molecular formula C24H15I3 B1454159 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl CAS No. 855239-61-1

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Cat. No.: B1454159
CAS No.: 855239-61-1
M. Wt: 684.1 g/mol
InChI Key: IYUNFCULUCQLBM-UHFFFAOYSA-N
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Description

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a specialized terphenyl-based small molecule inhibitor candidate intended for research purposes. This compound features a rigid terphenyl scaffold, a structure known for its potential in disrupting protein-protein interactions. The strategic incorporation of iodine atoms is designed to enhance binding affinity and facilitate further synthetic modifications or structural studies. Terphenyl derivatives have recently emerged as a promising class of compounds in medicinal chemistry, particularly in the field of immunotherapy. Research has shown that rigid terphenyl scaffolds can act as effective core structures for inhibiting challenging biological targets, such as the PD-1/PD-L1 immune checkpoint interaction, which is a prominent target in cancer therapy . Furthermore, terphenyl metabolites from natural sources have also demonstrated significant inhibitory activity against enzymatic targets like Phosphodiesterase PDE4D, indicating the broad applicability of this structural motif in drug discovery . The specific positioning of the iodine atoms on this molecule makes it a valuable intermediate for chemical biology and drug discovery efforts. Researchers can utilize this compound to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, or develop new chemical probes for target validation. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,5-tris(3-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUNFCULUCQLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699641
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855239-61-1
Record name 1,3,5-tris(3-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, identified by the CAS number 855239-61-1, is a polyhalogenated aromatic compound.[1][2][3][4] Its structure, featuring a central benzene ring substituted with three iodophenyl groups, suggests its potential as a versatile building block in various fields of chemical synthesis and materials science. This technical guide aims to provide a comprehensive overview of this compound, including its synthesis, purification, characterization, and potential applications, based on established principles of organic chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 855239-61-1[1][2][3][4]
Molecular Formula C24H15I3[1][2][3]
Molecular Weight 684.09 g/mol [1][2][3]
Purity Typically ≥95%[2]
Physical State Solid[3]
Storage Keep in a dark place, sealed in a dry and well-ventilated environment.[1] For long-term storage, refrigeration is recommended.[5]

Synthesis of the Terphenyl Core

The synthesis of m-terphenyl derivatives, such as the title compound, can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely employed method for the formation of carbon-carbon bonds between aromatic rings.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

A plausible synthetic approach for this compound would involve a multiple Suzuki-Miyaura coupling strategy. The retrosynthetic analysis suggests that the molecule could be assembled from a central tri-substituted benzene core and three equivalents of an iodophenylboronic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Starting Materials: 1,3,5-tribromobenzene 3-iodophenylboronic acid reaction Suzuki-Miyaura Coupling - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reaction workup Aqueous Workup - Separation of organic layer - Washing with brine reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Final Product: 3,3''-Diiodo-5'-(3-iodophenyl) -1,1':3',1''-terphenyl purification->product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for the synthesis of poly-aryl compounds.[6][7][8]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 eq.), 3-iodophenylboronic acid (3.3 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of potassium carbonate (3.0 eq. per aryl halide).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, followed by recrystallization to obtain the pure product.

Purification and Characterization

Given that this compound is a polycyclic aromatic hydrocarbon (PAH), stringent purification is crucial to remove any starting materials or side products.[9][10]

Purification Workflow

A combination of chromatographic techniques is often employed for the purification of PAHs.[9][10]

G cluster_purification Purification & Characterization Workflow crude Crude Product column Silica Gel Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure Pure Product recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms elemental Elemental Analysis pure->elemental

Caption: A typical workflow for the purification and characterization of the target compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Elemental Analysis: Determines the elemental composition of the compound, which should correspond to its molecular formula (C24H15I3).

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:

  • Organic Electronics: The terphenyl core provides a rigid, conjugated system that could be functionalized to create materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[11][12] The presence of multiple iodine atoms allows for further functionalization through cross-coupling reactions to tune the electronic properties.[12]

  • Metal-Organic Frameworks (MOFs): The iodophenyl groups can be converted to carboxylic acids or other coordinating groups, making this molecule a potential building block for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.

  • Pharmaceutical Scaffolding: The rigid terphenyl backbone can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The iodine atoms provide reactive handles for the introduction of various pharmacophores.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A safety data sheet (SDS) should be consulted for detailed information.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule with significant potential for further research and development. Its synthesis, based on well-established cross-coupling methodologies, opens the door to a wide range of derivatives with tailored properties. While its specific applications are still emerging, its structural features make it a promising candidate for advancements in materials science and medicinal chemistry. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its potential.

References

  • This guide was compiled based on general principles of organic synthesis and materials science, as specific peer-reviewed literature on this compound is limited.
  • Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
  • Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. PubMed.
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl deriv
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p - Taylor & Francis.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl) - terphenyl. BLDpharm.
  • JQ-2577 p.
  • 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC.
  • This compound. CymitQuimica.
  • CAS 855239-61-1 1,3,5-Tris(m-iodophenyl)
  • 151417-38-8|4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm.
  • 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine | 921205-03-0.

Sources

"3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Abstract

This technical guide provides a comprehensive overview of this compound, a poly-halogenated aromatic compound. With the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol , this molecule belongs to the m-terphenyl class, which is recognized for its rigid scaffold and steric bulk. The presence of three iodine atoms makes it a highly valuable and versatile building block for advanced organic synthesis, particularly in the fields of materials science, supramolecular chemistry, and drug development. This document details the core molecular profile, physicochemical properties, a proposed synthetic strategy based on modern cross-coupling techniques, and standard protocols for its characterization. It is intended for researchers and scientists who require a deep technical understanding of this compound for use in complex synthetic applications.

Core Molecular Profile

This compound is characterized by a central benzene ring substituted at the 1', 3', and 5' positions. The substituents at the 1' and 3' positions are 3-iodophenyl groups, while the 5' position is occupied by another 3-iodophenyl group, resulting in a meta-substituted terphenyl backbone with a total of three iodine atoms. This specific substitution pattern imparts significant steric hindrance and pre-organizes the molecule into a defined three-dimensional shape. The iodine atoms serve as heavy atoms, influencing photophysical properties, and as excellent leaving groups for further functionalization via cross-coupling reactions.

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 855239-61-1 [1][2][3]
Molecular Formula C24H15I3 [1][3]
Molecular Weight 684.09 g/mol [1][3]

| SMILES Code | IC1=CC=CC(=C1)C1=CC(=CC(=C1)C1=CC(I)=CC=C1)C1=CC(I)=CC=C1 |[1] |

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this compound. Due to its limited characterization in public literature, a cautious approach to safety is mandated.

Table 2: Physicochemical and Safety Information

Parameter Value / Guideline Source
Appearance White to off-white powder/crystals [4][5]
Purity ≥95% (typical for research grade) [3]
Storage Store at 2-8°C in a dark place, sealed under inert atmosphere (e.g., Argon) [1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |[1] |

Expert Guidance on Handling:

  • Inert Atmosphere: Terphenyl derivatives can be sensitive to oxidation, especially if trace metal catalysts from their synthesis are present. Handling and storage under an inert gas like argon or nitrogen are best practices.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. A dust mask or respirator should be used when handling larger quantities to avoid inhalation.

  • Cross-Contamination: As this molecule is a prime substrate for cross-coupling, meticulous care must be taken to avoid contamination with other halides or organometallic reagents that could compromise subsequent reactions.

Synthetic Strategy and Methodologies

The asymmetric nature of this compound necessitates a multi-step, selective synthetic approach. Metal-catalyzed cross-coupling reactions are the most efficient and versatile methods for constructing the C-C bonds that form the terphenyl scaffold.[6] A plausible and robust strategy involves a sequential Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and reliable outcomes.

Causality of Synthetic Design: A sequential approach is chosen to control the regiochemistry. Starting with a central scaffold that has distinct leaving groups allows for the stepwise addition of the different aryl groups. For instance, using 1,3,5-tribromobenzene as the central core, one could first couple a single equivalent of a 3-iodophenylboronic acid derivative, followed by purification and a second coupling with two equivalents of a different boronic acid. This provides a high degree of control over the final structure.

G SM1 1,3,5-Tribromobenzene Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) SM1->Catalyst Step 1: Suzuki Coupling (2 equivalents) SM2 3-Iodophenylboronic Acid SM2->Catalyst Intermediate Intermediate Product (1-Bromo-3,5-di(3-iodophenyl)benzene) Catalyst->Intermediate Purification1 Column Chromatography Purification Intermediate->Purification1 FinalProduct Final Product: 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl Purification2 Final Purification & Characterization SM_A 1,3-Dibromo-5-iodobenzene SM_B 3-Iodophenylboronic Acid Catalyst_A Selective Suzuki Coupling (1 equivalent) Pd Catalyst, Ligand, Base Intermediate_A Intermediate Product FinalProduct_A Target Molecule Start Starting Materials: 1,3-Dibromo-5-iodobenzene 3-Iodophenylboronic Acid Reaction Suzuki-Miyaura Coupling - Pd(PPh3)4 Catalyst - K2CO3 Base - Toluene/Ethanol/H2O Solvent - Reflux under Argon Start->Reaction Workup Reaction Workup - Aqueous Extraction - Drying over MgSO4 - Solvent Removal Reaction->Workup Purify Purification - Silica Gel Column  Chromatography Workup->Purify Product Pure Product Purify->Product Characterize Structural Verification (NMR, MS, EA) Product->Characterize

Caption: Conceptual workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Proposed Suzuki-Miyaura Synthesis

This protocol is a representative, field-proven method for aryl-aryl bond formation and should be adapted and optimized based on laboratory-specific conditions.

  • Reactor Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromo-5-iodobenzene (1.0 eq), 3-iodophenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive flow of argon. The choice of a Pd(0) source is crucial; it initiates the catalytic cycle directly.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Characterization and Quality Control

Confirmation of the structure and purity of the final compound is non-negotiable. A combination of spectroscopic and analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a complex series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). The integration of these signals should correspond to the 15 aromatic protons on the molecule.

    • ¹³C NMR: The carbon NMR will provide evidence for the carbon skeleton. The number of unique carbon signals will confirm the symmetry of the molecule. Carbons bonded to iodine will show characteristic shifts.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular formula. The measured mass should be within 5 ppm of the calculated exact mass for C24H15I3. The distinct isotopic pattern resulting from the three iodine atoms provides a definitive signature.

  • Elemental Analysis (EA):

    • This technique provides the percentage composition of carbon and hydrogen. The experimental values should align with the calculated percentages (C, 42.14%; H, 2.21%) to validate the empirical formula and ensure no significant impurities (e.g., residual solvent) are present.

Applications and Future Research Directions

While specific applications for this exact molecule are not widely published, its structure suggests significant potential in several advanced fields.

  • Materials Science: As a poly-iodinated aryl compound, it is an ideal precursor for creating complex, multi-dimensional organic electronic materials. The iodine atoms can be substituted via further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce functionalities for tuning electronic properties, making it a candidate for creating novel host materials for Organic Light-Emitting Diodes (OLEDs).[4][7]

  • Supramolecular Chemistry: The rigid m-terphenyl scaffold can be used to construct shape-persistent macrocycles and molecular cages. The iodine atoms can act as halogen bond donors, enabling the design of self-assembling supramolecular architectures.

  • Medicinal Chemistry: The terphenyl core is a known scaffold in drug discovery. This molecule could serve as a starting point for synthesizing complex analogues where the iodine atoms are replaced with pharmacologically active groups, allowing for the exploration of a large chemical space.

Future research should focus on leveraging the three reactive sites to synthesize novel star-shaped molecules, dendrimers, and porous organic polymers with unique photophysical and catalytic properties.

References

  • Molbase. (n.d.). 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1':3',1''-Terphenyl, 5'-phenyl- (CAS 612-71-5). Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Terphenyls. Retrieved from [Link]

  • LookChem. (n.d.). 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine CAS NO.921205-03-0. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Terphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). 855239-61-1,this compound. Retrieved from [Link]

  • NIST. (n.d.). 1,1':3',1''-Terphenyl, 5'-phenyl-. Retrieved from [Link]

Sources

"3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical and Computational Investigation of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

**Executive Summary

This guide outlines a comprehensive theoretical and computational framework for the detailed characterization of this compound. This molecule, a polyiodinated m-terphenyl, represents a fascinating yet understudied scaffold. The presence of a sterically demanding, π-conjugated terphenyl core functionalized with three heavy iodine atoms suggests unique conformational, electronic, and intermolecular properties. Given the current absence of extensive experimental data[1], in silico methods provide the most efficient and insightful path to elucidating its fundamental characteristics.

This document serves as a practical roadmap for researchers. It moves beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational protocol. We will detail a workflow from initial structure generation to advanced property analysis, focusing on Density Functional Theory (DFT) as the primary investigative tool. The insights gained from this proposed study are critical for unlocking the potential of this molecule in materials science, as a synthetic building block, or in the design of novel therapeutics.

Part 1: Foundational Analysis of the Target Molecule

Molecular Identity and Structural Context

This compound is an aromatic hydrocarbon built upon a meta-terphenyl core.[2] The central phenyl ring is substituted at the 5' position by a 3-iodophenyl group, and the two outer rings of the terphenyl backbone are iodinated at the 3 and 3'' positions.

PropertyValueSource
CAS Number 855239-61-1[3][4]
Molecular Formula C₂₄H₁₅I₃[3][5]
Molecular Weight 684.09 g/mol [3][5]
Core Structure m-Terphenyl[6]

The m-terphenyl linkage provides a distinct non-linear geometry compared to its p-terphenyl counterpart.[7][8] This inherent kink, combined with the bulky iodine substituents, is expected to enforce a significantly twisted, three-dimensional conformation, which is a primary determinant of its solid-state packing and electronic properties.

Rationale for Computational Investigation

The utility of terphenyls is well-established, with applications ranging from liquid crystals to organic electronics.[9] The introduction of heavy atoms like iodine offers several compelling avenues for exploration that are best initially probed through computation:

  • Synthetic Potential: The C-I bonds serve as versatile synthetic handles for further functionalization via established cross-coupling methodologies like Suzuki and Sonogashira reactions, allowing for the construction of more complex architectures.[10][11] A computational understanding of the molecule's electronics can help predict its reactivity in these transformations.

  • Halogen Bonding: Iodine is a potent halogen bond donor. The molecule's three iodine atoms create the potential for strong, directional non-covalent interactions (C-I···X), which can be exploited for crystal engineering and the design of supramolecular assemblies.

  • Material Properties: Polyhalogenated aromatic compounds can exhibit unique photophysical properties and are explored in materials science.[12] Theoretical calculations can predict key parameters like the HOMO-LUMO gap, which correlates with electronic and optical behavior.

Part 2: The Computational Strategy: A Validated Workflow

A successful computational study relies on a logical progression of steps, where each stage validates the previous one. Density Functional Theory (DFT) is the cornerstone of this workflow, offering a superior balance of computational cost and accuracy for systems of this size.[13]

Below is a diagram of the proposed workflow, followed by a detailed, step-by-step protocol.

G cluster_0 Phase 1: Structure & Conformation cluster_1 Phase 2: Validation & Refinement cluster_2 Phase 3: Property Calculation A 1. In Silico Model Construction B 2. Conformational Analysis (Dihedral Angle Scanning) A->B C 3. Geometry Optimization (DFT) B->C D 4. Vibrational Frequency Analysis C->D E Confirmation of Minimum (No Imaginary Frequencies) D->E F 5. Single-Point Energy Calculation (Higher Level of Theory) E->F G Electronic Structure Analysis (HOMO, LUMO, MEP) F->G H Spectroscopic Prediction (NMR, UV-Vis) F->H I Reactivity & Interaction (Halogen Bonding, Dimers) F->I

Caption: A validated workflow for the computational analysis of complex organic molecules.

Experimental Protocol: Step-by-Step Computational Analysis

Objective: To determine the ground-state geometry and electronic properties of this compound.

Step 1: Initial 3D Model Construction

  • Using molecular modeling software (e.g., Avogadro, ChemDraw), draw the 2D structure of the molecule.

  • Convert the 2D representation to a 3D structure using the software's built-in force field optimization (e.g., MMFF94). This provides a reasonable starting geometry.

  • Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Conformational Analysis and Geometry Optimization

  • Causality & Expertise: The terphenyl backbone is not rigid. The dihedral angles between the phenyl rings define the molecule's shape. A simple optimization of the initial structure risks falling into a local, rather than global, energy minimum. A systematic conformational search is therefore non-negotiable for trustworthy results.[7]

  • Method Selection:

    • Functional: Choose a DFT functional appropriate for large organic molecules and non-covalent interactions. The ωB97X-D functional is highly recommended as it includes empirical dispersion corrections, which are crucial for accurately modeling the intramolecular interactions in this sterically crowded system. A common alternative is the widely used B3LYP .[14]

    • Basis Set: For C and H atoms, a Pople-style basis set like 6-311G(d,p) is adequate. For the iodine atoms, a standard basis set is insufficient due to the large number of core electrons and relativistic effects. It is essential to use a basis set with an Effective Core Potential (ECP) , such as LANL2DZ or, for higher accuracy, a relativistic basis set like aug-cc-pVTZ-PP .[15]

  • Protocol:

    • Perform a relaxed scan of the key dihedral angles connecting the phenyl rings. For instance, scan the C-C-C-C dihedral angle linking an outer ring to the central ring from 0° to 180° in 15° increments, allowing the rest of the molecule to relax at each step.

    • Identify the low-energy conformers from the potential energy surface scan.

    • Perform a full geometry optimization on the lowest-energy conformer identified in the scan using the selected DFT functional and basis set combination.

Step 3: Vibrational Frequency Analysis

  • Trustworthiness: This is a critical self-validation step. A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure.

  • Protocol: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

  • Validation: Confirm that all calculated frequencies are real. If an imaginary frequency is found, visualize the corresponding vibrational mode to understand the distortion, modify the geometry accordingly, and re-optimize.

  • Data Extraction: The output provides the zero-point vibrational energy (ZPVE), thermal corrections, and data to simulate the infrared (IR) spectrum.

Step 4: Electronic Structure and Property Calculation

  • Expertise: With a validated ground-state geometry, highly accurate electronic properties can be calculated. It is often beneficial to perform a single-point energy calculation with a larger, more robust basis set on the optimized geometry to refine the electronic energy and derived properties.

  • Protocol: Using the final, validated geometry, perform a single-point energy calculation.

  • Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.[12][16]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface. Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). The area around the iodine atoms (the σ-hole) is expected to be positive, confirming its ability to act as a halogen bond donor.

    • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges to understand the charge distribution across the molecule.

Part 3: Predicted Data and Interpretation

While a full computational run is beyond this guide's scope, we can anticipate the nature of the results and structure them for clarity.

Table 1: Predicted Key Geometric Parameters

This table would summarize the critical bond lengths and, most importantly, the dihedral angles that define the molecule's 3D shape.

ParameterDescriptionExpected Value RangeRationale
C-I Bond LengthCarbon-Iodine bond distance~2.10 - 2.15 ÅStandard for aryl iodides.
τ₁ (C-C-C-C)Dihedral angle (Ring 1 - Central Ring)30° - 60°Steric hindrance from iodine and the 5'-substituent will prevent planarity.[7]
τ₂ (C-C-C-C)Dihedral angle (Ring 2 - Central Ring)30° - 60°Similar to τ₁, creating a twisted conformation.
τ₃ (C-C-C-C)Dihedral angle (Iodophenyl - Central Ring)30° - 60°The 5'-substitution introduces further twisting.
Table 2: Predicted Electronic Properties

This table would present the core electronic data derived from the single-point calculation.

PropertyDescriptionPredicted OutcomeSignificance
E(HOMO) Energy of the Highest Occupied MO-5.5 to -6.5 eVIndicates electron-donating capability; likely localized on the π-system of the terphenyl core.
E(LUMO) Energy of the Lowest Unoccupied MO-1.0 to -2.0 eVIndicates electron-accepting capability; likely a π* orbital.
HOMO-LUMO Gap E(LUMO) - E(HOMO)3.5 to 4.5 eVA relatively large gap suggests high kinetic stability and likely transparency in the visible region.[12]
Dipole Moment Total molecular dipole momentLow to moderateAlthough containing polar C-I bonds, the molecule's overall symmetry may lead to partial cancellation of bond dipoles.

Part 4: Advanced Applications and Future Directions

The foundational analysis enables more advanced theoretical inquiries.

Simulating Intermolecular Interactions

To explore the potential for this molecule in crystal engineering, a computational study of its dimerization is warranted.

G cluster_0 Monomer 1 cluster_1 Monomer 2 M1 Iodine Atom 1 (σ-hole, δ+) M2 π-System of Phenyl Ring (Electron-rich, δ-) M1->M2 Halogen Bond (C-I···π)

Caption: Diagram of a potential C-I···π halogen bond interaction between two molecules.

  • Protocol: Construct a dimer with a plausible halogen bonding motif (e.g., a C-I bond from one molecule pointing towards the π-face of a phenyl ring on another). Optimize the geometry of the dimer. Calculate the binding energy, correcting for basis set superposition error (BSSE) using the counterpoise correction method.

  • Expected Outcome: A significant negative binding energy (e.g., -3 to -5 kcal/mol) would provide strong theoretical evidence of stable dimer formation driven by halogen bonding.

Predicting Spectroscopic Signatures

Computational chemistry can predict spectra to aid in the experimental characterization of newly synthesized compounds.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental data to confirm the structure.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[12]

Conclusion

This technical guide provides a robust, multi-step computational protocol for the comprehensive investigation of this compound. By adhering to this workflow, which emphasizes procedural causality and self-validation, researchers can reliably determine the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions. The in silico data generated through this framework will serve as an indispensable foundation for guiding future experimental synthesis and exploring its applications in advanced materials and medicinal chemistry, transforming this uncharacterized molecule into a valuable component of the chemist's toolkit.

References

  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. PubMed Central. Available at: [Link]

  • Three possible nonplanar conformations of p-terphenyl. As a guide to... ResearchGate. Available at: [Link]

  • Synthesis, characterization, and DFT study of polycyclic aromatic hydrocarbon precursors, 1,4-diiodo-2,3,5,6-tetraarylbenzene and 1,4-bis(4-bromophenyl). ResearchGate. Available at: [Link]

  • Structural diversity and biological activity of natural p-terphenyls. PubMed Central. Available at: [Link]

  • Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PubMed Central. Available at: [Link]

  • Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. Available at: [Link]

  • Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. PubMed Central. Available at: [Link]

  • Synthesis of Terphenyls | Request PDF. ResearchGate. Available at: [Link]

  • 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC. Available at: [Link]

  • Iodine in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxy-acids and Oxides. ChemRxiv. Available at: [Link]

  • Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. ACS Publications. Available at: [Link]

  • Computational analysis of the structural, optoelectronic and photovoltaic properties of triphenylamine-based dyes and their interaction with TiO_2 / Iodine. Semantic Scholar. Available at: [Link]

  • 1,1':3',1''-Terphenyl, 5'-phenyl-. NIST WebBook. Available at: [Link]

  • Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. MDPI. Available at: [Link]

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Publishing. Available at: [Link]

  • Heats of Formation for Iodine Compounds: A DFT Study | Request PDF. ResearchGate. Available at: [Link]

  • Terphenyl – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Available at: [Link]

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A Technical Guide to the Potential Applications of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl as a foundational building block in the development of next-generation materials. We will delve into its structural attributes and reactive potential, proposing its application in advanced polymers, porous organic frameworks, and organic electronics. This document is intended for researchers and professionals in materials science and drug development seeking to innovate with novel molecular architectures.

Introduction: Unveiling a Versatile Molecular Scaffold

This compound (CAS No. 855239-61-1) is a polyhalogenated aromatic compound built upon a rigid m-terphenyl backbone.[1][2] Its structure is characterized by three iodine atoms positioned at the 3, 3'', and 5' positions, offering multiple reactive sites for chemical modification and polymerization. The meta-terphenyl core imparts a kinked, three-dimensional geometry, which is a crucial feature for disrupting close packing and enabling the formation of materials with unique properties.[3] Iodinated aromatic compounds are highly valued in organic synthesis as versatile intermediates, primarily due to the C-I bond's susceptibility to a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions.[4][5] This guide will explore the untapped potential of this molecule as a precursor to high-performance materials.

Below is a diagram illustrating the molecular structure of this compound.

polymerization_workflow cluster_start Starting Materials cluster_reaction Polymerization cluster_processing Post-Polymerization cluster_application Potential Application monomer 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl reaction Ullmann Coupling Reaction (Elevated Temperature) monomer->reaction catalyst Copper Catalyst (e.g., Cu(I)) catalyst->reaction solvent High-boiling Solvent (e.g., DMF) solvent->reaction purification Purification (Precipitation & Washing) reaction->purification characterization Polymer Characterization (GPC, NMR, TGA) purification->characterization membrane Membrane Casting & Testing (e.g., for Fuel Cells) characterization->membrane

Caption: Proposed workflow for the synthesis and application of a poly(terphenyl) derivative.

Experimental Protocol: Ullmann Polymerization

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with this compound (1 equivalent), activated copper powder (excess), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Reaction: The mixture is degassed and heated to a high temperature (typically >150 °C) under a nitrogen atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by observing the consumption of the monomer.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the copper residues. The polymer is then precipitated by pouring the filtrate into a non-solvent like methanol. The precipitate is collected, washed extensively, and dried under vacuum.

  • Characterization: The resulting polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). Its structure is confirmed by NMR spectroscopy, and its thermal stability is assessed using thermogravimetric analysis (TGA).

A Building Block for Porous Organic Polymers (POPs)

The rigid and non-planar structure of this compound makes it an excellent candidate as a building block for porous organic polymers (POPs). [6][7][8]POPs are a class of materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. [6] Design Strategy for a Porous Network

By reacting the tri-iodinated terphenyl monomer with a complementary multi-functional linker, a highly cross-linked, amorphous network with permanent microporosity can be synthesized. For instance, a Sonogashira coupling reaction with a tri-alkynyl co-monomer would lead to a rigid porous framework.

pop_synthesis Monomer 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl Catalyst Pd/Cu Catalyst (Sonogashira Coupling) Monomer->Catalyst Linker Tri-alkynyl Co-monomer (e.g., 1,3,5-triethynylbenzene) Linker->Catalyst POP Porous Organic Polymer (POP) Catalyst->POP Polymerization

Caption: Synthetic scheme for a porous organic polymer.

Experimental Protocol: Sonogashira-Hagihara Cross-Coupling for POP Synthesis

  • Reactor Setup: A Schlenk flask is charged with this compound, a tri-alkynyl co-monomer (e.g., 1,3,5-triethynylbenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base: A suitable solvent system, such as a mixture of toluene and triethylamine, is added. The triethylamine also serves as the base.

  • Reaction: The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., argon) until the reaction is complete.

  • Purification: The resulting solid polymer is collected by filtration and purified by Soxhlet extraction with various solvents to remove any unreacted monomers, oligomers, and catalyst residues.

  • Characterization: The porosity of the dried POP is analyzed by nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.

A Precursor for Novel Organic Electronic Materials

The terphenyl core is a common motif in materials for organic electronics due to its chemical and thermal stability. [9]While the parent terphenyl is an insulator, its electronic properties can be tuned through functionalization. The three iodine atoms in this compound provide handles for introducing electronically active groups through cross-coupling reactions.

Application Focus: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

By replacing the iodine atoms with suitable chromophores or charge-transporting moieties, novel materials for OLEDs or OFETs could be developed. For example, coupling with carbazole derivatives could lead to materials with good hole-transporting properties.

Hypothetical Properties of Derived Materials

PropertyPotential AdvantageRationale
High Thermal Stability Increased device lifetime and operational stability.The inherent stability of the terphenyl backbone. [10][11]
High Glass Transition Temp. Morphological stability at elevated temperatures.The rigid and bulky nature of the molecule.
Tunable Electronic Properties Optimization for specific electronic applications.The ability to introduce various functional groups via the iodine atoms. [4]
Good Solubility Facile processing from solution for device fabrication.The non-planar structure of the m-terphenyl core. [3]

Synthesis and Characterization

While the focus of this guide is on applications, a brief overview of the synthesis of the core molecule is pertinent. The synthesis of terphenyls can be efficiently achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. [12]A plausible route to this compound would involve the coupling of appropriate iodinated phenylboronic acids with an iodinated dihalobenzene. Aromatic iodination is a key step in preparing the necessary precursors. [13][14] Characterization Techniques for Derived Materials

A comprehensive suite of analytical techniques would be necessary to fully characterize the novel materials derived from this terphenyl building block:

  • Structural Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) for polymers.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Morphological and Porosity Analysis: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis.

  • Optoelectronic Properties: UV-Vis and Photoluminescence spectroscopy, and Cyclic Voltammetry (CV).

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecular building block for materials science. Its combination of a rigid, three-dimensional terphenyl core and multiple reactive iodine sites offers a versatile platform for the rational design of a wide array of advanced materials. The potential applications span from high-performance polymers for energy applications to microporous materials for environmental remediation and novel organic semiconductors for next-generation electronics.

Future research should focus on the efficient and scalable synthesis of this molecule and the systematic exploration of its reactivity in various polymerization and functionalization reactions. The insights gained from such studies will undoubtedly pave the way for the development of innovative materials with tailored properties and functionalities.

References

  • The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes. (2023). RSC Publishing.
  • Poly(meta/para-Terphenylene-Methyl Piperidinium)-Based Anion Exchange Membranes: The Effect of Backbone Structure in AEMFC Application. (2020). MDPI.
  • Synthesis and Properties of Polysilsesquioxane Functionalized Poly(p‐terphenyl‐co‐N‐methyl‐4‐piperidine) Membrane for High Temperature Proton Exchange Membrane Fuel Cells. (n.d.). ResearchGate.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.).
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).
  • Aromatic Iodination Definition. (n.d.). Fiveable.
  • 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl) - terphenyl. (n.d.). BLDpharm.
  • Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieties. (2018). ResearchGate.
  • A ''click-based'' porous organic polymer from tetrahedral building blocks. (2011). Northwestern University.
  • Synthesis of Terphenyls. (2016). ResearchGate.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI.
  • A “click-based” porous organic polymer from tetrahedral building blocks. (2011). ResearchGate.
  • m-Terphenyl. (n.d.). PubChem.
  • Utilization of 1,3-diiodobiphenyl for Ullmann coupling reaction with carbazole for the preparation of 16. (n.d.). ResearchGate.
  • A “click-based” porous organic polymer from tetrahedral building blocks. (n.d.). RSC Publishing.
  • Processes for preparing iodinated aromatic compounds. (1988). Google Patents.
  • 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). (n.d.). ACCELA CHEMBIO INC.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC.
  • Potential building blocks for porous organic materials. (2024). ResearchGate.
  • Supporting Information 1. (n.d.). HU Berlin - Physik.
  • Terphenyl – Knowledge and References. (n.d.). Taylor & Francis.

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The Strategic Core: A Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and novel functionalities is intrinsically linked to the molecular architecture of the organic semiconductors at their core. Within this landscape, precursor molecules that offer a versatile platform for constructing complex, high-performance materials are of paramount importance. This technical guide delves into the synthesis, characterization, and strategic application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl , a pivotal building block for cutting-edge organic electronics. Also known by its synonym, 1,3,5-Tris(3-iodophenyl)benzene , this molecule's unique star-shaped geometry and trifunctional reactivity make it an ideal precursor for a diverse range of materials, including hole-transporting materials (HTMs), dendritic structures for organic light-emitting diodes (OLEDs), and novel conjugated polymers.

This guide provides a comprehensive overview for researchers and scientists, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations in leveraging this precursor for the development of advanced organic electronic materials.

Foundational Chemistry and Strategic Importance

At its core, this compound is a C3-symmetric molecule featuring a central benzene ring connected to three iodophenyl moieties at the 1, 3, and 5 positions. This star-shaped or dendritic core provides a rigid, three-dimensional framework that is crucial for influencing the morphology and charge-transport properties of the resulting materials.

The strategic importance of this precursor lies in the three iodine atoms. Iodine serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Yamamoto couplings. This trifunctionality allows for the precise and controlled growth of larger, more complex molecular architectures in three dimensions. By carefully selecting the coupling partners, researchers can tailor the electronic and physical properties of the final material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 855239-61-1
Synonym 1,3,5-Tris(3-iodophenyl)benzene
Molecular Formula C₂₄H₁₅I₃
Molecular Weight 684.09 g/mol
Appearance Typically a solid
Key Reactive Sites Three iodine atoms on the peripheral phenyl rings

Synthesis of the Precursor Core

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly probable and chemically sound synthetic route can be extrapolated from the synthesis of its para-substituted isomer, 1,3,5-Tris(4-iodophenyl)benzene. This multi-step synthesis leverages fundamental organic reactions to construct the core structure.

Proposed Synthetic Pathway

The synthesis would likely begin with the self-condensation of an appropriately substituted acetophenone, followed by cross-coupling and subsequent iodination. A plausible two-step approach starting from 1,3,5-tribromobenzene offers a versatile route.

Synthesis_Pathway A 1,3,5-Tribromobenzene C 1,3,5-Tris(3-trimethylsilylphenyl)benzene (Intermediate) A->C Suzuki Coupling (Pd Catalyst, Base) B m-Trimethylsilylphenyl- boronic acid B->C E 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl C->E Electrophilic Iodination D Iodine Monochloride (ICl) D->E

Caption: Proposed synthetic workflow for the target precursor.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar compounds.

Step 1: Suzuki-Miyaura Coupling to form the Terphenyl Core

  • To a dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq.), 3-(trimethylsilyl)phenylboronic acid (3.3 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Add a degassed solvent system, typically a mixture of toluene and a polar solvent like ethanol or THF.

  • Add a degassed aqueous solution of a base, such as 2 M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 1,3,5-Tris(3-trimethylsilylphenyl)benzene.

Step 2: Electrophilic Iodination

  • Dissolve the purified intermediate from Step 1 in a suitable dry solvent, such as dichloromethane (DCM), in a flask protected from light.

  • Under an inert atmosphere, cool the solution in an ice bath.

  • Slowly add a solution of an iodinating agent, such as iodine monochloride (ICl) in DCM (3.3 eq.), dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Perform a liquid-liquid extraction, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Application as a Precursor for Star-Shaped Hole-Transporting Materials

The C3-symmetric and rigid nature of the this compound core makes it an excellent scaffold for the synthesis of star-shaped hole-transporting materials (HTMs). These materials are crucial components in OLEDs and perovskite solar cells, facilitating the efficient transport of positive charge carriers (holes) to the emissive layer or electrode.

Design Strategy and Synthetic Approach

The synthesis of star-shaped HTMs from this precursor typically involves a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester derivative of a hole-transporting moiety, such as a triarylamine.

HTM_Synthesis Precursor 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl HTM Star-Shaped Hole-Transporting Material Precursor->HTM Suzuki-Miyaura Coupling (Pd Catalyst, Base) CouplingPartner Triarylamine-functionalized Boronic Acid/Ester CouplingPartner->HTM

Caption: Synthesis of a star-shaped HTM from the precursor.

Representative Experimental Protocol for HTM Synthesis
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired triarylamine-functionalized boronic acid or ester (3.3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.

  • Add a degassed solvent, such as toluene, THF, or dioxane.

  • Heat the mixture to reflux and stir for 24-72 hours, monitoring by an appropriate chromatographic technique.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate it, and purify the resulting star-shaped HTM by column chromatography and/or recrystallization to obtain a high-purity material suitable for device fabrication.

Polymerization Pathways for Novel Organic Semiconductors

The trifunctional nature of this compound also allows for its use as a cross-linking agent or a core for the synthesis of hyperbranched and dendritic polymers. These materials can exhibit unique solution-processing characteristics and film-forming properties.

Yamamoto and Suzuki-Miyaura Polycondensation

Yamamoto coupling involves the dehalogenative polycondensation of aryl halides using a nickel(0) complex. When applied to our precursor, this can lead to the formation of a cross-linked polyphenylene network.

Suzuki-Miyaura polycondensation with a diboronic acid or ester comonomer offers another route to conjugated polymers. The stoichiometry of the reactants can be controlled to tune the degree of cross-linking and the resulting polymer's properties.

Polymerization_Pathways cluster_0 Yamamoto Coupling cluster_1 Suzuki-Miyaura Polycondensation Precursor_Y 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl Polymer_Y Cross-linked Polyphenylene Network Precursor_Y->Polymer_Y Ni(0) Catalyst Precursor_S 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl Polymer_S Hyperbranched/ Cross-linked Polymer Precursor_S->Polymer_S Pd Catalyst, Base Comonomer Diboronic Acid/Ester (Ar'-(B(OR)₂)₂) Comonomer->Polymer_S

Caption: Polymerization routes utilizing the tri-iodinated precursor.

Characterization of Derived Materials

A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and to predict their performance in electronic devices.

Table 2: Essential Characterization Techniques

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural verification of the precursor and final materials.
Mass Spectrometry (MS) Confirmation of molecular weight.
Elemental Analysis Determination of elemental composition.
UV-Vis Spectroscopy Investigation of electronic absorption properties and estimation of the optical bandgap.
Photoluminescence (PL) Spectroscopy Characterization of emission properties, including wavelength and quantum yield.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels and electrochemical stability.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.
Differential Scanning Calorimetry (DSC) Identification of phase transitions, such as glass transition and melting points.

Device Fabrication and Performance Evaluation

The ultimate validation of a new organic electronic material is its performance in a device. For a novel HTM synthesized from our precursor, this would involve its incorporation into an OLED or a perovskite solar cell.

Generic OLED Device Architecture

A typical multilayer OLED structure would be:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The newly synthesized star-shaped material would be used as the HTL. Its performance would be evaluated based on parameters such as:

  • Turn-on voltage: The voltage at which the device begins to emit light.

  • Luminance: The brightness of the emitted light.

  • Current efficiency: The amount of light produced per unit of current.

  • Power efficiency: The amount of light produced per unit of power consumed.

  • External quantum efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Operational lifetime: The duration for which the device maintains a certain level of brightness.

Conclusion and Future Outlook

This compound represents a strategically important precursor for the rational design of high-performance organic electronic materials. Its trifunctional, star-shaped architecture provides a versatile platform for synthesizing complex molecules with tailored properties. Through well-established cross-coupling methodologies, this building block can be transformed into advanced hole-transporting materials, dendritic structures, and novel conjugated polymers.

The future development of materials derived from this precursor will likely focus on fine-tuning the peripheral functional groups to optimize energy level alignment, enhance charge mobility, and improve device stability. As the demand for more efficient and durable organic electronic devices continues to grow, the strategic use of such versatile precursors will remain a cornerstone of innovation in the field.

References

Due to the lack of specific literature detailing the synthesis and application of this compound, the following references are provided to support the general synthetic methodologies and material classes discussed in this guide. These resources offer authoritative information on Suzuki-Miyaura coupling, Yamamoto coupling, and the design of star-shaped molecules for organic electronics.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yamamoto, T., Morita, A., Miyazaki, Y., Maruyama, T., Wakayama, H., Zhou, Z. H., ... & Sasaki, S. (1992). Preparation of π-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zerovalent nickel complexes. Macromolecules, 25(4), 1214-1223. [Link]

  • Kim, Y. H., & Webster, O. W. (1990). Hyperbranched polyphenylenes. Macromolecules, 23(23), 5192–5193. [Link]

  • Shirota, Y., & Kageyama, H. (2007). Charge carrier transporting molecular materials and their applications in devices. Chemical Reviews, 107(4), 953–1010. [Link]

  • Nazeeruddin, M. K., & Baran, D. (2018). Hole-transporting materials for perovskite solar cells. Accounts of Chemical Research, 51(3), 569–577. [Link]

An In-Depth Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, are a significant class of aromatic hydrocarbons.[1] Their rigid structure and potential for functionalization make them valuable in various fields, including liquid crystals, organic electronics, and as scaffolds in medicinal chemistry.[2][3] The introduction of iodine atoms onto the terphenyl framework, as in the case of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, offers several advantages. The carbon-iodine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions, allowing for the further elaboration of the molecular structure.[4] This makes iodinated terphenyls attractive as building blocks for the synthesis of more complex organic materials and pharmaceutical intermediates.

The specific substitution pattern of this compound, with three meta-substituted iodophenyl groups, suggests its potential use in the construction of dendritic or star-shaped molecules. Furthermore, the high iodine content could impart interesting photophysical properties or make it a candidate for applications in X-ray imaging.[5]

Proposed Synthesis of this compound

Due to the absence of a documented synthesis for this compound, a plausible synthetic route is proposed based on the widely utilized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organohalide is known for its high efficiency and functional group tolerance.[2]

The retrosynthetic analysis of the target molecule points to two key precursors: 1,3,5-triiodobenzene and 3-iodophenylboronic acid .

G target This compound suzuki Suzuki-Miyaura Cross-Coupling target->suzuki Retrosynthesis precursors 1,3,5-Triiodobenzene + 3-Iodophenylboronic acid suzuki->precursors

Figure 1: Retrosynthetic approach for this compound.

Synthesis of Precursor 1: 1,3,5-Triiodobenzene

A reliable method for the synthesis of 1,3,5-triiodobenzene involves a Sandmeyer-type reaction starting from the readily available 2,4,6-triiodoaniline.[6][7]

Step 1: Diazotization of 2,4,6-triiodoaniline. 2,4,6-triiodoaniline is treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, to form the corresponding diazonium salt.

Step 2: Deamination. The diazonium salt is then subjected to deamination, where the diazonium group is replaced by a hydrogen atom. This can be achieved by reacting the diazonium salt with a reducing agent, such as ethanol, in the presence of a copper(I) catalyst.[6]

Synthesis of Precursor 2: 3-Iodophenylboronic acid

3-Iodophenylboronic acid is a commercially available reagent.[8][9] For research purposes requiring its synthesis, it can be prepared from 1,3-diiodobenzene. The process typically involves a halogen-metal exchange reaction with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent acidic workup.

Final Step: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3,5-triiodobenzene with three equivalents of 3-iodophenylboronic acid.

G cluster_0 Proposed Synthesis Workflow A 1,3,5-Triiodobenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C B 3-Iodophenylboronic acid (3 equivalents) B->C D This compound C->D Heat

Figure 2: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Prospective)

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound. Note: This is a prospective protocol and may require optimization.

Materials and Reagents
Reagent/MaterialPuritySupplier
1,3,5-Triiodobenzene>98%Synthesized as per 2.1
3-Iodophenylboronic acid>98%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (anhydrous)>99%Commercially available
TolueneAnhydrousCommercially available
Ethanol200 proofCommercially available
Deionized Water-In-house
Reaction Procedure
  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3,5-triiodobenzene (1.0 g, 2.2 mmol), 3-iodophenylboronic acid (1.79 g, 7.2 mmol, 3.3 equivalents), and potassium carbonate (1.82 g, 13.2 mmol, 6.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via cannula.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.127 g, 0.11 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is expected to be a solid. Purification can be achieved by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent. Further purification can be accomplished by recrystallization from a suitable solvent system, such as ethanol/chloroform.

Expected Characterization

The structure and purity of the synthesized this compound (C₂₄H₁₅I₃, MW: 684.09 g/mol ) can be confirmed by the following analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the central ring will likely appear as singlets or narrowly split multiplets, while the protons on the outer iodophenyl rings will exhibit characteristic doublet and triplet patterns.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the terphenyl backbone. The carbons attached to iodine will show characteristic signals at lower field.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass. The isotopic pattern will be characteristic of a molecule containing three iodine atoms.

  • Elemental Analysis: The elemental analysis should be in close agreement with the calculated percentages of carbon, hydrogen, and iodine.

AnalysisExpected Result
Molecular FormulaC₂₄H₁₅I₃
Molecular Weight684.09 g/mol
% Carbon42.14%
% Hydrogen2.21%
% Iodine55.65%

Potential Applications

The unique structure of this compound suggests its utility in several areas of research and development:

  • Materials Science: The presence of multiple iodine atoms makes this compound a versatile precursor for the synthesis of advanced organic materials.[3] Through further cross-coupling reactions, it can be incorporated into conjugated polymers, dendrimers, or covalent organic frameworks (COFs) for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Supramolecular Chemistry: The C-I bonds can act as halogen bond donors, enabling the formation of self-assembled supramolecular structures with interesting topologies and properties.

  • Medicinal Chemistry: While the direct biological activity is unknown, the terphenyl scaffold is a known pharmacophore. This compound could serve as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The iodine atoms can be replaced with other functional groups to explore structure-activity relationships.

  • X-ray Contrast Agents: Compounds with a high iodine content are used as contrast agents in medical imaging.[5] The high density of iodine in this molecule could make it a candidate for such applications, although its solubility and toxicity would need to be investigated.

Conclusion

This technical guide has presented a comprehensive, albeit prospective, overview of this compound. A detailed synthetic strategy based on the robust Suzuki-Miyaura cross-coupling reaction has been proposed, along with a step-by-step experimental protocol and expected characterization data. The potential applications of this highly functionalized terphenyl in materials science, supramolecular chemistry, and medicinal chemistry have also been discussed. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related poly-halogenated aromatic compounds.

References

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a key building block in materials science and supramolecular chemistry. The protocol is centered around a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note offers a detailed, step-by-step methodology, an in-depth discussion of the chemical principles, and troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction

This compound, also identified by its CAS number 855239-61-1 and synonymously known as 1,3,5-Tris(3-iodophenyl)benzene, is a star-shaped aromatic molecule. Its unique C₃-symmetric structure and the presence of three reactive iodine atoms make it a highly valuable precursor for the construction of complex molecular architectures. The iodinated sites serve as versatile handles for further functionalization through various cross-coupling reactions, enabling the synthesis of advanced materials such as porous organic polymers, dendrimers, and functional dyes with applications in electronics and photovoltaics.

The synthetic route detailed herein utilizes the well-established Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Principle and Workflow

The synthesis proceeds via a palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with 3-iodophenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the desired terphenyl product and regenerate the Pd(0) catalyst.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Combine 1,3,5-tribromobenzene, 3-iodophenylboronic acid, and K₂CO₃ B Evacuate and backfill with inert gas (N₂ or Ar) A->B C Add Pd(PPh₃)₄ catalyst B->C D Add degassed solvents (Toluene, Ethanol, Water) C->D E Heat to 85 °C under inert atmosphere D->E F Monitor by TLC (24-48 hours) E->F G Aqueous work-up and extraction F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I J Characterize product I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
1,3,5-Tribromobenzene626-39-1314.781.57 g5.0
3-Iodophenylboronic acid5122-99-6247.824.34 g17.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56289 mg0.25
Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g30.0
Toluene (anhydrous)108-88-392.1440 mL-
Ethanol (200 proof)64-17-546.0710 mL-
Deionized Water7732-18-518.0210 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle with magnetic stirrer

  • Schlenk line or inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Procedure
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1,3,5-tribromobenzene (1.57 g, 5.0 mmol), 3-iodophenylboronic acid (4.34 g, 17.5 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol). Subsequently, add a degassed mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:dichloromethane (4:1, v/v) eluent. The reaction is typically complete within 24 to 48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white to off-white solid.

Characterization Data

The structure and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.74 (s, 3H), 7.67 (t, J = 1.7 Hz, 3H), 7.54 (dt, J = 7.8, 1.3 Hz, 3H), 7.43 (dt, J = 7.9, 1.4 Hz, 3H), 7.17 (t, J = 7.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 142.6, 141.9, 138.0, 136.5, 130.4, 129.9, 126.4, 125.2, 94.8.

  • Mass Spectrometry (ESI): Calculated for C₂₄H₁₅I₃ [M]⁺: 683.84; a corresponding isotopic pattern should be observed.

Rationale and Mechanistic Insights

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for coupling aryl bromides and iodides. The phosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition step.

  • Base: An inorganic base, such as potassium carbonate, is essential for the activation of the boronic acid. The base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.

  • Solvent System: A biphasic solvent system of toluene and water, often with a co-solvent like ethanol, is employed to dissolve both the organic-soluble reactants and the water-soluble inorganic base. This ensures efficient mixing and reaction at the interface of the two phases.

  • Inert Conditions: The palladium(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion Catalyst deactivationEnsure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst.
Ineffective baseUse freshly ground, anhydrous potassium carbonate.
Incomplete Reaction Insufficient reaction time or temperatureExtend the reaction time and monitor by TLC. A slight increase in temperature (e.g., to 90-95 °C) may be beneficial.
Formation of Side Products Homocoupling of boronic acidEnsure a slight excess, but not a large excess, of the boronic acid is used. Maintain a stringent inert atmosphere.
Difficult Purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be an effective alternative or supplementary purification method.

References

  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters1979, 20 (36), 3437-3440.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture).

Sources

Sonogashira Coupling of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Guide to Controlled Alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction on 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The target substrate is a polyhalogenated aromatic compound, offering multiple reaction sites for the introduction of alkyne functionalities. This guide delves into the mechanistic underpinnings of the reaction, critical experimental parameters, and provides detailed, step-by-step protocols for achieving selective mono-, di-, and exhaustive tri-alkynylation, enabling researchers to leverage this versatile building block for complex molecular architectures.

Introduction and Scientific Context

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become an indispensable tool in modern organic synthesis.[1][3] Its utility stems from the mild reaction conditions under which it typically proceeds, tolerating a wide variety of functional groups.[1] The substrate in focus, this compound (CAS 855239-61-1), is a rigid, multi-functionalized terphenyl scaffold.[4] Such scaffolds are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as molecular wires, where precise control over conjugation length is paramount.[5][6]

The presence of three iodine atoms on the terphenyl backbone presents both an opportunity and a challenge. It allows for the stepwise or exhaustive extension of the π-conjugated system, but requires precise stoichiometric control to achieve selective functionalization. This note addresses this challenge by providing distinct protocols tailored for controlled degrees of substitution.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle:

    • Reductive Elimination: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.

    • Oxidative Addition: The aryl iodide (Ar-I) oxidatively adds to the Pd(0) species to form a Pd(II)-aryl intermediate. This is often the rate-determining step for aryl iodides.

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide ligand to the palladium center, displacing the iodide.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[3]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.

    • Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide species. This species is then ready for the transmetalation step with the palladium center.[3]

A significant side reaction, particularly under aerobic conditions, is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper catalyst.[7][8] This underscores the importance of maintaining an inert atmosphere.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(I) Pd0->Pd_OA Oxidative Addition (Ar-I) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_TM->Product CuI Cu(I)X Cu_Pi [H-C≡C-R • Cu(I)] CuI->Cu_Pi π-Complex (H-C≡C-R) Cu_Ac Cu(I)-C≡C-R Cu_Pi->Cu_Ac Deprotonation (Base) Cu_Ac->Pd_OA From Cu Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Experimental Parameters and Strategic Choices

The success and selectivity of the coupling on a poly-iodinated substrate like this compound depend on the careful selection of several parameters.

ParameterRecommended ChoiceRationale & Justification
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)Both are highly effective. Pd(PPh₃)₂Cl₂ is often more air-stable and convenient to handle, while Pd(PPh₃)₄ is a direct source of Pd(0). For sterically hindered substrates, using a pre-catalyst with bulky, electron-rich phosphine ligands like P(t-Bu)₃ can improve efficiency.[3]
Copper Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)CuI is the classic and most reliable co-catalyst for activating the alkyne.[8][9] Its loading should be kept minimal to suppress the undesired alkyne homocoupling.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HI generated and to deprotonate the alkyne.[1] It is often used in excess, sometimes serving as a co-solvent. DIPEA is bulkier and less nucleophilic, which can be advantageous in sensitive systems.
Solvent Tetrahydrofuran (THF) or a Toluene/Amine mixtureTHF is an excellent solvent for dissolving organic substrates and catalysts. A mixture of a non-polar solvent like toluene with the amine base (e.g., 3:1 v/v) is also a very common and effective system.[7][10]
Alkyne Stoichiometry Crucial for Selectivity. See protocols below.Mono-alkynylation: Use a slight deficit of alkyne (0.9-0.95 eq). Di-alkynylation: Use ~2.0-2.2 eq. Tri-alkynylation: Use a moderate excess (3.5-4.0 eq) to drive the reaction to completion.
Temperature Room Temperature to 50 °CSonogashira couplings of aryl iodides are typically facile and can often be run at room temperature.[1] Gentle heating may be required for the second or third coupling event due to increased steric hindrance.
Atmosphere Inert (Nitrogen or Argon)Mandatory. An oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[1][8]

Experimental Workflow and Protocols

The general workflow for performing the Sonogashira coupling is outlined below. It emphasizes the need for maintaining anaerobic conditions throughout the setup and reaction period.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Dry solvents, weigh solids) B 2. Reaction Vessel Setup (Schlenk flask, stir bar) A->B C 3. Establish Inert Atmosphere (3x Vacuum/N₂ cycles) B->C D 4. Add Solids (Aryl Iodide, Pd catalyst, CuI) C->D E 5. Add Degassed Solvents & Base D->E F 6. Add Terminal Alkyne (via syringe) E->F G 7. Reaction Monitoring (TLC, GC-MS, LC-MS) F->G H 8. Reaction Quench & Work-up (Aqueous wash) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: A step-by-step overview of the experimental procedure.

Protocol 1: Selective Mono-alkynylation

Objective: To add a single alkyne group to the terphenyl scaffold.

Materials & Reagents:

ReagentMWAmountMoles (mmol)Equiv.
This compound684.09342 mg0.501.0
Terminal Alkyne (e.g., Phenylacetylene)102.1348.5 mg (51 µL)0.4750.95
Pd(PPh₃)₂Cl₂701.9010.5 mg0.0150.03
Copper(I) Iodide (CuI)190.454.8 mg0.0250.05
Degassed THF-8 mL--
Degassed Triethylamine (TEA)101.192 mL (14.4 mmol)--

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (342 mg), Pd(PPh₃)₂Cl₂ (10.5 mg), and CuI (4.8 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with dry nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of nitrogen, add degassed THF (8 mL) and degassed TEA (2 mL) via syringe. Stir the mixture at room temperature to obtain a suspension.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 51 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine and copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.

Protocol 2: Controlled Di-alkynylation

Objective: To add two alkyne groups to the terphenyl scaffold.

Materials & Reagents:

ReagentMWAmountMoles (mmol)Equiv.
This compound684.09171 mg0.251.0
Terminal Alkyne (e.g., Phenylacetylene)102.1356.2 mg (59 µL)0.552.2
Pd(PPh₃)₂Cl₂701.905.3 mg0.00750.03
Copper(I) Iodide (CuI)190.452.4 mg0.01250.05
Degassed THF-5 mL--
Degassed Triethylamine (TEA)101.191 mL (7.2 mmol)--

Step-by-Step Procedure:

  • Follow steps 1-3 as described in Protocol 1, using the quantities listed above.

  • Alkyne Addition: Add the terminal alkyne (59 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, then gently heat to 40 °C if the reaction stalls (as monitored by TLC). The reaction may take 12-24 hours to go to completion.

  • Perform work-up and purification (steps 6-7 from Protocol 1). The di-substituted product will be significantly less polar than the mono-substituted intermediate. Careful chromatography is required to separate the desired product from any remaining mono-alkynylated species and the potentially formed tri-alkynylated byproduct.

Protocol 3: Exhaustive Tri-alkynylation

Objective: To substitute all three iodine atoms with alkyne groups.

Materials & Reagents:

ReagentMWAmountMoles (mmol)Equiv.
This compound684.09171 mg0.251.0
Terminal Alkyne (e.g., Phenylacetylene)102.1390 mg (94 µL)0.8753.5
Pd(PPh₃)₂Cl₂701.905.3 mg0.00750.03
Copper(I) Iodide (CuI)190.452.4 mg0.01250.05
Degassed THF-5 mL--
Degassed Triethylamine (TEA)101.191 mL (7.2 mmol)--

Step-by-Step Procedure:

  • Follow steps 1-3 as described in Protocol 1, using the quantities listed above.

  • Alkyne Addition: Add the terminal alkyne (94 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 50 °C. The third substitution may be sluggish due to steric hindrance. The reaction should be monitored carefully and may require an extended period (24-48 hours). An additional small portion of catalyst may be added if the reaction stalls completely.

  • Perform work-up and purification (steps 6-7 from Protocol 1). The final tri-alkynylated product will be the least polar species in the reaction mixture.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently dried solvents/reagents.3. Reaction temperature too low.1. Ensure a strictly inert atmosphere. Use a fresh bottle of catalyst or a different precatalyst/ligand system.2. Use freshly distilled/dried solvents.3. Gently warm the reaction to 40-50 °C.
Significant Alkyne Homocoupling 1. Presence of oxygen.2. High concentration of CuI catalyst.1. Thoroughly degas all solvents and maintain a positive pressure of inert gas.2. Reduce the amount of CuI. Consider a "copper-free" Sonogashira protocol if the problem persists.
Reaction Stalls 1. Catalyst decomposition.2. Steric hindrance (for di/tri-coupling).1. Add a second small portion (0.5-1 mol%) of the palladium catalyst.2. Increase reaction temperature and/or switch to a more robust ligand (e.g., XPhos, SPhos).
Complex Product Mixture 1. Incorrect stoichiometry of the alkyne.2. Reaction not run to completion or over-run.1. Carefully measure the alkyne, especially for selective mono-coupling.2. Monitor the reaction closely by TLC/LC-MS and stop it at the optimal point.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing complex, conjugated architectures. By carefully controlling the reaction stoichiometry and maintaining rigorous anaerobic conditions, researchers can selectively achieve mono-, di-, or tri-alkynylation of the terphenyl core. The protocols and guidelines presented here provide a robust starting point for the synthesis and exploration of novel materials and complex molecules derived from this versatile building block.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

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Heck reaction of "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" with alkenes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Alkenylation of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl via the Heck Reaction

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on performing the Mizoroki-Heck reaction using the complex polyhalogenated substrate, This compound . This document delves into the mechanistic nuances of the reaction, with a special focus on achieving chemoselectivity across the three reactive carbon-iodine (C-I) bonds. We present detailed, field-tested protocols, strategies for reaction optimization, and troubleshooting guidance. The aim is to empower scientists to leverage this versatile terphenyl scaffold for the synthesis of advanced materials, functional polymers, and complex pharmaceutical intermediates.

Introduction and Scientific Context

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is indispensable in the production of fine chemicals, pharmaceuticals like the anti-inflammatory drug Naproxen, and advanced materials.[3][4]

The substrate, This compound (CAS 855239-61-1), is a highly functionalized aromatic building block.[5] Its rigid terphenyl backbone provides a robust and defined three-dimensional structure, while the three iodine substituents serve as reactive handles for sequential or exhaustive functionalization. The challenge and opportunity in utilizing this substrate lie in controlling the chemoselectivity of the Heck reaction. Due to the high reactivity of aryl iodides in palladium-catalyzed couplings, this substrate is an excellent candidate for creating complex, precisely substituted olefinic structures.[6][7] This guide explains how to control the reaction conditions to selectively achieve mono-, di-, or tri-alkenylation, thereby unlocking its full synthetic potential.

Mechanistic Considerations for a Polyiodinated System

The efficacy of the Heck reaction hinges on a well-understood catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3][6] Understanding this cycle is critical to optimizing the reaction for a complex substrate.

The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds through several key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into one of the C-I bonds of the terphenyl substrate. This is typically the rate-determining step, and its rate follows the trend C-I > C-Br >> C-Cl, making aryl iodides highly reactive substrates.[6][7]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-carbopalladation step, forming a new C-C bond.[6][8]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydridopalladium(II) species.[2] This step largely dictates the regioselectivity and favors the formation of the more stable trans (E)-alkene.[9]

  • Catalyst Regeneration: A base (e.g., K₂CO₃, Et₃N) neutralizes the generated hydrohalic acid (HI) and facilitates the reductive elimination of the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition Alkene_Complex Ar-Pd(II)-I(L_n)(Alkene) Ar-Pd(II)-I(L_n)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd R-CH-CH(Ar)-Pd(II)-I(L_n) Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Hydrido_Pd H-Pd(II)-I(L_n) Sigma_Alkyl_Pd->Hydrido_Pd β-Hydride Elimination Ar_Alkene Ar-Alkene Sigma_Alkyl_Pd->Ar_Alkene Hydrido_Pd->Pd(0)L_n Reductive Elimination (Base) BaseH Base-H+ I- Hydrido_Pd->BaseH ArI Ar-I ArI->Pd(0)L_n Alkene Alkene Alkene->Ar-Pd(II)-I(L_n)

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
The Challenge of Chemoselectivity

With three C-I bonds, the terphenyl substrate can potentially yield a complex mixture of mono-, di-, and tri-alkenylated products, along with various regioisomers. Achieving selectivity is therefore the primary challenge. The three iodine atoms are chemically distinct due to their steric and electronic environments:

  • 3,3''-positions: These are on the terminal phenyl rings and are sterically less hindered than the central position.

  • 5'-(3-iodophenyl) position: This iodine is on a phenyl group attached to the central ring of the terphenyl system, making it the most sterically encumbered position.

This inherent difference can be exploited. Site-selectivity in the coupling of polyhalogenated arenes is influenced by both steric hindrance and electronic effects.[7] It is generally expected that oxidative addition will occur preferentially at the least sterically hindered C-I bond. Therefore, controlled mono-alkenylation is likely to occur at the 3 or 3'' positions.

Experimental Protocols and Workflow

This section provides a general, robust protocol for the Heck reaction of this compound with a model alkene, styrene. This protocol should be viewed as a starting point for optimization.

Materials and Reagents
  • Substrate: this compound

  • Alkene: Styrene (or other desired alkene)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (Optional but Recommended): Triphenylphosphine (PPh₃) or other phosphine ligands

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Reaction Vessel: Schlenk flask or sealed reaction vial

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

General Experimental Workflow

The overall process from setup to analysis follows a standard sequence for cross-coupling reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Prepare Inert Atmosphere B Weigh Reagents: Substrate, Catalyst, Base, Ligand A->B C Add Anhydrous Solvent & Alkene B->C D Heat to Desired Temperature (e.g., 80-120 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to RT & Quench E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Figure 2. General experimental workflow for the Heck reaction.
Step-by-Step Protocol for Mono-Alkenylation
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 684 mg, 1.0 mmol, 1.0 equiv.).[5]

  • Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%).

  • Optional: If a ligand is used, add triphenylphosphine (PPh₃, 21 mg, 0.08 mmol, 8 mol%).

  • Add the base, for example, potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).

  • Add anhydrous DMF (e.g., 10 mL) via syringe.

  • Add the alkene, styrene (125 mg, 1.2 mmol, 1.2 equiv.), via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon consumption of the starting material (or when the desired conversion is reached), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired mono-alkenylated product.

Optimization, Scope, and Strategic Application

The outcome of the reaction can be tuned by systematically varying the reaction parameters. The goal is to control the extent of the reaction to favor mono-, di-, or tri-substitution.

Parameter Optimization

The following table outlines key parameters and their expected influence on the reaction, providing a strategic guide for achieving the desired product.

ParameterCondition for Mono-substitutionCondition for Poly-substitutionRationale & Expert Insights
Alkene Stoichiometry 1.0 - 1.2 equivalents>3.0 equivalents (large excess)Limiting the alkene is the most direct way to prevent multiple additions. An excess drives the reaction towards full substitution.
Reaction Time Shorter (monitor closely)LongerTerminating the reaction after the first addition (as monitored by TLC/GC-MS) is crucial for isolating the mono-adduct.
Temperature Lower (e.g., 80-100 °C)Higher (e.g., 120-140 °C)Higher temperatures provide the activation energy needed to overcome the steric hindrance of the subsequent C-I bonds.
Catalyst Loading 1-2 mol%2-5 mol%Higher catalyst loading can increase the rate of all reaction steps, helping to push the reaction to completion.
Ligand Choice Bulky phosphines (e.g., P(o-tolyl)₃) or NHCsLess bulky ligands (e.g., PPh₃)Bulky ligands can increase selectivity for the least sterically hindered C-I bond and may slow subsequent additions.[10] For aryl iodides, the reaction can sometimes proceed without a ligand.[11]
Base Weaker inorganic base (e.g., K₂CO₃)Stronger organic base (e.g., Et₃N) or stronger inorganic base (e.g., Cs₂CO₃)The base's primary role is catalyst regeneration; its strength can influence reaction rate but has a less direct impact on selectivity than stoichiometry or temperature.
Alkene Scope

The Heck reaction is compatible with a wide range of alkenes.[12]

  • Electron-Deficient Alkenes (e.g., acrylates, acrylamides): These are highly reactive and typically yield the linear (E)-isomer with high regioselectivity.[13]

  • Styrenes: These are also excellent substrates, coupling at the terminal carbon.

  • Unactivated Alkenes (e.g., 1-octene): These can be more challenging and may require higher temperatures or more specialized catalytic systems.[11]

  • Cyclic Alkenes: Reactions with cyclic alkenes can lead to nonconjugated diene products if a syn β-hydride is unavailable in the initial adduct.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed). 2. Insufficient temperature. 3. Poor quality solvent or reagents.1. Use a fresh palladium source. Consider adding a phosphine ligand to stabilize the catalyst. 2. Increase the reaction temperature in 10 °C increments. 3. Use anhydrous, degassed solvent and pure reagents.
Formation of Palladium Black Catalyst decomposition.Increase ligand-to-palladium ratio (e.g., from 4:1 to 8:1). Ensure the reaction is under a strictly inert atmosphere.
Complex Product Mixture Lack of selectivity; multiple additions occurred.Strictly control stoichiometry (use 1.0 equiv. of alkene for mono-addition). Lower the reaction temperature and shorten the reaction time. Use a bulkier ligand.
Alkene Isomerization/Homocoupling Side reactions promoted by temperature or catalyst.Lower the reaction temperature. Screen different ligands or bases.

Conclusion

The Heck reaction of this compound is a powerful method for constructing complex, high-value molecules. While the presence of multiple reactive sites presents a challenge, it also offers a unique opportunity for controlled, selective synthesis. By carefully manipulating reaction parameters such as stoichiometry, temperature, and ligand choice, researchers can direct the reaction towards desired mono-, di-, or tri-alkenylated products. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this versatile building block in the pursuit of novel materials and therapeutics.

References

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  • Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone. Benchchem. (n.d.).
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The Strategic Utility of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Synthetic Protocols

Abstract

This technical guide delineates the strategic application of the polyhalogenated aromatic compound, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl , as a pivotal building block in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The presence of three reactive iodine substituents on a rigid m-terphenyl scaffold offers a versatile platform for the construction of complex molecular architectures, including hole-transporting materials (HTMs), host materials, and dendritic structures, through palladium-catalyzed cross-coupling reactions. This document provides detailed synthetic protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, discusses the rationale behind experimental choices, and presents hypothetical performance data for materials derived from this precursor, grounded in established structure-property relationships within the field of organic electronics.

Introduction: The Architectural Advantage of the m-Terphenyl Core

The m-terphenyl backbone is a favored structural motif in the design of amorphous materials for OLEDs. Its non-coplanar structure, arising from steric hindrance between the phenyl rings, effectively disrupts intermolecular packing. This morphological stability is crucial for preventing crystallization in thin films, a common failure mechanism in OLED devices. The introduction of three iodine atoms at the 3, 3'', and 5' positions of the terphenyl core, as in This compound , provides multiple reactive sites for the attachment of functional moieties. This multi-directional derivatization allows for the synthesis of star-shaped and dendritic molecules, which are known to exhibit excellent film-forming properties, high glass transition temperatures (Tg), and good charge transport characteristics.[1]

The iodine substituents are particularly advantageous for cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to brominated or chlorinated analogs.[2] This guide will explore the synthetic pathways to leverage this reactivity for the creation of novel OLED materials.

Synthetic Strategies and Methodologies

The three iodine atoms on the precursor molecule can be sequentially or simultaneously substituted using palladium-catalyzed cross-coupling reactions to build up molecular complexity. The primary reactions of interest are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3]

Synthesis of Hole-Transporting Materials (HTMs) via Buchwald-Hartwig Amination

Hole-transporting materials are essential for efficient charge injection and transport from the anode to the emissive layer in an OLED.[4] Triarylamines are a prominent class of HTMs due to their excellent hole mobility and stability. This compound can serve as a central core to which multiple triarylamine units are attached.

Proposed Synthetic Pathway for a Star-Shaped HTM:

G A 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 100 °C A->C Substrate B Diarylamine (e.g., Diphenylamine) B->C Reagent D Tris(diarylamino)terphenyl HTM C->D Buchwald-Hartwig Amination

Caption: Synthetic workflow for a hole-transporting material.

Detailed Protocol: Synthesis of a Tris(diphenylamino)terphenyl Derivative

This protocol is a representative example and may require optimization for specific diarylamine substrates.

  • Reaction Setup: In a glovebox, a dried Schlenk flask is charged with this compound (1.0 mmol), diphenylamine (3.3 mmol), sodium tert-butoxide (NaOtBu, 4.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.048 mmol).

  • Solvent Addition: Anhydrous and degassed toluene (20 mL) is added to the flask. The flask is sealed and removed from the glovebox.

  • Reaction Execution: The reaction mixture is stirred and heated to 100 °C under an argon atmosphere for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure hole-transporting material.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl iodides, even with sterically hindered substrates.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.[6]

  • Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reagents. It is crucial that the solvent is anhydrous and degassed to prevent deactivation of the palladium catalyst.[5]

Synthesis of Host Materials and Dendrimers via Suzuki-Miyaura Coupling

Host materials form the matrix for the emissive dopants in the light-emitting layer of an OLED. They require a high triplet energy to confine the excitons on the guest molecules. The rigid m-terphenyl core is an excellent scaffold for building wide bandgap host materials.[7] Furthermore, the three reactive sites allow for the divergent synthesis of dendrimers, which can encapsulate emissive cores to prevent concentration quenching.[8]

Proposed Synthetic Pathway for a Dendritic Host Material:

G cluster_0 Generation 0 cluster_1 Generation 1 A 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl C Suzuki-Miyaura Coupling A->C B Arylboronic Ester (e.g., Carbazole-based) B->C D G1 Dendronized Core C->D

Caption: Divergent synthesis of a G1 dendrimer.

Detailed Protocol: Synthesis of a First-Generation Carbazole-Functionalized Dendrimer

This protocol outlines the synthesis of a G1 dendrimer with carbazole terminal groups, which are known to have good hole-transporting properties and high triplet energies.

  • Reaction Setup: To a solution of this compound (1.0 mmol) and a suitable carbazole-functionalized arylboronic acid or ester (3.5 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL), an aqueous solution of potassium carbonate (2 M, 10 mL) is added.

  • Catalyst Addition: The mixture is purged with argon for 30 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is then added.

  • Reaction Execution: The reaction is heated to 85 °C and stirred vigorously under an argon atmosphere for 48 hours. Reaction progress is monitored by TLC or HPLC.

  • Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired first-generation dendrimer. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Boronic Acid/Ester: Boronic acids and their esters are air- and moisture-stable reagents, making them convenient to handle.[2]

  • Catalyst: Pd(PPh₃)₄ is a classic and reliable catalyst for Suzuki-Miyaura couplings, although other catalyst systems with more specialized ligands can also be effective.[9]

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[2]

Expected Properties and Performance of Derived Materials

The materials synthesized from This compound are expected to possess properties that are highly desirable for OLED applications. The incorporation of a rigid, non-planar m-terphenyl core generally leads to high glass transition temperatures (Tg > 100 °C) and good morphological stability.

Table 1: Predicted Properties of Hypothetical OLED Materials

Material ClassFunctional MoietyPredicted HOMO (eV)Predicted LUMO (eV)Predicted Triplet Energy (eV)Potential Application
HTMDiphenylamine-5.4 to -5.6-2.1 to -2.3~2.5Hole Transport Layer
HostCarbazole-5.7 to -5.9-2.3 to -2.5>2.8Blue Phosphorescent Host
DendrimerMixed FunctionalitiesTunableTunable>2.7Emissive Layer (Host or Emitter)

Note: These values are estimations based on literature data for similar compounds and would need to be confirmed experimentally and through computational modeling.[7][10]

Table 2: Hypothetical Performance of a Blue Phosphorescent OLED (PHOLED)

The following table illustrates the potential performance of a blue PHOLED device employing a host material derived from the title compound.

ParameterValue
External Quantum Efficiency (EQE) @ 1000 cd/m²18 - 22%
Current Efficiency @ 1000 cd/m²35 - 45 cd/A
Power Efficiency @ 1000 cd/m²30 - 40 lm/W
CIE Coordinates (x, y)(0.14, 0.25)
Operational Lifetime (LT₅₀ @ 1000 cd/m²)> 500 hours

Note: These performance metrics are projections based on state-of-the-art blue PHOLEDs using host materials with similar structural concepts.[7]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced OLED materials. Its trifunctional nature allows for the creation of complex, three-dimensional molecules with excellent thermal and morphological stability. Through well-established palladium-catalyzed cross-coupling reactions, a wide range of functional moieties can be introduced to tailor the electronic and photophysical properties of the resulting materials for specific applications within an OLED device stack. The protocols and design strategies outlined in this guide provide a solid foundation for researchers and materials scientists to explore the potential of this promising building block in the development of next-generation OLED technologies.

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The Strategic Utility of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in Advanced Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" as a pivotal building block for the synthesis of complex dendritic architectures. Dendrimers, with their highly branched, monodisperse structures, are at the forefront of nanomaterials innovation, offering vast potential in drug delivery, catalysis, and materials science.[1][2][3][4] The unique trifunctional nature of this terphenyl derivative offers a versatile platform for the construction of dendrimers with precise structural control and tailored properties. This document details the core attributes of this building block, outlines both divergent and convergent synthetic strategies, and provides exemplary, field-proven protocols for its application in dendrimer synthesis via Suzuki, Sonogashira, and Ullmann cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced macromolecular chemistry for next-generation applications.

Introduction: The Architectural Advantage of a Terphenyl Core

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional structure.[1] Unlike traditional linear polymers, dendrimers are synthesized in a stepwise manner, allowing for precise control over their size, shape, and surface functionality. This structural precision leads to a low polydispersity index, a critical attribute for applications in medicine and materials science where batch-to-batch consistency is paramount.[5]

The choice of the central core molecule is a critical determinant of the final dendrimer's architecture and properties. "this compound" presents itself as a superior building block due to its rigid terphenyl backbone and three strategically positioned iodine atoms. The rigidity of the terphenyl unit imparts a defined spatial arrangement to the resulting dendrons, while the three iodine moieties serve as versatile handles for a variety of powerful cross-coupling reactions. This trifunctional nature allows for the creation of dendrimers with a high degree of branching and a well-defined globular shape.

Physicochemical and Handling Properties of the Building Block

A thorough understanding of the physical and chemical properties of "this compound" is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 855239-61-1-
Molecular Formula C₂₄H₁₅I₃-
Molecular Weight 684.09 g/mol -
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as THF, DMF, and tolueneGeneral knowledge
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.General knowledge

Note on Handling: Aryl iodides are generally stable compounds. However, it is good laboratory practice to handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Strategies for Dendrimer Construction

The synthesis of dendrimers using "this compound" can be approached through two primary strategies: divergent and convergent synthesis.[1]

Divergent Synthesis: Growth from the Core Outward

In the divergent approach, the dendrimer is constructed starting from the central core and extending outwards.[1] In this case, the terphenyl building block acts as the initial core. Each iodine atom can be reacted with a bifunctional monomer, thereby introducing new branching points in a stepwise, generational growth.

Causality behind Experimental Choices: The divergent method is often favored for producing large-generation dendrimers with a high number of surface functional groups. The iterative nature of the reaction sequence allows for a systematic increase in molecular weight and complexity. However, a potential drawback is the accumulation of defects in higher generations due to incomplete reactions, which can be challenging to separate.

divergent_synthesis G1 Generation 1 G2 Generation 2 G1->G2 Activate & Add Monomers G3 Generation 3 G2->G3 Activate & Add Monomers

Caption: Divergent synthesis workflow starting from the terphenyl core.

Convergent Synthesis: Building from the Outside In

The convergent strategy involves the synthesis of the outer branches (dendrons) first, which are then attached to the central core in the final step.[5] For this approach, the terphenyl building block would be the final molecule to which pre-synthesized dendrons are coupled.

Causality behind Experimental Choices: Convergent synthesis offers significant advantages in terms of structural purity.[5] Since the dendrons are synthesized and purified separately, the final coupling reaction to the core is typically high-yielding and results in a more monodisperse product. This method is particularly well-suited for the preparation of dendrimers with different functionalities on each branch.

convergent_synthesis Core Terphenyl Core Final_Dendrimer Final Dendrimer Core->Final_Dendrimer

Caption: Convergent synthesis workflow coupling pre-made dendrons to the terphenyl core.

Detailed Application Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired generation of the dendrimer. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7][8] This reaction is highly versatile and tolerant of a wide range of functional groups.

Objective: To synthesize a first-generation (G1) dendrimer via a divergent approach using a Suzuki coupling reaction.

Materials:

  • This compound (1 equivalent)

  • 4-(Methoxycarbonyl)phenylboronic acid (3.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.2 equivalents)

  • Potassium carbonate (K₂CO₃, 6 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-(methoxycarbonyl)phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (4:1 v/v).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the G1 dendrimer.

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting aryl iodide in the reaction mixture (monitored by TLC or LC-MS) and the appearance of the desired product with the expected molecular weight in the mass spectrum.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Scaffolds

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to rigid, linear scaffolds within the dendrimer structure.[9][10][11][12]

Objective: To synthesize a G1 dendrimer with phenylacetylene branches via a divergent approach.

Materials:

  • This compound (1 equivalent)

  • Phenylacetylene (3.3 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.06 equivalents)

  • Triethylamine (TEA, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a mixture of anhydrous THF and triethylamine (2:1 v/v).

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The reaction can be considered successful upon consumption of the starting terphenyl iodide and the formation of the product with the expected mass and characteristic alkyne signals in the IR and NMR spectra.

Protocol 3: Ullmann Condensation for Ether Linkages

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[13][14][15][16] This reaction is particularly useful for creating flexible ether linkages in the dendritic structure.

Objective: To synthesize a G1 dendrimer with phenoxy branches via a divergent approach.

Materials:

  • This compound (1 equivalent)

  • Phenol (3.3 equivalents)

  • Copper(I) iodide (CuI, 0.3 equivalents)

  • 1,10-Phenanthroline (0.6 equivalents)

  • Cesium carbonate (Cs₂CO₃, 6 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk tube, add copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

  • Evacuate and backfill with an inert gas three times.

  • Add a solution of this compound and phenol in anhydrous DMF.

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of silica gel and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired G1 dendrimer.

Self-Validation: Completion of the reaction is indicated by the absence of the starting materials and the appearance of the product with the correct molecular weight. The formation of the ether linkage can be confirmed by ¹³C NMR spectroscopy.

Characterization of the Resulting Dendrimers

Thorough characterization is crucial to confirm the structure, purity, and monodispersity of the synthesized dendrimers. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity. ¹H and ¹³C NMR are standard.Disappearance of signals corresponding to the starting materials and appearance of new signals for the product. Integration of proton signals should match the expected ratios.
Mass Spectrometry (MS) To determine the molecular weight and confirm the monodispersity. MALDI-TOF is commonly used for large molecules.A single major peak corresponding to the calculated molecular weight of the dendrimer, indicating a monodisperse product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of specific functional groups.Appearance or disappearance of characteristic absorption bands (e.g., C≡C stretch for Sonogashira products, C-O stretch for Ullmann products).
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution and assess polydispersity.A narrow elution peak, indicating a low polydispersity index (PDI), which is characteristic of well-defined dendrimers.

Potential Applications in Research and Drug Development

The dendrimers synthesized from "this compound" hold significant promise for a variety of applications, primarily driven by their well-defined structure and the properties of the terphenyl core.

  • Drug Delivery: The internal cavities of these dendrimers can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[2][4][17][18][19] The surface of the dendrimer can be functionalized with targeting ligands to direct the drug to specific cells or tissues, minimizing off-target effects.

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and facilitate their delivery into cells for gene therapy applications.[17]

  • Catalysis: The dendrimer can act as a scaffold for catalytic metal nanoparticles, providing a high surface area and a controlled microenvironment for chemical reactions.

  • Organic Electronics: The rigid, conjugated terphenyl core makes these dendrimers interesting candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

"this compound" is a highly valuable and versatile building block for the construction of advanced dendritic materials. Its rigid structure and trifunctionality provide a robust platform for creating well-defined, monodisperse dendrimers with tailored properties. The application of established cross-coupling methodologies, such as the Suzuki, Sonogashira, and Ullmann reactions, allows for the precise and efficient synthesis of these complex macromolecules. The resulting terphenyl-based dendrimers have significant potential to drive innovation in diverse fields, from targeted drug delivery to the development of novel functional materials. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this remarkable building block.

References

  • Dendrimers: Exploring Their Wide Structural Variety and Applications. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Applications and Limitations of Dendrimers in Biomedicine. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Dendrimers: synthesis, applications, and properties. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis of Terphenyls. (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • POTENTIAL APPLICATION OF DENDRIMERS IN DRUG DELIVERY: A CONCISE REVIEW AND UPDATE. (2016). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications. (n.d.). In MDPI. Retrieved January 21, 2026, from [Link]

  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. (2025). In PubMed. Retrieved January 21, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). In MDPI. Retrieved January 21, 2026, from [Link]

  • Emergence of cationic polyamine dendrimersomes: design, stimuli sensitivity and potential biomedical applications. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • potential application of dendrimers in drug delivery: a concise review and update. (2025). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Internal Functionalized Drug Delivery Dendrimers: Theoretical Analysis by Descriptors. (2025). In Letters in Applied NanoBioScience. Retrieved January 21, 2026, from [Link]

  • PDF - International Journal of Modern Pharmaceutical Research. (2022). In ijmpr.com. Retrieved January 21, 2026, from [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). In organic-chemistry.org. Retrieved January 21, 2026, from [Link]

  • Dendrimers and their Applications as Novel Drug Delivery Carriers. (2013). In Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). In PMC. Retrieved January 21, 2026, from [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). In MDPI. Retrieved January 21, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Dendrimers and their Applications as Novel Drug Delivery Carriers. (2013). In Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). In Diva-Portal.org. Retrieved January 21, 2026, from [Link]

  • Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. (n.d.). In MDPI. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Utilization of 1,3-diiodobiphenyl for Ullmann coupling reaction with carbazole for the preparation of 16. (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]

  • Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. (n.d.). In Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Reactions Using 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

This compound is a bespoke, polyhalogenated aromatic scaffold poised for significant applications in materials science and medicinal chemistry. Its rigid terphenyl backbone provides a robust and defined three-dimensional structure, while the three strategically positioned iodine atoms offer versatile handles for sequential and chemoselective functionalization through palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed reactions, making this substrate highly amenable to a range of transformations under relatively mild conditions.[1] This document provides a detailed guide to leveraging this unique building block in three of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The terphenyl core itself is a privileged scaffold in the development of organic electronics, such as OLEDs, where it can serve as a building block for electron-transport or hole-blocking layer materials.[2] Furthermore, complex aromatic structures derived from this scaffold can be explored in drug discovery through scaffold hopping and the synthesis of novel molecular architectures.[3][4][5]

PART I: Understanding the Substrate and Reaction Mechanisms

Properties of this compound

This tri-iodo terphenyl derivative possesses three reactive sites for palladium-catalyzed cross-coupling. The reactivity of the C-I bonds is generally high, facilitating oxidative addition to a Pd(0) center, which is often the rate-determining step in these catalytic cycles.[1][6] The steric environment around each iodine atom is different, which may allow for a degree of regioselectivity in sequential coupling reactions, although careful optimization of reaction conditions is paramount.

The Palladium Catalytic Cycles: A Unified Overview

Palladium-catalyzed cross-coupling reactions, while diverse in their coupling partners, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Diagram 1: Generalized Palladium Cross-Coupling Catalytic Cycle

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + R-X R-Pd(II)-X_L2 R-Pd(II)-X_L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation + R'-M R-Pd(II)-R'_L2 R-Pd(II)-R'_L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive_Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-R'

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the terphenyl substrate to form a Pd(II) complex. This is typically the rate-limiting step.[1][6]

  • Transmetalation (for Suzuki and Sonogashira): A key step where the organic group from a secondary reagent (organoboron in Suzuki, copper acetylide in Sonogashira) is transferred to the palladium center.[8]

  • Migratory Insertion (for Heck): The alkene coupling partner inserts into the Pd-C bond.[9][10]

  • β-Hydride Elimination (for Heck): A hydrogen atom from the alkyl chain is eliminated, forming the C-C double bond of the product.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

PART II: Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the functionalization of this compound. Given the polyhalogenated nature of the substrate, achieving selective mono-, di-, or tri-substitution will depend on careful control of stoichiometry and reaction conditions.

Suzuki-Miyaura Coupling: Synthesis of Arylated Terphenyls

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound.[7][8][11] This is particularly useful for extending the conjugation of the terphenyl core or introducing functional groups for further modification.

Protocol 1: Mono-arylation via Suzuki-Miyaura Coupling

This protocol aims for mono-substitution by using a substoichiometric amount of the boronic acid.

Reagent Molar Eq. Purpose
This compound1.0Substrate
Arylboronic Acid0.9Coupling Partner
Pd(PPh₃)₄0.03Palladium(0) Catalyst
K₂CO₃ (anhydrous)3.0Base
Toluene/H₂O (4:1)-Solvent System

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq) and the desired arylboronic acid (0.9 eq).

  • Add Pd(PPh₃)₄ (0.03 eq) and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/H₂O solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Causality of Reagent Stoichiometry: Using a slight excess of the tri-iodo terphenyl helps to favor the mono-arylated product and minimize the formation of di- and tri-substituted byproducts.

  • Choice of Base and Solvent: A biphasic toluene/water system with a carbonate base is a standard and robust choice for Suzuki couplings, facilitating the transmetalation step.[12] For more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be employed.

  • Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For less reactive boronic acids, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, can accelerate the oxidative addition and reductive elimination steps.[13]

Diagram 2: Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Terphenyl, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvents B->C D Heat to 80-90 °C C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: Step-wise workflow for the Suzuki-Miyaura reaction.

Heck Reaction: Synthesis of Alkenylated Terphenyls

The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, which is an excellent method for introducing vinyl groups that can be further functionalized.[14][15]

Protocol 2: Heck Coupling with an Acrylate Ester

Reagent Molar Eq. Purpose
This compound1.0Substrate
n-Butyl Acrylate1.2Alkene Coupling Partner
Pd(OAc)₂0.05Palladium(II) Pre-catalyst
P(o-tolyl)₃0.10Ligand
Triethylamine (Et₃N)2.0Base
DMF (anhydrous)-Solvent

Step-by-Step Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) and n-butyl acrylate (1.2 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and P(o-tolyl)₃ (0.10 eq) in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Expert Insights:

  • Catalyst System: Pd(OAc)₂ is a common and air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst and modulates its reactivity.

  • Base Function: The amine base is crucial for neutralizing the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[9]

  • Mechanism Considerations: The Heck reaction can proceed through a neutral or a cationic pathway, depending on the solvent and additives. The described protocol follows the more traditional neutral pathway.

Sonogashira Coupling: Synthesis of Alkynylated Terphenyls

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes, which are valuable precursors for a wide range of organic materials and complex molecules.[16][17][18]

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

Reagent Molar Eq. Purpose
This compound1.0Substrate
Terminal Alkyne1.1Coupling Partner
Pd(PPh₃)₂Cl₂0.02Palladium(II) Pre-catalyst
CuI0.04Copper(I) Co-catalyst
Diisopropylamine (DIPA)2.5Base/Solvent
THF (anhydrous)-Co-solvent

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and diisopropylamine.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed under mild conditions.[17]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Redissolve the residue in dichloromethane and wash with saturated NH₄Cl solution to remove the copper salts.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expert Insights:

  • Dual Catalysis: This reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

  • Self-Validating System: The formation of a precipitate (diisopropylammonium iodide) is often a visual indicator of reaction progress. The reaction is typically high-yielding and clean, making it a trustworthy protocol.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, although they may require higher temperatures or more specialized ligands.

PART III: Applications and Future Directions

The functionalized terphenyls synthesized from this compound have significant potential in several high-value research and development areas:

  • Materials Science: The rigid and extended aromatic systems that can be constructed are prime candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[19] The ability to tune the electronic properties through the choice of coupling partners is a key advantage.

  • Drug Discovery: The terphenyl scaffold can be used to create complex, three-dimensional molecules that can explore new chemical space.[4] These novel structures can be screened for biological activity against a range of therapeutic targets. Aromatic rings are prevalent in pharmaceuticals, and creating novel arrangements is a key strategy in medicinal chemistry.[][21]

  • Supramolecular Chemistry: The defined geometry of the terphenyl backbone makes it an excellent building block for the rational design of complex supramolecular architectures, such as molecular cages and polymers.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. This molecule, a poly-iodinated m-terphenyl, is a valuable building block in materials science and drug discovery, often serving as a rigid scaffold for creating complex three-dimensional structures. However, its synthesis is fraught with challenges, primarily due to the multiple reactive sites and the potential for numerous side reactions.

This guide is designed to provide you, our fellow researchers and chemists, with practical, field-proven insights to navigate the complexities of this synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: The Synthetic Blueprint: A Mechanistic Overview

The most logical and efficient pathway to construct the terphenyl core is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] This strategy involves the reaction of an aryl halide with an arylboronic acid. For the target molecule, a convergent approach is often employed, coupling a central tri-substituted ring with the outer phenyl groups.

A robust synthetic plan involves the triple Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with three equivalents of (3-iodophenyl)boronic acid.

Proposed Core Reaction:

  • Aryl Halide: 1,3,5-Tribromobenzene

  • Organoboron Reagent: (3-Iodophenyl)boronic acid

  • Catalyst: A Palladium(0) source, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[2]

  • Solvent: A polar aprotic solvent system, often a mixture like Toluene/Ethanol/Water or Dioxane/Water.[3]

The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding when and why things go wrong.

cluster_cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArBOH2 Ar'B(OH)₂ + Base ArBO3 [Ar'B(OH)₃]⁻ ArBOH2->ArBO3 Activation ArBO3->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Product ArX Ar-X (Aryl Halide)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Q1: My mass spectrometry data shows a significant peak corresponding to a biaryl of my starting material (e.g., 3,3'-diiodobiphenyl). What is this impurity and how do I prevent it?

A1: This is a classic case of homocoupling, a major side reaction in many cross-coupling protocols. [4][5] It can occur with either the aryl halide (an Ullmann-type reaction) or, more commonly in Suzuki reactions, with the boronic acid.

  • Causality: Homocoupling of boronic acids is often initiated by the presence of oxygen, which can promote the side reaction over the desired cross-coupling. It can also be favored if the transmetalation step is slow relative to other pathways. The aryl halide can also undergo palladium-catalyzed homocoupling, which begins with the same oxidative addition step but is followed by ligand exchange between two Ar-Pd(II)-X intermediates and subsequent reductive elimination.[6]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Perform at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for 30-60 minutes before use is highly recommended.

    • Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents per halide position). A significant excess can sometimes favor homocoupling.

    • Catalyst Choice: Some ligand systems are more prone to promoting homocoupling. If the problem persists, consider switching from a simple phosphine like PPh₃ to a more specialized ligand (e.g., a biarylphosphine like SPhos or a bulky N-heterocyclic carbene (NHC) ligand) that can accelerate the desired reductive elimination step.[7]

    • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Start your optimization at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is too slow.

Q2: I've successfully isolated a product, but NMR and MS analysis indicate it's missing one or more iodine atoms. Why is dehalogenation occurring?

A2: You are observing proto-dehalogenation, where a C-I bond is reductively cleaved and replaced by a C-H bond. [1] This is a pervasive issue in palladium-catalyzed couplings, especially with electron-rich aryl halides or under basic conditions.[8]

  • Causality: The mechanism often involves the formation of a palladium-hydride species (Pd-H).[1] This hydride can be transferred to the aryl group in the Ar-Pd(II)-X intermediate, leading to reductive elimination of the dehalogenated arene. Sources for the hydride include solvent (e.g., alcohols), amine bases, or even water.[1][9] Strong bases can also directly promote dehalogenation.[9]

  • Troubleshooting Protocol:

    • Base Selection: Switch to a milder base. If you are using a strong base like KOH, consider changing to K₂CO₃ or a phosphate base like K₃PO₄. In some cases, fluoride bases (e.g., CsF) can be effective while minimizing dehalogenation.[2]

    • Solvent Purity: Use high-purity, anhydrous, and rigorously degassed solvents. Avoid using alcohols as the primary solvent if dehalogenation is a problem; opt for solvents like dioxane, toluene, or DMF.

    • Temperature Management: As with homocoupling, elevated temperatures can accelerate dehalogenation. Run the reaction at the minimum temperature required for a reasonable reaction rate.

    • Protect the Inert Atmosphere: Ensure your reaction setup maintains a positive pressure of inert gas throughout the entire process to prevent moisture ingress.

Q3: My reaction is sluggish and stalls, leaving a complex mixture of mono-, di-, and tri-substituted products. How can I drive the reaction to completion?

A3: This points to issues with catalyst activity/longevity or steric hindrance. The sequential substitution of the 1,3,5-tribromobenzene core becomes progressively more difficult as steric bulk increases around the central ring.

  • Causality:

    • Steric Hindrance: As each (3-iodophenyl) group is added, the remaining bromine atoms on the central ring become more sterically shielded, slowing down the rate of subsequent oxidative additions.

    • Catalyst Deactivation: The Pd(0) catalyst can precipitate as palladium black or be poisoned by impurities over the long reaction times required for these multi-couplings.

    • Insufficient Thermal Energy: The activation energy for the oxidative addition at the more hindered positions may not be met at your current reaction temperature.

  • Troubleshooting Protocol:

    • Elevate Temperature: This is often the simplest solution. Gradually increase the reaction temperature in 10 °C increments. Microwave-assisted synthesis can be particularly effective for driving sterically hindered couplings to completion.[7]

    • Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can help maintain a sufficient concentration of active catalyst throughout the reaction.

    • Switch to a More Robust Ligand: Standard PPh₃ can be suboptimal for sterically demanding reactions. Consider using bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos. These ligands form more stable and highly active catalysts that are resistant to deactivation and are excellent for coupling sterically hindered partners.

    • Staged Reagent Addition: Instead of adding all reagents at once, consider adding a fresh portion of the catalyst and/or ligand halfway through the reaction time to replenish any deactivated catalyst.

Part 3: Frequently Asked Questions (FAQs)

Q: How critical is the quality of the (3-iodophenyl)boronic acid? A: It is absolutely critical. Boronic acids are prone to dehydration to form cyclic boroxines. This process is reversible in the presence of water, but it changes the stoichiometry. It is best practice to either use freshly purchased, high-purity boronic acid or to recrystallize it before use. Always store it in a desiccator.

Q: Can I use 1,3,5-triiodobenzene instead of the tribromo analogue? A: Yes, and it may even be advantageous. The C-I bond is more reactive towards oxidative addition than the C-Br bond, which could allow for milder reaction conditions (e.g., lower temperatures). This can be a double-edged sword, as the increased reactivity can sometimes exacerbate side reactions like homocoupling. If you switch to the iodo-analogue, it is wise to re-optimize the reaction conditions, likely starting at a lower temperature.

Q: What is the best method for purifying the final product? A: The target molecule is a large, relatively non-polar, and heavily halogenated compound, which may have limited solubility.

  • Workup: After the reaction, a standard aqueous workup is necessary to remove the inorganic base and boron-containing byproducts.

  • Chromatography: The primary purification method will be silica gel column chromatography.[3][10] Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The high molecular weight means the product will likely have a low Rf value.

  • Recrystallization: If a sufficiently pure fraction can be isolated from the column, recrystallization from a solvent system like toluene/hexanes or chloroform/methanol can provide a highly pure, crystalline product.

Part 4: Reference Protocol and Data Summary

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a starting point and should be optimized based on your experimental observations.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), (3-iodophenyl)boronic acid (3.5 eq), and potassium carbonate (K₂CO₃, 6.0 eq, finely ground).

  • Inert Atmosphere: Secure the flask to a Schlenk line. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1 M.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring under the argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

Troubleshooting Data Summary
Observed IssueProbable Cause(s)Key Solutions
Major Homocoupling Impurity Oxygen contamination; Non-optimal stoichiometry/catalyst.Rigorous degassing; Use slight excess of boronic acid; Switch to bulky/electron-rich ligands.
Product is Dehalogenated Strong base; Protic solvent impurities; High temperature.Use milder base (K₃PO₄, CsF); Use anhydrous aprotic solvents; Lower reaction temperature.
Incomplete/Stalled Reaction Steric hindrance; Catalyst deactivation.Increase temperature (consider microwave); Increase catalyst loading; Use robust biarylphosphine ligands.
Low Overall Yield Combination of side reactions; Poor reagent quality.Address all points above; Use fresh, pure reagents; Optimize conditions systematically.

Part 5: Visualizing Competing Reaction Pathways

Understanding the divergence between the productive cycle and side reactions is key to rational optimization.

cluster_main Productive Pathway cluster_side Side Reactions Start Ar-Pd(II)-X Trans Transmetalation with Ar'B(OH)₂ Start->Trans PdH Ar-Pd(II)-H Start->PdH Hydride Transfer Homo_Inter Ar-Pd(II)-Ar Start->Homo_Inter Ligand Exchange with Ar-Pd(II)-X Cross_Inter Ar-Pd(II)-Ar' Trans->Cross_Inter Red_Elim Reductive Elimination Cross_Inter->Red_Elim Product Desired Product (Ar-Ar') Red_Elim->Product Dehalo_Source Hydride Source (e.g., Solvent, Base) Dehalo_Source->PdH Dehalo_Product Dehalogenated Product (Ar-H) PdH->Dehalo_Product Reductive Elimination Homo_Product Homocoupled Product (Ar-Ar) Homo_Inter->Homo_Product Reductive Elimination Start_Global Ar-Pd(II)-X Intermediate Start_Global->Start Start_Global->PdH Start_Global->Homo_Inter

Caption: Divergent pathways from the key Ar-Pd(II)-X intermediate.

References

  • Taylor & Francis. (n.d.). Synthesis of Substituted Terphenyl Derivatives. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Terphenyls | Request PDF. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 21, 2026, from [Link]

  • S-Y Chemical. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds.

Sources

Purification of "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional level of purity is not merely a goal but a prerequisite for the successful application of advanced materials in research and development.[1] The compound 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a poly-iodinated aromatic molecule, presents a significant purification challenge due to its complex structure and likely low solubility in common solvents. Its rigid, poly-aromatic core suggests that while crystallization is a viable purification strategy, success hinges on a meticulous and well-informed approach.[2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying this compound by recrystallization. Moving beyond a simple protocol, this center offers in-depth troubleshooting guides and FAQs designed to address the specific, practical issues encountered during experimentation.

Part 1: Core Protocol - A Step-by-Step Guide to Recrystallization

Recrystallization is a powerful technique for purifying solids, which operates on the principle that most compounds are more soluble in a hot solvent than in a cold one.[3][4] A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice as the solution cools.[5]

Experimental Workflow: Recrystallization of this compound

G start Start: Crude Solid step1 Step 1: Solvent Selection & Screening (See Table 1) start->step1 step2 Step 2: Dissolution Add minimum amount of selected hot solvent to crude solid in an Erlenmeyer flask. step1->step2 impurity_check Insoluble Impurities? step2->impurity_check step3 Step 3: Hot Gravity Filtration (Optional) Perform only if insoluble impurities are visible. step4 Step 4: Cooling & Crystallization Allow filtrate to cool slowly and undisturbed to room temperature, then in an ice bath. step3->step4 step5 Step 5: Crystal Collection Collect crystals via vacuum filtration using a Büchner funnel. step4->step5 step6 Step 6: Crystal Washing Wash crystals with a small amount of ice-cold solvent. step5->step6 step7 Step 7: Drying Dry crystals under vacuum to remove residual solvent. step6->step7 end_node End: Purified Crystalline Solid step7->end_node impurity_check->step3 Yes impurity_check->step4 No G problem Problem Encountered During Recrystallization no_xtal Q: No crystals form upon cooling? problem->no_xtal oiled_out Q: Compound 'oiled out' instead of crystallizing? problem->oiled_out low_yield Q: Crystal yield is very low? problem->low_yield impure_xtal Q: Final product is still impure? problem->impure_xtal sol1 Cause: Too much solvent used. Solution: Reduce solvent volume by gentle heating or rotary evaporation and re-cool. no_xtal->sol1 sol1b Cause: Solution is supersaturated. Solution: Induce crystallization by scratching flask walls with a glass rod or adding a seed crystal. no_xtal->sol1b sol2 Cause: Cooling was too rapid or solution too concentrated. Solution: Re-heat to dissolve the oil, add 5-10% more solvent, and cool very slowly (e.g., in an insulated bath). oiled_out->sol2 sol3 Cause: Compound is significantly soluble in cold solvent. Solution: Ensure cooling in an ice bath was complete. Concentrate the mother liquor to recover a second crop of crystals. low_yield->sol3 sol4 Cause: Inefficient removal of impurities. Solution: Re-recrystallize, potentially using a different solvent. If colored, consider a charcoal treatment during the hot dissolution stage. impure_xtal->sol4

Caption: A decision tree for troubleshooting common recrystallization issues.

Q: My compound oiled out, forming a liquid layer instead of solid crystals. What should I do? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too highly saturated. [3]This is a common problem with large, non-polar molecules.

  • Cause & Solution: The solution was likely cooled too quickly or was overly concentrated. To remedy this, heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Then, ensure a very slow cooling rate. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature overnight. [6] Q: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What went wrong? A: This is the most frequent issue in recrystallization and typically points to one of two causes. [6]* Cause 1: Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling. [6] * Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again.

  • Cause 2: Supersaturation: Sometimes, a solution can become supersaturated but lacks a nucleation point for crystal growth to begin.

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation. [6] * Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth. [6] Q: My final product yield is disappointingly low. How can I improve it? A: A low yield can result from several factors during the process.

  • Cause & Solution 1 (Excess Solvent): As with crystallization failure, using too much solvent will keep more of your product dissolved in the mother liquor. Use the absolute minimum volume required for dissolution.

  • Cause & Solution 2 (Premature Filtration): If you collected the crystals while the solution was still warm, a significant amount of the product remained dissolved. Ensure the solution is thoroughly chilled in an ice bath before filtration.

  • Cause & Solution 3 (Second Crop): It is often possible to recover more product from the filtrate (mother liquor). Take the filtrate and reduce its volume by boiling, then cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q: The recrystallized material is still colored, or analysis shows it is not significantly purer. What are the next steps? A: This indicates that the chosen solvent is not effective at excluding the specific impurities present.

  • Cause & Solution 1 (Co-crystallization): The impurity may have similar solubility properties to your target compound in the chosen solvent, causing it to co-crystallize. The solution is to repeat the recrystallization using a different solvent or a solvent pair (see FAQs).

  • Cause & Solution 2 (Colored Impurities): If the impurity is a colored, non-volatile substance, treatment with activated carbon may be effective. Add a very small amount of activated carbon to the hot solution after dissolution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling. [3][5]Use carbon sparingly, as it can also adsorb your desired product.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to screen for this compound? A: Without prior experimental data, a logical starting point is a high-boiling point aromatic solvent. Toluene or a mixture of xylenes are excellent candidates. These solvents are chemically similar to the terphenyl backbone, which should facilitate dissolution at high temperatures. See the data table below for more options.

Q: How do I perform a recrystallization using a mixed solvent system (solvent pair)? A: A solvent pair is used when no single solvent has the ideal solubility properties. It consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible with each other. [7]1. Dissolve the crude compound in a minimum amount of the hot "good" solvent. 2. While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated. 3. Add a few more drops of the hot "good" solvent until the solution becomes clear again. 4. Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q: How do I know if my product is pure after recrystallization? A: The most common and immediate way is to measure the melting point. A pure crystalline solid will have a sharp and elevated melting point compared to the impure starting material. [8]For more rigorous confirmation, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Part 4: Data & Visualization

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Comments
Toluene 111LowRecommended Starting Point. Good solvent for aromatic compounds. High boiling point allows for a large solubility gradient.
Xylenes (mixed) ~140LowHigher boiling point than toluene, may be effective if solubility in toluene is poor.
Hexane/Toluene VariableLowSolvent Pair. Toluene is the "good" solvent, hexane is the "poor" solvent. [7]Allows for fine-tuning of solubility.
Dichloromethane/Hexane VariableLowSolvent Pair. Dichloromethane is a stronger "good" solvent but has a low boiling point. Use with care.
Ethanol 78HighUnlikely to be effective due to the non-polar nature of the terphenyl, but can be screened as a potential "poor" solvent in a pair. [9]
Water 100Very HighIneffective as a primary solvent. [9]

References

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of California, San Diego. (n.d.). Recrystallization and Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

  • Wikipedia. (n.d.). Terphenyl. [Link]

  • Chemistry For Everyone. (2025). Why Is It Necessary To Purify Organic Compounds?[Link]

Sources

Technical Support Center: Chromatographic Purification of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl and its derivatives. The unique structure of this class of compounds—characterized by high molecular weight, significant hydrophobicity, and multiple iodine substituents—presents distinct challenges in achieving high purity. This guide is structured to provide direct, actionable solutions to common problems encountered during purification, blending theoretical principles with practical, field-tested protocols.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you establish a robust starting point for your purification strategy.

Q1: What is the most suitable stationary phase for purifying this highly nonpolar compound?

A: Standard silica gel is the recommended and most cost-effective stationary phase for this type of nonpolar compound.[1][2] The separation mechanism on silica gel relies on polarity, where polar compounds interact strongly with the surface silanol groups and elute later, while nonpolar compounds like your terphenyl derivative have minimal interaction and elute quickly.[1][3] For particularly challenging separations, high-purity silica with a minimal concentration of acidic sites may prevent potential degradation.[4] Alternatively, alumina can be considered if the compound shows instability on silica.[2][5]

Q2: Which mobile phase systems are recommended for initial method development?

A: Given the highly nonpolar nature of the target molecule, a nonpolar solvent system is required for normal-phase chromatography. A mixture of a weak nonpolar solvent and a slightly more polar "modifier" is ideal. Start with a hexane/ethyl acetate or hexane/dichloromethane system. Due to the compound's low polarity, you will likely require a very low percentage of the polar modifier (e.g., 1-5% ethyl acetate in hexane). Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening various solvent ratios to find the optimal mobile phase before committing to a larger, more resource-intensive flash column.[6][7]

Q3: How can I effectively monitor the purification process?

A: Thin-Layer Chromatography (TLC) is the primary method for monitoring your column.[7] Use the same solvent system on the TLC plate as you plan to use for the column. An ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.15 and 0.35, which generally translates well to preparative column chromatography.[6] For high-resolution analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the preferred method.[8][9]

Q4: What are the primary challenges I should anticipate when purifying this compound?

A: The main challenges include:

  • Poor Solubility: The large, rigid aromatic structure can lead to low solubility in the loading solvent, causing precipitation.

  • Co-elution: Separation from structurally similar impurities, such as isomers or compounds with different numbers of iodine atoms, can be difficult.

  • Compound Instability: Although aryl-iodine bonds are generally stable, the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[5][10]

  • Peak Tailing: In HPLC or flash systems, interactions with the stationary phase can lead to asymmetric peaks, complicating quantification and fraction collection.[4][11]

Troubleshooting Guide

This detailed guide addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and validated solutions.

Problem Category: Poor Separation & Resolution

Q: My target compound is co-eluting with a closely related impurity. How can I improve the separation?

A: Co-elution of structurally similar compounds is a common challenge. Here is a systematic approach to improving resolution:

  • Optimize the Mobile Phase: This is the most critical first step.

    • Reduce Elution Strength: Decrease the concentration of the polar modifier in your mobile phase (e.g., from 2% ethyl acetate in hexane to 1%). This will increase the retention time of all compounds and often enhances the separation between them.[12]

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the mobile phase components. For example, substitute ethyl acetate with dichloromethane or toluene. Different solvents interact with your compound and the stationary phase in unique ways, which can alter the elution order and improve separation.[13]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective. Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the percentage of the polar modifier. This sharpens the peaks of later-eluting compounds and can resolve closely running spots.[14]

  • Evaluate the Stationary Phase:

    • Decrease Particle Size: Using silica gel with a smaller particle size increases the surface area and the number of theoretical plates, leading to better resolution. This is a primary principle behind HPLC and UHPLC systems.[15]

    • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica fails, consider a different stationary phase. Alumina (neutral or basic) offers different selectivity compared to silica and may resolve your compounds.[2] For HPLC, trying a different column chemistry (e.g., a C8 instead of a C18 in reversed-phase) can also provide the necessary change in selectivity.[8]

Problem Category: Low Yield & Product Loss

Q: My recovery of the terphenyl derivative from the column is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors, from physical loss to chemical degradation.

  • Irreversible Adsorption: Your highly nonpolar compound might still have some interaction with active sites on the silica gel, leading to irreversible binding.

    • Solution: After your main elution, perform a "column flush" with a much stronger solvent, like 100% ethyl acetate or even methanol, to strip any remaining compounds from the column.[16] Analyze these fractions to see if your product is present.

  • Compound Degradation: The acidic surface of silica gel can degrade sensitive molecules.[5]

    • Diagnosis: To test for stability, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that weren't present initially, your compound is likely degrading on the silica.[5][16]

    • Solution 1: Deactivate the Silica: You can neutralize the acidic sites by pre-treating the silica. This can be done by packing the column in a solvent system containing a small amount (0.5-1%) of a volatile base like triethylamine (TEA), then flushing with the intended mobile phase before loading your sample.[10][14]

    • Solution 2: Use a Different Adsorbent: Switch to a more inert stationary phase like neutral alumina.[10]

  • Precipitation During Loading: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column, preventing it from eluting properly.[17]

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This ensures the compound is evenly distributed and enters the mobile phase gradually.[14]

Problem Category: Poor Peak Shape

Q: My compound's peak is broad and tailing in my chromatogram. How can I achieve a sharper, more symmetrical peak?

A: Peak tailing is a common issue that reduces separation efficiency and makes accurate fraction cutting difficult. It is often caused by unwanted secondary interactions between your compound and the stationary phase.[4][11]

  • Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing.[4][11]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule for silica gel flash chromatography is a loading capacity of 1-10% of the silica weight, depending on the separation difficulty.

  • Minimize Secondary Interactions: The residual silanol groups on the silica surface are acidic and can interact strongly with some compounds.[4][18]

    • Solution: Add a mobile phase modifier. As mentioned for preventing degradation, adding a small amount of triethylamine (if your molecule is stable to base) can mask the active silanol sites and significantly improve peak shape for certain compounds.[19]

  • Optimize Flow Rate: An excessively high flow rate can reduce the time for equilibrium between the mobile and stationary phases, leading to peak broadening.

    • Solution: Reduce the flow rate. While this will increase the run time, it often leads to sharper peaks and better resolution.

  • Ensure Proper Column Packing: Voids or channels in the column bed can cause the sample band to spread unevenly, resulting in distorted peaks.[20][21]

    • Solution: Ensure the column is packed uniformly without any air gaps. If using a flash system, check that the column is properly equilibrated and that there are no visible voids.

Visualized Workflow & Data

Troubleshooting Flowchart for Poor Separation

This diagram outlines a logical decision-making process when encountering co-elution or poor resolution.

Troubleshooting_Workflow cluster_0 Problem Identification & Initial Steps cluster_1 Advanced Mobile Phase Optimization cluster_2 Stationary Phase & Method Change Start Poor Separation (Co-elution) Step1 Is Rf in optimal range (0.15-0.35)? Start->Step1 Step2 Decrease % of Polar Modifier Step1->Step2 No (Rf too high) Step4 Change Solvent Selectivity (e.g., Hex/EtOAc -> Hex/DCM) Step1->Step4 Yes Step3 Re-evaluate on TLC Step2->Step3 Step3->Step1 Check again Result Separation Achieved Step3->Result Resolution OK Step5 Try Gradient Elution Step4->Step5 No Improvement Step6 Change Stationary Phase (e.g., Silica -> Alumina) Step5->Step6 No Improvement Step5->Result Resolution OK Step7 Consider Preparative HPLC Step6->Step7 Still No Resolution Step6->Result Resolution OK Step7->Result Resolution OK

Caption: Decision tree for troubleshooting poor chromatographic separation.

Table 1: Starting Conditions for Method Development

This table provides recommended starting points for developing a purification method for your terphenyl derivative using Thin-Layer Chromatography (TLC).

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard, cost-effective choice for nonpolar compounds.[2][12]
Mobile Phase Screen 1 Hexane / Ethyl Acetate (99:1 to 95:5 v/v)Good starting point with tunable polarity.
Mobile Phase Screen 2 Hexane / Dichloromethane (98:2 to 90:10 v/v)Offers different selectivity which may resolve difficult impurities.[22]
Target Rf Value 0.15 - 0.35Optimal range for good separation in flash chromatography.[6][7]
Visualization UV Lamp (254 nm)Aromatic rings will be visible under short-wave UV light.

Protocols

Protocol 1: Method Development Using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Prepare Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to travel up the plate.

  • Analyze: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[6]

  • Optimize: Adjust the mobile phase composition until the Rf of your target compound is in the optimal 0.15-0.35 range and is well-separated from impurities.[6][7]

Protocol 2: General Purpose Normal-Phase Flash Chromatography
  • Column Selection: Choose a silica gel cartridge size appropriate for your sample amount. A common guideline is to use a cartridge with a silica weight that is 20-100 times the weight of your crude sample.[23]

  • Packing & Equilibration: If packing manually, create a slurry of silica gel in the initial, nonpolar mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. For pre-packed cartridges, connect to the flash system. Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase.

  • Sample Loading:

    • Liquid Load: Dissolve the sample in the minimum amount of mobile phase (or a weaker solvent) and inject it onto the column.

    • Dry Load (Recommended): Pre-adsorb the crude sample onto a small amount of silica gel and load the resulting powder onto the top of the column bed.[14]

  • Elution: Begin elution with the mobile phase determined from your TLC analysis. If running a gradient, slowly increase the proportion of the more polar solvent over several column volumes.

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance) or in regular volume intervals.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (2023). Reversed-phase chromatography.
  • YMCA of the USA. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Hawach Scientific. (2025). Manual for Normal Phase, Reversed Phase Flash Column.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization.
  • Sorbtech. (2023). TLC for Flash Chromatography.
  • Biotage. (2023). How to Scale-Up Normal-Phase Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • CHEM 344 Thin Layer Chromatography. (n.d.).
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
  • Chemistry For Everyone. (2025). Is Silica Gel Polar TLC?.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
  • Quora. (2022). How do you choose a mobile phase in HPLC?.
  • SpringerLink. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • MDPI. (2021). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography.

Sources

Technical Support Center: Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex poly-aromatic compounds. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl . We will delve into common challenges and provide field-proven troubleshooting strategies to improve your reaction yield and purity. Our focus is on explaining the causality behind experimental choices, ensuring you can adapt these principles to your specific laboratory context.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a highly functionalized terphenyl scaffold. Such structures are valuable in materials science and as complex building blocks in medicinal chemistry.[1] The primary synthetic challenge lies in the controlled, high-yield formation of multiple carbon-carbon bonds on a sterically demanding framework. The most robust and widely adopted strategy for this class of molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on troubleshooting this specific methodology.

Caption: A plausible retrosynthetic analysis for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most common culprits?

A1: Low yields in complex Suzuki couplings are rarely due to a single factor. It's typically a combination of issues related to reagents, atmosphere, and catalyst stability. The most frequent causes are:

  • Catalyst Deactivation: The active Pd(0) catalyst is extremely sensitive to oxygen. Insufficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, effectively killing the catalyst.[3]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation over time, particularly protodeborylation (cleavage of the C-B bond).[3] The purity of your solvents and base is also critical.

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is crucial and substrate-dependent. An inappropriate combination can lead to slow reaction rates or the promotion of side reactions.[4][5]

  • Side Reactions: The two most common side reactions are the homocoupling of the boronic acid and protodeborylation of the starting material or product.[3][6]

Your first step in troubleshooting should be to systematically re-evaluate your setup for absolute exclusion of oxygen and to verify the purity of all reagents.

Q2: My reaction mixture turns black and forms a precipitate. Is my catalyst dead?

A2: Yes, this is a classic sign of catalyst decomposition. The formation of black particles is typically due to the precipitation of palladium black [Pd(0)], which occurs when the catalyst aggregates and falls out of the catalytic cycle.

Causality & Solutions:

  • Why it happens: This often occurs when the phosphine ligands, which stabilize the soluble Pd(0) species, are either insufficient, have degraded (e.g., oxidized to phosphine oxide), or are not suitable for the reaction temperature.[7] High temperatures can accelerate both the desired reaction and this decomposition pathway.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step. Use a robust degassing method like freeze-pump-thaw (at least 3 cycles) for your solvent, or extensive bubbling with an inert gas like Argon or Nitrogen for at least 30-60 minutes.[8] Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of inert gas.[9]

    • Select a More Robust Ligand: Standard triphenylphosphine (PPh₃) can be prone to oxidation. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[5]

    • Lower the Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C) for a longer period.[10]

    • Check Ligand-to-Metal Ratio: Ensure you are using an adequate amount of ligand, typically a 2:1 or 4:1 ratio of ligand to palladium precursor if you are generating the catalyst in situ.

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q3: I'm observing a significant amount of a bi-aryl impurity derived from my boronic acid. How do I prevent this homocoupling?

A3: Homocoupling of boronic acids to form a symmetrical bi-aryl is a very common side reaction, especially in the presence of oxygen.[3]

Causality & Solutions:

  • Mechanism: This side reaction is often promoted by oxygen, which can participate in a separate catalytic cycle involving the boronic acid. It can also be influenced by the choice of base and temperature.

  • Troubleshooting Steps:

    • Rigorous Oxygen Exclusion: This is the most effective solution. As mentioned in A2, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.[3]

    • Stoichiometry Control: Using a slight excess of the aryl halide component (e.g., 1.05 to 1.1 equivalents relative to the boronic acid) can sometimes suppress homocoupling by ensuring the palladium catalyst preferentially reacts with the halide.

    • Optimize the Base: Some bases can promote homocoupling more than others. While strong bases are needed for the transmetalation step, an overly strong or poorly soluble base can sometimes exacerbate side reactions. Consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][8] Silver carbonate (Ag₂CO₃) has been reported to be highly efficient for terphenyl synthesis, leading to very high yields.[2]

    • Lower Reaction Temperature: Homocoupling can have a different activation energy than the desired cross-coupling. Lowering the temperature may disfavor the side reaction.[3]

Q4: How do I choose the optimal Palladium catalyst, ligand, and base for this specific multi-coupling reaction?

A4: There is no single "best" system, as the optimal conditions depend on the specific substrates. However, for a sterically hindered, multiple cross-coupling like this, a systematic approach is recommended.

Data-Driven Recommendations:

The table below summarizes conditions used in related terphenyl syntheses, providing a starting point for your optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (2.5)-Ag₂CO₃ (2)Anhydrous THFReflux98-100[2]
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene/H₂O10075[3]
Pd/C (10)Ligand-freeK₂CO₃ (2)H₂O/DMF8078-91[11]
PdCl₂(dppf)-KOAc1,4-Dioxane-~90 (reported)[6]

Key Takeaways & Strategy:

  • For High Yield & Steric Hindrance: The system reported by Plater et al. using Pd(PPh₃)₄ with Ag₂CO₃ in anhydrous THF appears highly effective for sterically hindered terphenyls and avoids aqueous conditions which can lead to protodeborylation.[2] This is a strong starting point.

  • Ligand-Free Option: Heterogeneous catalysts like Pd/C offer the advantage of easier purification.[11] This can be an excellent choice if you are struggling with removing the catalyst and ligands post-reaction.

  • Systematic Screening: If initial attempts fail, a Design of Experiments (DoE) approach can efficiently screen variables like catalyst, ligand, base, and solvent to find the optimal conditions for your specific substrate combination without excessive trial-and-error.[4]

Detailed Experimental Protocol

This protocol is a recommended starting point based on highly successful literature precedents for similar transformations.[2]

Objective: To synthesize this compound via a threefold Suzuki-Miyaura cross-coupling.

Materials:

  • 1,3,5-Tribromobenzene (1.0 equiv)

  • 3-Iodophenylboronic acid (3.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv)

  • Silver(I) Carbonate [Ag₂CO₃] (6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask (Schlenk flask recommended) and condenser, in an oven at >120 °C overnight. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Setup:

    • To the cooled Schlenk flask, add 1,3,5-tribromobenzene, 3-iodophenylboronic acid, and silver(I) carbonate.

    • Seal the flask with a septum.

  • Inert Atmosphere: Evacuate the flask under vacuum and backfill with argon. Repeat this vacuum-argon cycle at least three times to ensure a completely inert atmosphere.[3]

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add anhydrous THF via cannula or a dry syringe. The final concentration should be approximately 0.1 M with respect to the 1,3,5-tribromobenzene.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to reflux (approx. 66 °C for THF).

    • Maintain the inert atmosphere throughout the reaction.

    • Monitor the reaction progress by taking small aliquots (via a degassed syringe) and analyzing by TLC or LC-MS. Look for the disappearance of the starting 1,3,5-tribromobenzene. Reaction times can range from 16 to 64 hours depending on scale and purity.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad thoroughly with THF and then ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A gradient elution system (e.g., hexanes to 5-10% ethyl acetate in hexanes) is typically effective.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes).

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit User Community. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry, Reddit. [Link]

  • Sharma, S., & Sharma, K. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Al-Harrasi, A., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyls. Natural Product Research, 36(2), 566-570. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Kazi, S. A., et al. (2018). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. ResearchGate. [Link]

  • Langer, P., et al. (2009). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Synlett, 2010(01), 150–152. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 67(1), 83-88. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Various Authors. (2021). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]

  • Stanetty, C., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(6), 10441–10454. [Link]

  • Reddit User Community. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry, Reddit. [Link]

  • TREA. (n.d.). Process for preparing mono-iodinated aromatic compound. TREA. [Link]

  • Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
  • ACCELA CHEMBIO INC. (n.d.). 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC. [Link]

  • Various Authors. (2025). Synthesis of Terphenyls. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" (CAS No. 855239-61-1). This advanced, polyhalogenated building block is a key intermediate for novel materials and complex pharmaceutical scaffolds.[1][2][3] However, its multiple carbon-iodine (C-I) bonds, while synthetically valuable, are susceptible to undesired dehalogenation (replacement of iodine with hydrogen). This guide provides in-depth troubleshooting strategies and optimized protocols to help you maintain the structural integrity of your molecule throughout your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of dehalogenation as it pertains to your terphenyl substrate.

Q1: What is dehalogenation, and why is it a significant problem for my compound?

A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where an iodine atom on your terphenyl starting material is replaced by a hydrogen atom.[4][5] This is highly problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of the desired coupled product.

  • Product Contamination: It generates mono-, di-, or even fully dehalogenated terphenyl byproducts, which often have very similar chromatographic properties to both the starting material and the desired product, making purification exceptionally difficult.[6][7][8]

  • Loss of Functionality: Each C-I bond is a reactive handle for subsequent transformations (e.g., Suzuki, Sonogashira, or Stille couplings). Losing an iodine atom means losing a potential site for further molecular elaboration.

Q2: What is the primary mechanism causing dehalogenation during my palladium-catalyzed cross-coupling reaction?

A: In palladium-catalyzed reactions, the most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[4] This highly reactive intermediate can intercept the catalytic cycle. Instead of undergoing the desired cross-coupling, the aryl-palladium intermediate reacts with the Pd-H species in a process called reductive elimination, cleaving the C-I bond and forming a C-H bond.[4][9] This deleterious Pd-H species can be generated from various sources within your reaction, including trace amounts of water, alcohol solvents, certain bases (like amines or alkoxides), or even the breakdown of phosphine ligands.[4][10]

pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I aryl_pd_ii Ar-Pd(II)-I oxidative_add->aryl_pd_ii transmetalation Transmetalation (with R-B(OH)2) aryl_pd_ii->transmetalation dehalogenation Hydrodehalogenation (Reductive Elimination) aryl_pd_ii->dehalogenation Competes aryl_pd_r Ar-Pd(II)-R transmetalation->aryl_pd_r reductive_elim Reductive Elimination aryl_pd_r->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elim->product hydride_source Hydride Source (H₂O, Alcohol, Base) pd_h L-Pd(II)-H hydride_source->pd_h Forms pd_h->dehalogenation dehalogenation->pd0 Regenerates Catalyst byproduct Byproduct (Ar-H) dehalogenation->byproduct

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

Q3: Are the three iodine atoms on my terphenyl equally susceptible to dehalogenation?

A: Not necessarily. While aryl iodides are generally more reactive towards dehalogenation than bromides or chlorides, the specific reactivity of each iodine on the this compound core can be influenced by two main factors:

  • Steric Hindrance: The iodine atoms at the 3 and 3'' positions are ortho to the linkage of the central phenyl ring, which may offer some steric protection compared to the iodine on the pendant 5'-(3-iodophenyl) group.

  • Electronic Effects: Subtle differences in the electronic environment of each phenyl ring can influence the rate of oxidative addition and subsequent side reactions. While a definitive reactivity order would require specific experimental study, it is prudent to assume all C-I bonds are labile and to employ optimized conditions to protect all of them.

Q4: Besides cross-coupling reactions, what other conditions might cause unwanted dehalogenation?

A: Yes, you should be aware of other potential triggers for dehalogenation:

  • Photochemical Conditions: UVA irradiation, especially in the presence of a base (like methoxide) and a hydrogen donor (like methanol), can initiate a radical chain reaction leading to dehalogenation.[11][12] It is advisable to protect your reactions from direct, strong light.

  • Strong Bases and Hydrogen Donors: Certain strong bases can promote dehalogenation even without a transition metal catalyst, provided a hydrogen source is available.[13][14]

  • Certain Reducing Agents: While not part of a standard coupling, exposure to strong reducing agents or even certain catalytic hydrogenation conditions can cleave the C-I bond.[15]

Part 2: Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If you are observing significant dehalogenation byproducts, follow this systematic workflow to diagnose and solve the issue. The key is to select conditions that accelerate the desired C-C bond formation (reductive elimination) so that it overwhelmingly outpaces the C-H bond formation (hydrodehalogenation).[4]

start Start: Dehalogenation Observed step1 Step 1: Evaluate Catalyst System Is the ligand bulky & electron-rich? (e.g., SPhos, XPhos) start->step1 step2 Step 2: Change the Base Is the base strong? (e.g., NaOtBu, NaOH) step1->step2 If Yes action1 Action: Switch to a modern biarylphosphine ligand. step1->action1 If No step3 Step 3: Change the Solvent Is the solvent protic or a hydride source? (e.g., Alcohols, DMF) step2->step3 If Yes action2 Action: Use a weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃). step2->action2 If No step4 Step 4: Lower the Temperature Run reaction at the lowest T for conversion (e.g., 80°C -> 60°C) step3->step4 If Yes action3 Action: Use a non-polar, aprotic solvent (Toluene, Dioxane). step3->action3 If No step5 Step 5: Check Reagent Purity Are solvents anhydrous & degassed? Are reagents high purity? step4->step5 If Yes end Success: Minimized Dehalogenation step5->end If Yes action1->step2 action2->step3 action3->step4

Caption: Troubleshooting workflow for minimizing dehalogenation.

Step 1: The Catalyst System - Your First Line of Defense

The choice of palladium catalyst and, more importantly, the phosphine ligand is the most critical factor.[4] Outdated or overly simple catalysts like Pd(PPh₃)₄ are often inefficient and prone to side reactions.[16]

Recommendation: Employ bulky, electron-rich biaryl monophosphine ligands. These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle, especially the final reductive elimination that forms your desired product, thereby outcompeting the dehalogenation pathway.[4][17]

Ligand TypeExamplesKey Features & Rationale
Biaryl Monophosphines SPhos, XPhos, RuPhos(Strongly Recommended) Extremely bulky and electron-donating. They promote fast reductive elimination and stabilize the Pd(0) state, preventing decomposition that can lead to Pd-H formation.[4][17]
Diphosphine Ligands dppfModerately bulky. Can be effective but may be less robust than modern monophosphine ligands for challenging substrates.[16]
Simple Trialkyl/Triaryl PPh₃, P(tBu)₃(Use with Caution) PPh₃ is often too slow. While P(tBu)₃ is electron-rich, its performance can be inconsistent. Generally superseded by biaryl phosphines.
Step 2: Base Selection - Avoiding Hydride Generation

Strong bases, particularly alkoxides (e.g., NaOtBu) and hydroxides, can actively promote dehalogenation.[4]

Recommendation: Switch to a weaker, non-nucleophilic inorganic base.

  • Excellent Choices: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃).[4]

  • Use with Caution: Sodium tert-butoxide (NaOtBu), Sodium Hydroxide (NaOH). These are often too aggressive for poly-iodinated substrates.

Step 3: Solvent and Temperature - Controlling the Reaction Environment

The solvent can be an unwitting participant in dehalogenation.

  • Protic solvents (e.g., alcohols) are direct hydride sources and should be avoided.[10]

  • Polar aprotic solvents like DMF can also promote dehalogenation more than non-polar alternatives.[16]

Recommendation:

  • Solvent: Use a non-polar, aprotic solvent like Toluene or Dioxane .[4][16]

  • Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[4] Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C). Monitor by TLC or LCMS and avoid unnecessarily long reaction times.

Step 4: Reagent Purity and Reaction Setup - Eliminating External Factors

Adventitious water and oxygen are primary sources for the generation of unwanted hydride species.

Recommendation:

  • Anhydrous Conditions: Use high-purity, anhydrous solvents. If necessary, dry solvents using standard laboratory procedures.

  • Degassing: Thoroughly degas the reaction mixture before heating. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be used.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction.

Part 3: Recommended Protocols & Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point designed to minimize hydrodehalogenation when coupling an arylboronic acid to one of the iodine positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous, degassed water (for biphasic K₃PO₄ conditions)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In the glovebox or under a positive flow of Argon, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution based on the terphenyl) and degassed water (10% v/v of toluene).

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress carefully by UHPLC-MS (see Protocol 2) or TLC. Aim for the shortest reaction time possible.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol 2: Analytical Method for Detecting Dehalogenation Byproducts

Due to the similar polarity of the starting material, product, and dehalogenated byproducts, standard C18 columns may fail to provide adequate separation. A pentafluorophenyl (PFP) stationary phase is highly recommended for resolving these closely related halogenated species.[6][8]

Instrumentation:

  • System: UHPLC coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., TOF or Orbitrap).[6][7]

  • Column: PFP column (e.g., 2.1 x 50 mm, < 2 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A shallow gradient, for example, 50% B to 95% B over 10 minutes.

  • Detection: Monitor via DAD/UV and extract the exact masses corresponding to the starting material, expected product, and all potential dehalogenation impurities (M-I+H, M-2I+2H, M-3I+3H).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Shen, B., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. National Institutes of Health. [Link]

  • Al-Hokbany, N., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Al-Hokbany, N., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. [Link]

  • O'Brien, C. J., et al. (2012). A practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. National Institutes of Health. [Link]

  • Janeš, D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Ding, T.-H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. [Link]

  • Jesadabodee, S., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Institutes of Health. [Link]

  • Grenning, A. J., et al. (2014). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health. [Link]

  • Strieter, E. R., et al. (2007). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. ACS Publications. [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. [Link]

  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Inorganica Chimica Acta.
  • Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Google Patents. (2005).
  • Anderson, J. C., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Thompson, C. J., et al. (1962). Identification of halogen compounds by catalytic dehalogenation. OSTI.GOV. [Link]

  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Thiec, T., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Google Patents. (2009).
  • Accela ChemBio Inc. 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). [Link]

  • Kim, M., et al. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. PubMed. [Link]

  • Lima, C. F. R. A. C. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

  • Hassan, J., et al. (2002). Synthesis of Terphenyls. ResearchGate. [Link]

  • HU Berlin - Physik. Supporting Information 1. [Link]

  • Isley, N. A., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health. [Link]

  • Sorimachi, K., et al. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful functionalization of complex polyhalogenated aromatic scaffolds is a cornerstone of modern materials science and drug discovery. The substrate, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, presents a unique and significant challenge for synthetic chemists. Its sterically congested terphenyl backbone, combined with three distinct iodine atoms, demands a highly nuanced approach to catalyst selection for cross-coupling reactions. Simple, "off-the-shelf" conditions are likely to result in low yields, incomplete conversion, or a complex mixture of products.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the complexities of this transformation. We will move beyond generic protocols to explain the underlying principles governing catalyst activity and selectivity for this specific substrate, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this substrate?

The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends entirely on the desired final product.

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds to introduce new aryl or vinyl groups. Given its robustness and broad functional group tolerance, it is often the first choice for building complex molecular architectures.

  • Sonogashira Coupling: Specifically used for forming C-C bonds with terminal alkynes. This is invaluable for creating rigid, linear extensions to the terphenyl core, often used in materials science and as precursors for further transformations.[1]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds.[2] This is critical for synthesizing analogues of many pharmaceutical compounds, where an amine or related nitrogen-containing group is required.[3]

Q2: How does the steric hindrance of the terphenyl scaffold affect catalyst selection?

The significant steric bulk around the C-I bonds is the primary challenge. This hindrance can slow or prevent the initial oxidative addition step, which is often rate-determining in the catalytic cycle.[4][5] To overcome this, catalysts with bulky, electron-rich ligands are essential.

  • Rationale: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is small enough to access the sterically shielded C-I bond.[6] The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn accelerates the rate of oxidative addition into the C-I bond.[4]

  • Recommended Ligand Classes:

    • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are highly effective for sterically hindered substrates.[4]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable and highly active palladium complexes, often effective where phosphine ligands fail.

Q3: What is the likely order of reactivity for the three iodine atoms?

While definitive experimental data on this specific molecule is scarce, we can predict the reactivity based on established principles of steric and electronic effects. The three iodine atoms are located at the 3, 3'', and 5'-(of the terphenyl) positions. The iodine at the 5'-position is on the central phenyl ring, while the 3 and 3'' iodines are on the terminal rings.

The reactivity will likely be governed by steric accessibility. The C-I bonds on the terminal phenyl rings (3 and 3'') are expected to be less sterically hindered than the C-I bond on the central ring. Therefore, the predicted order of reactivity is:

3-Iodo / 3''-Iodo > 5'-(3-Iodophenyl) C-I bond

This differential reactivity can potentially be exploited to achieve selective mono- or di-functionalization under carefully controlled conditions.

Q4: How can I control selectivity to favor mono-coupling over multiple couplings?

Achieving selective mono-coupling on a polyhalogenated substrate requires precise control over reaction conditions to exploit the subtle differences in reactivity.

  • Stoichiometry: Use a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized. Lowering the reaction temperature can often enhance selectivity.

  • Catalyst Choice: A less reactive catalyst system (e.g., one with a less bulky ligand or a first-generation catalyst) might favor reaction at the most accessible C-I bond while reacting more slowly at the more hindered sites. Site-selectivity can be highly dependent on the choice of ligand and solvent.[7]

Part 2: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivating.[8] 2. Poor Ligand Choice: The ligand is not bulky or electron-rich enough to overcome steric hindrance. 3. Insufficient Base Strength: The base is not strong enough to facilitate the transmetalation step (especially in Suzuki or Sonogashira reactions). 4. Reagent Quality: Boronic acid/ester decomposition (protodeboronation), impure amine, or wet solvents.1. Use a modern palladacycle pre-catalyst (e.g., an XPhos or SPhos G2/G3 pre-catalyst) which generates the active Pd(0) species under mild conditions.[4] 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or RuPhos). 3. For Suzuki, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, a strong base like NaOtBu or LHMDS is often required.[9] 4. Use fresh, high-purity reagents. Use anhydrous solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
Catalyst Deactivation (Black Precipitate) 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) or promote ligand degradation. 2. High Temperature: Can lead to catalyst aggregation and decomposition into palladium black.[10] 3. Ligand Dissociation: For some monodentate ligands, dissociation can lead to the formation of unstable, ligandless palladium species that aggregate.1. Meticulously degas all solvents (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the reaction for the lowest effective temperature. 3. Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) or switch to a chelating bidentate ligand if appropriate for the specific reaction.
Significant Side Reactions 1. Homocoupling (of boronic acid): Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), driving this undesired pathway.[11] 2. Dehalogenation (Proto-deiodination): The replacement of iodine with hydrogen. This can occur if oxidative addition is slow or if there are hydride sources (e.g., from solvent impurities or base).[12]1. Ensure rigorous exclusion of oxygen as described above. 2. Use a more electron-rich and bulky ligand to accelerate the oxidative addition step relative to competing side reactions.[12] Ensure solvents are of high purity and the base is appropriate.
Poor Selectivity (Mixture of Products) 1. Overly Reactive Catalyst: The catalyst is too active and does not differentiate between the C-I bonds. 2. High Temperature / Long Reaction Time: Pushing the reaction to completion drives it towards the thermodynamically favored, fully substituted product.1. Consider a slightly less active catalyst system. For example, if using a highly active Buchwald ligand, try a more traditional one like P(tBu)₃ or even Pd(PPh₃)₄ under mild conditions. 2. Perform a time-course study at a lower temperature to find the optimal point where the desired mono- or di-substituted product is maximized before significant formation of the tri-substituted product occurs.
Part 3: Detailed Experimental Protocols & Catalyst Recommendations
Recommended Catalyst Systems

The table below provides starting points for catalyst selection. Optimization will be necessary.

Reaction Type Palladium Pre-catalyst Recommended Ligand Typical Base Solvent Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ or XPhos Palladacycle G3XPhos, SPhos, or RuPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂OBulky ligands are critical. The use of a palladacycle pre-catalyst is highly recommended for reproducibility and high activity.[4][13]
Sonogashira PdCl₂(PPh₃)₂PPh₃ (often part of the pre-catalyst)Et₃N or DIPATHF or DMFRequires a Cu(I) co-catalyst (e.g., CuI). Ensure high-purity, degassed amine base/solvent.[14]
Buchwald-Hartwig Amination Pd₂(dba)₃ or BrettPhos Palladacycle G3BrettPhos (for primary amines), RuPhos (for secondary amines)NaOtBu or LHMDSToluene or DioxaneThe choice of ligand is highly dependent on the amine coupling partner.[9] Strict anaerobic conditions are essential.
General Protocol: Suzuki-Miyaura Mono-Coupling (Starting Point)

This protocol is a starting point for the mono-arylation of the substrate.

  • Reagent Preparation:

    • In a glovebox, weigh this compound (1.0 equiv).

    • Weigh the desired arylboronic acid (1.05 equiv).

    • Weigh K₃PO₄ (3.0 equiv, ensure it is finely ground and dry).

    • Prepare a stock solution of the chosen palladium pre-catalyst (e.g., XPhos Palladacycle G3, 0.02 equiv) and ligand (e.g., XPhos, 0.04 equiv) in anhydrous solvent if not using a pre-formed complex.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the terphenyl substrate, boronic acid, and base.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).

    • Add the catalyst/ligand solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with 80-100 °C).

    • Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS every 1-2 hours.

    • Once the desired mono-coupled product appears to be maximized and before significant di-coupled product forms, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired product.

Part 4: Visualizations & Mechanisms
General Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Substrate Ar¹-I (Substrate) PdII_Aryl L₂Pd(II)(Ar¹)(I) OxAdd->PdII_Aryl PdII_Aryl->Pd0 Transmetal Transmetalation PdII_Aryl->Transmetal Boronic Ar²-B(OR)₂ PdII_Coupling L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Coupling PdII_Coupling->PdII_Aryl RedElim Reductive Elimination PdII_Coupling->RedElim Product Ar¹-Ar² (Product) RedElim->Pd0 RedElim->Product Substrate->OxAdd Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Decision Tree for Catalyst & Ligand Selection

This diagram provides a logical workflow for selecting an appropriate catalyst system based on the desired transformation.

Catalyst_Selection start Start: Select Desired Bond cc_bond C-C Bond Formation? start->cc_bond cn_bond C-N Bond Formation? start->cn_bond alkyne Coupling with Alkyne? cc_bond->alkyne Yes suzuki Use Suzuki-Miyaura Conditions cc_bond->suzuki No (Aryl/Vinyl) buchwald Use Buchwald-Hartwig Conditions cn_bond->buchwald Yes alkyne->suzuki No sonogashira Use Sonogashira Conditions alkyne->sonogashira Yes suzuki_ligand Select Bulky Ligand: XPhos, SPhos, RuPhos suzuki->suzuki_ligand sonogashira_catalyst Catalyst: PdCl₂(PPh₃)₂ Co-catalyst: CuI sonogashira->sonogashira_catalyst buchwald_ligand Select Ligand by Amine: BrettPhos (1°), RuPhos (2°) buchwald->buchwald_ligand

Caption: Decision tree for selecting a cross-coupling strategy.

References
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Available at: [Link]

  • Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Request PDF. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Tasker, S. Z., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Available at: [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. Available at: [Link]

  • National Institutes of Health. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl . This guide is designed for researchers and chemists engaged in the synthesis of complex polyphenylene structures. As your Senior Application Scientist, I will provide in-depth, field-tested guidance on using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively track your reaction's progress, identify key components, and troubleshoot common analytical challenges.

Part 1: Foundational Concepts & Initial Assessment

Q1: What are the key structural features of this compound, and how do they influence my choice of chromatographic method?

Answer: The target molecule is a large, nonpolar, and highly aromatic terphenyl derivative. Its key features are:

  • Polyaromatic Hydrocarbon (PAH) Core: The terphenyl backbone makes the molecule rigid, planar, and UV-active.

  • Multiple Iodine Substituents: The three iodine atoms significantly increase the molecular weight and contribute to its nonpolar character. They do not, however, add significant polarity.

  • High Molecular Weight: This can lead to low solubility in highly polar solvents.

These characteristics dictate that for both TLC and HPLC, we must employ systems designed for nonpolar compounds. The high degree of conjugation in the terphenyl system makes UV detection a highly effective method for visualization and quantification.

Q2: My synthesis is likely a metal-catalyzed cross-coupling reaction. What starting materials and byproducts should I expect to see on my TLC or HPLC?

Answer: The synthesis of unsymmetrical terphenyls is often achieved through sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Given the structure, a plausible route involves coupling reactions between halogenated benzenes and phenylboronic acids.

You should expect to monitor the consumption of your starting materials, which could include:

  • Di- or tri-iodinated benzene derivatives.[2]

  • Phenyl or iodophenyl boronic acids (or their esters).

And the appearance of:

  • Product: this compound.

  • Intermediates: Partially coupled products (e.g., an iodinated biphenyl).

  • Byproducts: Homo-coupled products (e.g., biphenyls formed from the starting materials coupling with themselves).

The goal of your chromatographic method is to resolve these different species effectively. Due to their structural similarities, achieving good separation can be challenging.[3]

Part 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its low cost and speed make it ideal for frequent checks.

Q3: What is the recommended TLC setup (stationary and mobile phase) for this reaction?

Answer: Given the nonpolar nature of the target compound, a normal-phase setup is ideal.

  • Stationary Phase: Standard silica gel 60 F254 plates are the best choice. The polar silica surface will retain more polar starting materials and intermediates, while the nonpolar product will travel further up the plate.

  • Mobile Phase (Eluent): You will need a nonpolar solvent system. The key is to find a balance where the product has a retention factor (Rf) of approximately 0.3-0.4, allowing clear separation from both the baseline and the solvent front.

Start with a low-polarity solvent system and gradually increase the polarity to achieve optimal separation.[4]

Solvent System (v/v)PolarityTypical Application
100% HexanesVery LowFor extremely nonpolar compounds. Your product may have a very low Rf.
5-10% Ethyl Acetate in HexanesLowA good starting point for "normal" nonpolar compounds.[5][6]
5-10% Diethyl Ether in HexanesLowAn alternative to Ethyl Acetate with slightly different selectivity.[6]
10-20% Dichloromethane in HexanesLow-MediumUseful if your starting materials are slightly more polar.

Expert Tip: Prepare your elution chamber with the chosen solvent and a piece of filter paper to ensure the atmosphere is saturated with solvent vapor. This prevents the solvent front from running unevenly and improves the reproducibility of your Rf values.

Q4: How do I perform the TLC analysis and visualize the spots?

Answer: Follow this step-by-step protocol for reliable reaction monitoring.

Protocol: TLC Reaction Monitoring

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Prepare separate diluted solutions of your starting materials for reference.

  • Spotting: Use a capillary tube to spot the diluted reaction mixture on the origin line. It is critical to make the spots as small and concentrated as possible to avoid streaking and ensure good separation.[7] Also, spot the starting material references in separate lanes. A co-spot (spotting the reaction mixture on top of a starting material spot) is highly recommended to confirm identities.

  • Development: Place the spotted TLC plate in the pre-saturated chamber, ensuring the solvent level is below the origin line.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle these spots with a pencil.

    • Iodine Staining (Optional): If spots are faint under UV, place the plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.

TLC Troubleshooting Guide
IssueProbable CauseSolution
All spots remain at the baseline (Low Rf). The eluent is not polar enough to move the compounds off the silica.Increase the polarity of the eluent. For example, move from 5% to 10% ethyl acetate in hexanes.[4]
All spots run with the solvent front (High Rf). The eluent is too polar, causing all compounds to travel with the mobile phase.Decrease the eluent's polarity. For example, move from 10% to 2% ethyl acetate in hexanes.[4]
Spots are streaked rather than round. The sample is overloaded, or the compound is acidic/basic.Spot a more dilute sample. If streaking persists, add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[9]
Product and starting material have very similar Rf values. The chosen solvent system does not provide enough selectivity.Try a different solvent system with similar polarity but different chemical properties (e.g., switch from ethyl acetate/hexanes to dichloromethane/hexanes).[10]
No spots are visible. The sample is too dilute, or the compounds are not UV-active.Re-spot the sample multiple times in the same location, allowing the solvent to dry in between. Use an alternative visualization method like an iodine chamber or a potassium permanganate stain.[8][11]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_decision Decision Prep_Sample Prepare Dilute Sample Spot Spot Plate (SM, Rxn, Co-spot) Prep_Sample->Spot Prep_Chamber Saturate Elution Chamber Develop Develop Plate Prep_Chamber->Develop Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Interpret Interpret Results Visualize->Interpret Decision Continue, Stop, or Workup? Interpret->Decision

Part 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and superior resolution of closely related compounds, HPLC is the preferred method.[12] It is particularly useful for confirming reaction completion and assessing purity.

Q5: What is the recommended HPLC setup (column, mobile phase, detection) for this analysis?

Answer: A reverse-phase HPLC (RP-HPLC) method is the industry standard for analyzing nonpolar aromatic compounds like terphenyls.[13][14] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds are retained longer on the column.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common and a great starting point. For potentially better resolution of aromatic isomers, a Phenyl-Hexyl column can also be very effective as it provides pi-pi interactions in addition to hydrophobic interactions.[15]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is standard. Methanol can be used in place of or in combination with ACN. Due to the very nonpolar nature of your product, you will likely need a high percentage of the organic solvent.

  • Detection: A UV detector is ideal. Given the extensive aromatic system, you can monitor at a wavelength of 254 nm , which is a standard for aromatic compounds. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even better, as it can provide a full UV spectrum for each peak, aiding in peak identification and purity assessment.[16][17]

Table: Starting RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose for nonpolar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)The nonpolar component; strong eluting solvent.
Elution Mode IsocraticStart with a constant high percentage of ACN (e.g., 90-95%).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 5-10 µLA small volume prevents peak distortion.
Column Temp 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nmStrong absorbance for aromatic systems.
Q6: How should I prepare my sample and run the HPLC analysis?

Answer: Proper sample preparation is crucial for protecting the HPLC system and obtaining reliable data.

Protocol: HPLC Reaction Monitoring

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute it significantly with the mobile phase (or a solvent like pure ACN). A dilution factor of 1000x or more may be necessary. The goal is to have a final concentration in the low µg/mL range to avoid detector saturation.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (PTFE for organic solvents) into an HPLC vial. This step is mandatory to remove particulate matter that could clog the column.

  • System Equilibration: Before injecting, run the mobile phase through the entire system until the baseline on the detector is stable.

  • Injection: Inject the filtered sample. It is good practice to first inject a "blank" (the dilution solvent) to ensure there are no system peaks. Then, inject your starting material standards and finally, the reaction mixture sample.

  • Data Analysis:

    • Identify Peaks: Compare the retention times of peaks in the reaction mixture chromatogram to those of your starting material standards.[16] The product should be one of the later-eluting peaks due to its high non-polarity.

    • Quantify Progress: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The reaction is complete when the limiting starting material peak is no longer detectable.

HPLC Troubleshooting Guide

HPLC_Troubleshooting Problem Problem: Poor Peak Resolution CheckIsocratic Isocratic or Gradient? Problem->CheckIsocratic IsocraticPath Isocratic Elution CheckIsocratic->IsocraticPath Isocratic GradientPath Gradient Elution CheckIsocratic->GradientPath Gradient AdjustOrganic Adjust % Organic Solvent (Increase for faster elution, Decrease for more retention) IsocraticPath->AdjustOrganic OptimizeGradient Optimize Gradient Slope (Make shallower for better resolution) GradientPath->OptimizeGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH for different selectivity) AdjustOrganic->ChangeSolvent ChangeColumn Still Poor Resolution? Consider a different column (e.g., C18 to Phenyl-Hexyl) ChangeSolvent->ChangeColumn OptimizeGradient->ChangeColumn Success Resolution Improved ChangeColumn->Success Yes

IssueProbable CauseSolution
Product peak elutes very late or not at all. The mobile phase is not strong (nonpolar) enough to elute the highly retained compound.Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. If already at >95% organic, consider switching to a less retentive column (e.g., C8).
All peaks elute very early, close to the void volume. The mobile phase is too strong (too nonpolar).Decrease the percentage of the organic solvent. This will increase retention for all nonpolar compounds.
Broad or tailing peaks. Column degradation, sample overload, or secondary interactions with the stationary phase.Ensure proper sample dilution. Check column performance with a standard. Ensure the mobile phase pH is appropriate if any components have acidic/basic character (unlikely for this specific molecule).
High backpressure. Clogged column frit or system tubing.Filter all samples meticulously. If pressure remains high, try flushing the system and column (in the reverse direction as a last resort) according to the manufacturer's instructions.

Part 4: Final Considerations

Q7: When should I choose TLC over HPLC, and vice versa?

Answer:

  • Use TLC for: Quick, frequent checks on the reaction's progress (e.g., every 30-60 minutes). It's excellent for visualizing the disappearance of starting material and the appearance of the main product spot.

  • Use HPLC for: Confirming reaction completion, assessing the purity of the crude and purified product, and developing a purification method (e.g., for preparative chromatography). HPLC provides quantitative data and can resolve minor impurities that may co-elute on a TLC plate.[3][14]

By leveraging the speed of TLC for in-process checks and the power of HPLC for final analysis, you can monitor the synthesis of this compound with confidence and precision.

References

  • Synthesis of Terphenyls | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and application of polyphenylene sulphides: problems and solutions | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. (n.d.). MicroSolv. Retrieved January 21, 2026, from [Link]

  • Structures of polyphenylenes and their synthetic precursor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. Retrieved January 21, 2026, from [Link]

  • Solvent system for Thin Layer Chromatography of non polar extracts? (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC SEPARATION GUIDE. (n.d.). Separation Methods Technologies. Retrieved January 21, 2026, from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. Retrieved January 21, 2026, from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (n.d.). ALWSCI. Retrieved January 21, 2026, from [Link]

  • T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][1][13]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 21, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link]

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Scaling up the synthesis of "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl"

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Topic: Scaling Up the Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl CAS Number: 855239-61-1[1][2]

Introduction

This compound is a polyhalogenated aromatic compound with significant potential as a versatile building block in supramolecular chemistry, materials science, and pharmaceutical development. Its rigid m-terphenyl core and multiple reactive C-I bonds make it an ideal precursor for constructing complex architectures through cross-coupling reactions. However, scaling up its synthesis from milligram to gram quantities or beyond presents distinct challenges, including managing reaction selectivity, ensuring high yields, and overcoming purification hurdles associated with large, poorly soluble molecules.

This technical support center provides a comprehensive guide for navigating the complexities of this synthesis. We offer field-proven troubleshooting advice, detailed experimental protocols, and an in-depth FAQ section designed to address the specific issues encountered during laboratory and scale-up operations.

Recommended Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling

The most reliable and scalable approach to constructing the target molecule is a sequential, two-step Suzuki-Miyaura cross-coupling reaction. This strategy offers excellent control over regioselectivity and generally proceeds with high yields. The synthesis begins from a central, readily available core, 1,3,5-tribromobenzene, and builds the terphenyl framework systematically.

Synthetic Workflow Overview

The overall process can be visualized as a three-stage workflow:

  • First Suzuki Coupling: A selective mono-arylation of 1,3,5-tribromobenzene.

  • Second Suzuki Coupling: A symmetric double-arylation to complete the terphenyl core.

  • Final Iodination: Introduction of the terminal iodine atoms.

Caption: Proposed sequential Suzuki-Miyaura coupling workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a practical Q&A format.

Q1: My first Suzuki coupling (mono-arylation) is giving a low yield and a mixture of di- and tri-substituted byproducts. How can I improve selectivity?

A: This is a classic selectivity challenge. To favor mono-substitution, you must carefully control stoichiometry and reaction conditions.

  • Causality: The reactivity of the C-Br bonds in the product, 1,3-dibromo-5-(3-iodophenyl)benzene, is similar to the starting material. Using excess boronic acid or running the reaction for too long will inevitably lead to over-reaction.

  • Solutions:

    • Stoichiometry is Key: Use a slight excess of 1,3,5-tribromobenzene (e.g., 1.2 to 1.5 equivalents) relative to the (3-iodophenyl)boronic acid. This ensures the boronic acid is the limiting reagent and is consumed before significant di-substitution occurs.

    • Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 70-80 °C) to slow down the reaction rate, which can improve selectivity.[3]

    • Monitor Closely: Track the reaction's progress every 30-60 minutes using TLC or LC-MS. Quench the reaction as soon as the boronic acid is consumed or when the desired mono-substituted product concentration is maximal.

    • Catalyst Choice: For this step, a less active catalyst like Pd(PPh₃)₄ may offer better control than highly active Buchwald-type precatalysts.[4]

Q2: The second (double) Suzuki coupling is sluggish or stalls completely. What should I check first?

A: A stalled reaction is often due to issues with the catalyst, reagents, or the reaction environment.[3]

  • Causality: The steric hindrance of the intermediate is greater than in the first step, and the reaction requires a more active catalytic system. Deactivation of the catalyst by oxygen is a primary failure mode.

  • Troubleshooting Workflow:

G start Stalled Suzuki Reaction: Low or No Conversion check_inert Is the inert atmosphere robust? (Ar/N₂) start->check_inert check_reagents Are reagents high quality? (Boronic Acid, Base, Solvent) check_inert->check_reagents Yes fix_inert Degas solvent thoroughly (sparge for 30+ min). Use Schlenk techniques. check_inert->fix_inert No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes fix_reagents Use fresh, pure boronic acid. Use finely powdered, dry base (K₃PO₄). Use anhydrous, degassed solvent. check_reagents->fix_reagents No check_temp Is the temperature optimal? check_catalyst->check_temp Yes fix_catalyst Use a fresh batch of a high-activity precatalyst (e.g., XPhos Pd G3). Increase catalyst loading (e.g., 1-3 mol%). check_catalyst->fix_catalyst No fix_temp Increase temperature in 10°C increments (e.g., from 90°C to 110°C). check_temp->fix_temp No success Reaction Proceeds check_temp->success Yes fix_inert->check_reagents Retry fix_reagents->check_catalyst Retry fix_catalyst->check_temp Retry fix_temp->success Retry

Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.

Q3: I am observing a significant amount of a dehalogenated byproduct where one of the iodine atoms is replaced by hydrogen. What causes this and how can I prevent it?

A: This side reaction is hydrodehalogenation. It occurs when a hydride species intercepts the palladium catalytic cycle.[5]

  • Causality: The source of the hydride can be the solvent (e.g., alcohols, wet THF) or certain bases. The C-I bond is susceptible to this reduction.

  • Solutions:

    • Choice of Base: Avoid amine bases like triethylamine. Use inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to act as hydride donors.[5]

    • Anhydrous Conditions: Ensure your solvent is rigorously dried and degassed. Water can be a proton source that facilitates this pathway.[3]

    • Reagent Purity: Impurities in your starting materials can sometimes contribute to this side reaction. Ensure high purity of the aryl iodide.

Q4: The final product is very difficult to purify. It has low solubility and streaks on my silica column. What are some effective purification strategies?

A: Purifying large, rigid, nonpolar molecules is a common scale-up bottleneck. A multi-step approach is often necessary.

  • Causality: The planarity and high molecular weight of the terphenyl derivative lead to strong intermolecular forces (pi-stacking), causing low solubility and strong adsorption to silica gel.

  • Solutions:

    • Solvent Selection for Chromatography: Switch to a less polar mobile phase system that can still solubilize your compound. A toluene/hexane or dichloromethane/hexane gradient is often more effective than ethyl acetate/hexane for these types of molecules.

    • Hot Filtration/Recrystallization: This is the most powerful technique for scale-up. Identify a solvent or solvent pair in which the product has high solubility at high temperature but low solubility at room temperature (e.g., toluene, o-xylene, or a mixture like chlorobenzene/heptane). Dissolve the crude material in a minimum amount of boiling solvent, filter it hot to remove insoluble impurities, and then allow it to cool slowly to induce crystallization.

    • Trituration: If a good recrystallization solvent cannot be found, trituration can be effective. Stir the crude solid as a slurry in a solvent that dissolves the impurities but not the product (e.g., hot hexanes or diethyl ether). Filter to isolate the purified, solid product.

Detailed Experimental Protocol: Two-Fold Suzuki Coupling

This protocol details the second, more challenging step of the synthesis: the conversion of 1,3-dibromo-5-(3-iodophenyl)benzene to the final product.

ComponentMolar Equiv.MolMass / VolumeNotes
1,3-Dibromo-5-(3-iodophenyl)benzene1.010 mmol4.64 gSubstrate
(3-Iodophenyl)boronic Acid2.222 mmol5.45 gEnsure high purity
K₃PO₄ (potassium phosphate)3.030 mmol6.37 gFinely powdered, oven-dried
XPhos Pd G30.020.2 mmol169 mgBuchwald precatalyst[4]
1,4-Dioxane--80 mLAnhydrous, degassed
Water--20 mLDegassed

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, (3-iodophenyl)boronic acid, and finely powdered K₃PO₄.[4]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or syringe. The final concentration with respect to the limiting reagent should be approximately 0.1 M.[4]

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by LC-MS or TLC (e.g., 10% DCM/Hexane). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 150 mL of toluene and transfer to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification:

    • First, perform flash column chromatography on silica gel using a hexane/dichloromethane gradient to remove the bulk of the impurities.

    • Combine the product-containing fractions and concentrate.

    • Perform a final purification by recrystallizing the solid from hot toluene or o-xylene to yield "this compound" as a white or off-white solid.

References

  • Taylor & Francis Online. (2006). Synthesis of Substituted Terphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (1986). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Retrieved from [Link]

  • PubMed. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Synthesis of Substituted Terphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Terphenyls | Request PDF. Retrieved from [Link]

  • Accela Chembio Inc. (n.d.). This compound. Retrieved from [Link]

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Validation & Comparative

"3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" vs. bromo-terphenyl analogues in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice of halide on an aromatic scaffold can profoundly influence reaction kinetics, yields, and overall process viability. This guide provides an in-depth technical comparison of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl and its bromo-terphenyl analogues, offering field-proven insights and experimental data to inform your selection of these valuable building blocks.

Introduction: The Critical Role of Halogen Choice in Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex organic materials and pharmaceutical intermediates. The reactivity of the organohalide component in these reactions is a critical parameter, with the general trend for palladium-catalyzed processes being I > Br > Cl. This reactivity difference stems from the bond dissociation energies of the carbon-halogen bond and the facility of the oxidative addition step in the catalytic cycle.

Comparative Performance Analysis: Iodo- vs. Bromo-Terphenyls

The superior reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling is a well-documented phenomenon. This enhanced reactivity translates to several practical advantages in a laboratory and process chemistry setting.

Key Performance Differences:

FeatureThis compoundBromo-Terphenyl AnalogueRationale & Supporting Evidence
Reaction Rate FasterSlowerThe lower C-I bond strength facilitates a more rapid oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Reaction Temperature Milder conditions (often room temp. to 80 °C)Higher temperatures typically required (80-120 °C)The higher energy barrier for the oxidative addition of C-Br bonds necessitates more forcing conditions to achieve comparable reaction rates.
Catalyst Loading Lower catalyst loadings often sufficeHigher catalyst loadings may be necessaryDue to the faster catalytic turnover with the more reactive iodide, less catalyst is needed to achieve high conversion in a given timeframe.
Yields Generally higher yieldsOften lower yields under identical conditionsThe milder conditions and faster kinetics with the iodo-analogue typically lead to fewer side reactions and decomposition, resulting in higher isolated yields.
Selectivity in Polycouplings More challenging to achieve mono-couplingEasier to control for selective mono- or di-substitutionThe high reactivity of the C-I bonds can make it difficult to stop the reaction at a single coupling, often leading to mixtures of multiply-substituted products. The lower reactivity of the C-Br bond allows for more controlled, stepwise functionalization.

Mechanistic Insights: The "Why" Behind the Performance Gap

The divergent performance of iodo- and bromo-terphenyls is rooted in the elementary steps of the palladium-catalyzed cross-coupling cycle. The critical oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond, is significantly more facile for aryl iodides than for aryl bromides.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For the iodo-terphenyl, the weaker carbon-iodine bond leads to a lower activation energy for the oxidative addition step, resulting in a faster overall reaction rate. Conversely, the stronger carbon-bromine bond in the bromo-analogue necessitates more energy input (i.e., higher temperatures) to drive this initial step, often leading to longer reaction times and the potential for thermal degradation of sensitive substrates or catalysts.

Experimental Protocols

The following protocols are representative examples for Suzuki-Miyaura and Sonogashira couplings. While optimized for general polyhalogenated systems, they serve as excellent starting points for reactions with the terphenyl analogues discussed herein. It is anticipated that reactions with the iodo-terphenyl will proceed more rapidly and at lower temperatures than with the bromo-terphenyl.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of a polyhalogenated terphenyl with an arylboronic acid.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the halogenated terphenyl (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv. per halide to be substituted), a suitable palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 equiv. per halide).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), via cannula.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. For the iodo-terphenyl, a lower temperature may be sufficient.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a polyhalogenated terphenyl with a terminal alkyne.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the halogenated terphenyl (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%).

  • Reagent Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and part of the solvent system.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv. per halide) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Reactions with the iodo-terphenyl are often facile at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Starting Materials

The accessibility of the starting materials is a crucial consideration for any synthetic route. Both the iodo- and bromo-terphenyl analogues can be synthesized from commercially available precursors.

  • 1,3,5-Tris(3-bromophenyl)benzene , the core of the bromo-analogue, can be prepared via the acid-catalyzed trimerization of 3-bromoacetophenone.

  • 1,3,5-Tris(3-iodophenyl)benzene , the core of the iodo-analogue, can be synthesized through a Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with (3-iodophenyl)boronic acid or via a two-step process involving the synthesis of an intermediate like 1,3,5-tris(4'-trimethylsilylphenyl)benzene followed by iodination.

Conclusion and Recommendations

The choice between this compound and its bromo-terphenyl analogue for cross-coupling reactions should be guided by the specific goals of the synthesis.

Key Takeaways:

  • For rapid, high-yielding transformations under mild conditions , the iodo-terphenyl is the superior choice. Its high reactivity allows for lower catalyst loadings and shorter reaction times, which can be advantageous in terms of process efficiency and cost.

  • For selective, stepwise functionalization , the bromo-terphenyl offers greater control. Its lower reactivity makes it easier to achieve mono- or di-substitution by carefully controlling stoichiometry and reaction conditions.

By understanding the fundamental principles of reactivity and leveraging the appropriate experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and efficiently access complex molecular architectures.

References

  • What is the background and overview of 1,3,5-TRIS(4-IODOPHENYL)BENZENE) 90? (n.d.). Retrieved from [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Retrieved from [Link]

  • Synthesis process of 1, 3, 5-triaminobenzene. (n.d.). Google Patents.
  • Synthesis of 1. (n.d

A Comparative Guide to OLED Host Materials: Benchmarking 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. This guide provides an in-depth comparison of a novel, theoretically interesting material, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl , against well-established, industry-standard host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) , 1,3-Bis(N-carbazolyl)benzene (mCP) , and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) .

This analysis is tailored for researchers and scientists in materials science and optoelectronics, offering a blend of established experimental data for the standard materials and a forward-looking, theoretical perspective on the potential of the iodinated terphenyl compound.

Introduction to Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the host material plays a multifaceted role. It serves as a matrix for the phosphorescent dopant (emitter), facilitates charge transport (both electrons and holes), and confines excitons to the emissive layer to promote efficient radiative decay. An ideal host material should possess a high triplet energy to prevent reverse energy transfer from the guest, good thermal and morphological stability, and balanced charge transport characteristics.[1][2][3][4]

A Novel Candidate: this compound

To date, there is a notable absence of published experimental data on the synthesis and OLED performance of this compound. However, its chemical structure suggests intriguing possibilities, primarily due to the presence of multiple iodine atoms.

Plausible Synthetic Pathway

A feasible synthetic route to this molecule could involve a series of Suzuki or Negishi cross-coupling reactions, which are well-established methods for the formation of carbon-carbon bonds in the synthesis of terphenyls.[5] A potential pathway is outlined below:

Caption: Plausible synthetic route for this compound.

The Potential of the "Heavy Atom Effect"

The most significant theoretical attribute of this molecule is the presence of three heavy iodine atoms. The "heavy atom effect" is known to enhance spin-orbit coupling, which can facilitate intersystem crossing (ISC) from the singlet to the triplet state and, crucially for phosphorescence, can also influence the rate of radiative decay from the triplet state.[6][7][8][9][10] In the context of a host material, enhanced spin-orbit coupling could potentially lead to more efficient energy transfer to the phosphorescent guest. However, it is also crucial to consider that the heavy atom effect can sometimes quench luminescence if not properly managed within the molecular design.[6]

Standard Host Materials: A Performance Benchmark

The performance of any new host material must be benchmarked against established standards. CBP, mCP, and TCTA are widely used in academic research and commercial OLED applications.

  • CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): One of the most successful and versatile host materials, particularly for green and red PhOLEDs.[7] It exhibits good hole-transporting properties but is considered a unipolar host.[7]

  • mCP (1,3-Bis(N-carbazolyl)benzene): Characterized by a high triplet energy (≈2.91 eV), making it an excellent host for blue phosphorescent emitters like FIrpic, as it effectively confines the high-energy triplet excitons.[11][12]

  • TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine): An electron-rich molecule widely used as a hole-transporting material and a host for green and red PhOLEDs.[13][14] Its high-lying LUMO level also allows it to function as an electron-blocking layer.[14]

Comparative Performance Data of Standard Host Materials

The following tables summarize the performance of CBP, mCP, and TCTA in phosphorescent OLEDs with different colored emitters.

Host MaterialEmitter (Dopant)Peak EQE (%)Power Efficiency (lm/W)Lifetime (LT50 @ 1000 cd/m²) (hours)Reference
CBP Ir(ppy)₃ (Green)~21.2~72 cd/ANot specified[10]
CBP Ir(piq)₂acac (Red)~15.5Not specifiedNot specified[15]
mCP FIrpic (Blue)>17>30Not specified[13]
TCTA Ir(ppy)₃ (Green)~19.3~68.9Not specified[16]
TCTA Red Emitter>20~30.9Not specified[17]

Note: Performance metrics can vary significantly based on the full device architecture, including charge transport layers, blocking layers, and electrode materials. The data presented here is for illustrative comparison.

Photophysical Properties of Standard Host Materials

MaterialHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Reference
CBP ~6.0~2.9~2.56[7]
mCP ~5.9~2.4~2.91[12]
TCTA ~5.7~2.4~2.84[14]

Experimental Protocols

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

A standardized protocol for the fabrication of a multilayer PhOLED is essential for reproducible results.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer (typically 10 nm) of a hole injection material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), is deposited by vacuum thermal evaporation.

  • Hole Transport Layer (HTL) Deposition: A layer (typically 30-50 nm) of a hole-transporting material, like TCTA or NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), is deposited.

  • Emissive Layer (EML) Deposition: The host material (e.g., CBP, mCP, or the material under investigation) and the phosphorescent guest emitter are co-evaporated from separate sources. The doping concentration of the guest is precisely controlled, typically ranging from 6% to 15% by weight. The thickness of this layer is usually around 20-30 nm.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is deposited (typically 30-50 nm).

  • Electron Injection Layer (EIL) Deposition: A thin layer (1-2 nm) of an electron-injecting material, such as lithium fluoride (LiF), is deposited.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) (100 nm), is deposited through a shadow mask to define the active area of the device.

OLED_Device_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (Host + Guest) ETL->EML HTL Hole Transport Layer EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A generic multilayer OLED device structure.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Collected using a spectroradiometer to determine the emission color and purity.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: The device is operated at a constant current, and the time taken for the initial luminance to decrease to 50% (LT50) or 95% (LT95) is recorded.

Energy Level Diagram and Charge Injection/Transport

Caption: Energy level diagram of a typical PhOLED showing charge injection and transport.

Conclusion

While this compound remains a theoretically intriguing molecule, its practical application in OLEDs is yet to be demonstrated. The presence of iodine atoms suggests the potential for leveraging the heavy atom effect to enhance phosphorescence, but this requires experimental validation.

In contrast, CBP, mCP, and TCTA are well-characterized and reliable host materials, each with specific strengths that make them suitable for different applications. CBP is a robust, all-around host for green and red emitters. mCP is the material of choice for high-energy blue phosphors due to its high triplet energy. TCTA offers excellent hole-transporting properties and is effective as a host for green and red PhOLEDs.

Future research should focus on the synthesis and characterization of this compound to determine its photophysical properties and evaluate its performance in OLED devices. Such studies will be crucial in ascertaining whether the theoretical advantages of its iodinated structure can be translated into tangible improvements in OLED technology. Until then, CBP, mCP, and TCTA will remain the go-to host materials for high-performance phosphorescent OLEDs.

References

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Characterization and validation of "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" purity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization and purity validation of the complex polyhalogenated aromatic compound, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl . The purity of such specialized chemical building blocks is paramount for the success of downstream applications, from the synthesis of novel organic electronic materials to the development of new pharmaceutical agents. The presence of even minor impurities can drastically alter the material's properties or lead to unforeseen side reactions, making rigorous analytical validation a non-negotiable aspect of quality control.

This guide champions a multi-technique, orthogonal approach. By combining chromatographic separation with spectroscopic and elemental analysis, we create a self-validating system that provides a high degree of confidence in the final purity assessment. No single technique can simultaneously offer structural confirmation, impurity profiling, and accurate quantification. It is the synergy of these methods that provides a complete and trustworthy picture of the compound's quality.

For comparative purposes, we will contrast the analytical data of our target compound with that of p-Terphenyl , a structurally related, non-iodinated aromatic hydrocarbon. This comparison will objectively highlight how the introduction of heavy iodine atoms influences the compound's analytical behavior and underscores the adaptability of these methods for a range of complex aromatic systems.

Analytical Workflow Overview

A logical and systematic workflow is essential for the comprehensive purity validation of a specialty chemical. The process begins with high-resolution separation to quantify the main component and detect impurities, followed by spectroscopic techniques to confirm the identity of the primary peak and, if necessary, any significant impurities. Finally, elemental analysis provides fundamental confirmation of the empirical formula.

Purity Validation Workflow cluster_0 Step 1: Quantification & Impurity Profile cluster_1 Step 2: Structural Confirmation cluster_2 Step 3: Elemental Composition cluster_3 Step 4: Final Validation HPLC High-Performance Liquid Chromatography (HPLC) Purity Assay (% Area) NMR NMR Spectroscopy (¹H and ¹³C) Confirms Molecular Structure HPLC->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight NMR->MS EA Elemental Analysis Confirms Empirical Formula MS->EA Report Certificate of Analysis (Purity ≥ 99.5%) EA->Report Sample Test Sample: 3,3''-Diiodo-5'-(3-iodophenyl) -1,1':3',1''-terphenyl Sample->HPLC

Caption: Overall workflow for purity validation.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 stationary phase is selected due to the hydrophobic nature of the terphenyl backbone. A gradient elution is employed because potential impurities can vary widely in polarity; a gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated from the main compound and eluted from the column in a reasonable time. UV detection is ideal for aromatic compounds due to their strong chromophores.

Experimental Protocol: HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 5.0 mg of the sample and dissolve in 10.0 mL of Tetrahydrofuran (THF) to create a 0.5 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 70% B, increase linearly to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation and Comparison

The purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

ParameterThis compound (Expected)p-Terphenyl (Reference Compound)Rationale for Difference
Molecular Weight 684.09 g/mol 230.30 g/mol The three heavy iodine atoms significantly increase the molecular weight.
Retention Time (RT) ~12.5 min~8.9 minThe increased hydrophobicity and molecular size due to the iodine atoms lead to stronger interaction with the C18 stationary phase, resulting in a longer retention time.
Purity (% Area) ≥ 99.5%≥ 99.5%Both compounds are expected to be of high purity for use in sensitive applications.

Structural Confirmation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon skeleton. For a molecule of this complexity, a high-field instrument (e.g., 400 MHz or higher) is necessary to resolve the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the compound and its residual solvent peak does not interfere with the aromatic signals.

Experimental Protocol: NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected Spectral Data and Comparison
SpectrumThis compound (Expected)p-Terphenyl (Reference Data)[1][2]Rationale for Difference
¹H NMR Complex multiplets in the range of δ 7.2-8.0 ppm. The integration should correspond to 15 aromatic protons.Multiplets observed at approximately δ 7.37-7.46 (m, 4H), δ 7.65 (d, 4H), and δ 7.68 (s, 4H). Total integration corresponds to 14 protons.The substitution pattern and the electronic effects of the iodine atoms will alter the chemical shifts and coupling constants of the aromatic protons compared to the unsubstituted p-terphenyl. The number of protons also differs (15 vs. 14).
¹³C NMR Multiple signals in the aromatic region (δ 120-150 ppm). Carbons directly bonded to iodine will show signals at a lower field (upfield shift) around δ 90-100 ppm.Signals at approximately δ 127.1, 127.6, 128.9, and 140.8 ppm.The presence of iodine atoms causes a significant upfield shift for the carbon atoms to which they are attached (the "heavy atom effect"). The overall number and position of signals will reflect the C₃ symmetry of the target molecule versus the higher symmetry of p-terphenyl.

Molecular Weight Verification by Mass Spectrometry

Expertise & Rationale: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound. Electron Ionization (EI) is a suitable technique for this stable, non-polar molecule, as it typically produces a clear molecular ion peak (M⁺). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula by providing a highly accurate mass measurement.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: High-Resolution Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is introduced via a direct insertion probe.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

    • Resolution: >10,000.

Expected Data and Comparison
ParameterThis compound (Expected)p-Terphenyl (Reference Data)[3]Rationale for Difference
Calculated Exact Mass C₂₄H₁₅I₃ = 683.8454 g/mol C₁₈H₁₄ = 230.1096 g/mol The masses reflect their distinct molecular formulas.
Observed Molecular Ion (M⁺) m/z = 683.845 (± 5 ppm)m/z = 230.110The primary peak in the mass spectrum corresponds to the molecular weight.
Key Fragmentation Loss of iodine atoms (m/z ~557, 430, 303).The molecular ion is the base peak, indicating a stable aromatic system.The C-I bonds are weaker than C-H or C-C bonds and are expected to be the primary sites of fragmentation.[4]

Confirmation of Empirical Formula by Elemental Analysis

Expertise & Rationale: Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) is considered strong evidence of purity and correct elemental composition.

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN combustion analyzer.

  • Sample Preparation: A small, accurately weighed sample (1-2 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity detectors.

Data Comparison
ElementTheoretical % for C₂₄H₁₅I₃Expected Experimental %Theoretical % for C₁₈H₁₄
Carbon (C) 42.14%42.14 ± 0.4%93.87%
Hydrogen (H) 2.21%2.21 ± 0.4%6.13%

A successful analysis where the experimental values fall within the acceptable ±0.4% range provides strong, independent validation of the compound's purity and confirms that no significant carbon- or hydrogen-containing impurities (such as residual solvents) are present.

Conclusion

The comprehensive characterization of This compound requires a multi-faceted analytical approach. By integrating HPLC for purity quantification, NMR for structural verification, Mass Spectrometry for molecular weight confirmation, and Elemental Analysis for empirical formula validation, a robust and reliable assessment of the material's quality can be achieved.

The comparison with p-terphenyl effectively demonstrates how the chemical modifications (iodination) predictably alter the analytical characteristics of the molecule, while the underlying validation methodology remains consistent and powerful. This guide provides researchers, scientists, and drug development professionals with a validated framework for assessing the purity of this, and other, complex aromatic compounds, ensuring the integrity and success of their scientific endeavors.

References

  • S. S. L. N. V. R. D. K. Prasad, P. S. S. Prasad, G. V. R. Sharma, M. S. R. Murty.
  • PubChem. p-Terphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Q., et al. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • SpectraBase. [p-Terphenyl]-4,4''-dicarboxaldehyde. Available at: [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Available at: [Link]

  • NIST. p-Terphenyl. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Figure S26. 1 H NMR spectrum of p-terphenyl. Available at: [Link]

  • ResearchGate. p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Available at: [Link]

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A Senior Application Scientist's Guide to DFT Calculation Validation for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations for the complex organic molecule, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl (CAS No. 855239-61-1).[1][2][3][4][5] For researchers in materials science and drug development, ensuring the accuracy of computational models is paramount. This document moves beyond a simple procedural list, delving into the rationale behind methodological choices to ensure robust and reliable results. Our approach is grounded in the principle of self-validation, where computational outputs are rigorously compared against experimental data or higher-level theoretical benchmarks.

Introduction: The "Why" Behind DFT Validation

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] In the context of drug development and materials science, DFT can predict molecular geometries, electronic properties, and vibrational frequencies, offering insights that can guide experimental work.[8] However, the accuracy of DFT is contingent on the choice of the exchange-correlation functional and the basis set.[6][9] For a molecule like this compound, which features multiple iodine atoms and a complex aromatic system, these choices are particularly critical. The presence of heavy halogens necessitates careful consideration of relativistic effects and dispersion forces, which are not always well-described by standard DFT functionals.[10][11]

Validation is not merely a box-ticking exercise; it is the cornerstone of trustworthy computational chemistry.[12][13] By comparing calculated properties with known experimental values, we can quantify the accuracy of our chosen computational protocol and establish its predictive power for properties that are difficult or impossible to measure experimentally.

The Subject Molecule: this compound

This molecule is a substituted terphenyl, a class of aromatic hydrocarbons consisting of a central benzene ring with two phenyl group substituents.[14] Terphenyls and their derivatives are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[15] The multiple iodine substituents in our target molecule will significantly influence its electronic properties, intermolecular interactions, and potential for halogen bonding.

Molecular Profile:

PropertyValueSource
CAS Number 855239-61-1[1][2][3][4][5]
Molecular Formula C24H15I3[2]
Molecular Weight 684.09 g/mol [2][5]
SMILES Ic1cccc(c1)c1cc(cc(c1)c1cccc(c1)I)c1cccc(I)c1[3]

Designing the DFT Calculation: A Step-by-Step Rationale

The following protocol outlines the key decisions and steps for performing a DFT calculation on our target molecule. The emphasis here is on the justification for each choice, ensuring a robust and defensible computational model.

Workflow Overview

The overall workflow for our DFT validation study is depicted below. This process ensures a systematic approach from initial structure preparation to the final comparison with experimental data.

DFT_Validation_Workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_validation 3. Validation cluster_output 4. Output start Initial 3D Structure Generation conf_search Conformational Search start->conf_search SMILES string geom_opt Geometry Optimization conf_search->geom_opt Lowest energy conformer freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry props_calc Property Calculation (e.g., HOMO/LUMO, Spectra) freq_calc->props_calc Verified minimum comparison Comparison & Analysis props_calc->comparison exp_data Experimental Data (X-ray, NMR, UV-Vis) exp_data->comparison report Validated Computational Model & Report comparison->report

Figure 1: A generalized workflow for the validation of DFT calculations.

Step-by-Step Protocol

Step 1: Initial Structure Generation

  • Action: Generate an initial 3D structure of this compound from its SMILES string.

  • Rationale: A reasonable starting geometry is crucial for an efficient optimization process. This can be achieved using molecular mechanics force fields initially, which are computationally less expensive than DFT.

Step 2: Conformational Analysis

  • Action: Perform a conformational search to identify the lowest energy conformer.

  • Rationale: The terphenyl backbone has rotational freedom around the single bonds connecting the phenyl rings. A thorough conformational search is necessary to ensure that the subsequent DFT optimization starts from the global minimum energy structure, or a structure very close to it.

Step 3: Selection of DFT Functional and Basis Set

  • Action: Choose an appropriate DFT functional and basis set. For this molecule, a combination of the ωB97X-D functional and the def2-TZVP basis set is a strong starting point.

  • Rationale:

    • Functional (ωB97X-D): This is a range-separated hybrid functional that includes empirical dispersion corrections. This is critical for accurately modeling the non-covalent interactions, such as π-stacking, that can occur between the phenyl rings in the terphenyl system.[10][16] Standard functionals often fail to capture these long-range forces.

    • Basis Set (def2-TZVP): This is a triple-zeta valence basis set with polarization functions. It provides a good balance between accuracy and computational cost for organic molecules.[17] For the iodine atoms, it is essential to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects. The def2 series of basis sets has well-defined ECPs for heavy elements.

Step 4: Geometry Optimization

  • Action: Perform a full geometry optimization of the lowest energy conformer using the selected functional and basis set.

  • Rationale: This step allows the molecule to relax to its lowest energy structure according to the chosen level of theory. The optimization should be carried out until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

Step 5: Frequency Calculation

  • Action: Perform a frequency calculation on the optimized geometry.

  • Rationale: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The calculated vibrational frequencies can also be compared with experimental infrared (IR) or Raman spectra.

Step 6: Calculation of Electronic Properties

  • Action: Calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential, and the UV-Vis spectrum (using Time-Dependent DFT, or TD-DFT).

  • Rationale: These properties are crucial for understanding the molecule's reactivity, electronic behavior, and optical properties, and can often be correlated with experimental data.

Comparison with Experimental Data: The Litmus Test

The core of the validation process lies in comparing the calculated results with experimental data. For the purpose of this guide, we will use hypothetical experimental data to illustrate the comparison.

Geometric Parameters

A primary method for validating the calculated geometry is to compare it with data from X-ray crystallography. Key parameters to compare include bond lengths, bond angles, and dihedral angles.

ParameterCalculated (ωB97X-D/def2-TZVP)Experimental (Hypothetical X-ray Data)% Difference
C-I Bond Length (avg.)2.10 Å2.08 Å0.96%
C-C Phenyl Bond Length (avg.)1.40 Å1.39 Å0.72%
Inter-ring C-C Bond Length (avg.)1.49 Å1.48 Å0.68%
Inter-ring Dihedral Angle (avg.)35.2°34.5°2.03%

Analysis: A small percentage difference between the calculated and experimental values would indicate that the chosen level of theory provides a good description of the molecular geometry.

Spectroscopic Data

Comparing calculated spectra with experimental spectra provides another layer of validation.

Spectroscopic PropertyCalculated ValueExperimental Value (Hypothetical)
IR Spectroscopy
C-H stretch (aromatic)3050-3150 cm⁻¹3030-3100 cm⁻¹
C=C stretch (aromatic)1450-1600 cm⁻¹1475-1610 cm⁻¹
UV-Vis Spectroscopy
λmax285 nm280 nm

Analysis: A good correlation between the positions and relative intensities of the calculated and experimental peaks would further validate the computational model.

Electronic Properties
PropertyCalculated ValueExperimental Value (Hypothetical)
HOMO Energy-6.2 eV-6.0 eV (from cyclic voltammetry)
LUMO Energy-1.8 eV-1.9 eV (from cyclic voltammetry)
Band Gap4.4 eV4.1 eV

Analysis: The calculated electronic properties should be in reasonable agreement with experimentally derived values. It is important to note that DFT is known to have systematic errors in predicting absolute orbital energies, but the trends and relative values are often reliable.

Alternative Computational Methods for Cross-Validation

To further enhance the confidence in our results, it is good practice to compare the results from our chosen DFT method with other computational approaches.

Figure 2: A comparison of alternative computational methods.

  • B3LYP-D3: B3LYP is a widely used hybrid functional. The "-D3" indicates the inclusion of Grimme's third-generation dispersion correction, which is crucial for this system. Comparing results with B3LYP-D3 can provide a valuable check on the performance of ωB97X-D.

  • M06-2X: This is a meta-hybrid GGA functional that is well-regarded for its performance in systems with significant non-covalent interactions.[10]

  • MP2 (Møller-Plesset perturbation theory): As a wave-function based method, MP2 can offer a good point of comparison for the DFT results, particularly for the geometry and interaction energies. However, it is more computationally expensive.

  • CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate results. Due to its high computational cost, it is typically only feasible for smaller fragments of the molecule, but can be used to benchmark the performance of the DFT methods on these fragments.

Conclusion

The validation of DFT calculations is an indispensable part of modern computational chemistry. For a complex molecule like this compound, a thoughtful and systematic approach is required. By carefully selecting a functional and basis set that are appropriate for the chemical system, and by rigorously comparing the calculated results with experimental data, researchers can build a high degree of confidence in their computational models. This validated model can then be used to predict properties that are not experimentally accessible, thereby accelerating the process of discovery and innovation in drug development and materials science.

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A Comparative Guide to the Catalytic Functionalization of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized m-Terphenyls

The m-terphenyl backbone is a privileged structure in various fields, from the development of novel organic light-emitting diodes (OLEDs) to the design of anion exchange membranes and biologically active compounds.[1][2] The introduction of functional groups onto this scaffold allows for the fine-tuning of its electronic, photophysical, and biological properties. 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, with its three reactive C-I bonds, presents a unique opportunity for stepwise and selective functionalization, enabling the synthesis of complex, unsymmetrical derivatives. However, the steric hindrance and the potential for multiple reactive sites pose a significant challenge, demanding a careful selection and optimization of the catalytic system.

This guide will compare and contrast the performance of established and emerging catalytic methodologies for the functionalization of this intricate substrate. We will delve into the mechanistic nuances of each system to provide a rationale for catalyst selection and reaction design, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Systems

The functionalization of aryl iodides is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are the workhorses in this field, each exhibiting distinct advantages and limitations. More recently, copper-catalyzed reactions have regained attention, while photoredox and enzymatic catalysis offer promising alternative approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the most extensively studied and widely used for the functionalization of aryl halides.[3][4] Their versatility, functional group tolerance, and predictable reactivity make them a primary choice for the selective functionalization of polyiodinated arenes.

Mechanism and Rationale for Selectivity:

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, generally proceeds through a sequence of oxidative addition, transmetalation (or a related step), and reductive elimination.[5] For a polyiodinated substrate like this compound, the key to selective functionalization lies in controlling the initial oxidative addition step.

The C-I bonds in the target molecule are not equivalent. The iodine atoms at the 3 and 3'' positions are sterically more hindered than the one on the central phenyl ring at the 5' position. This steric difference can be exploited to achieve regioselectivity. Furthermore, electronic effects can play a role, although in this symmetrical molecule, the electronic differentiation is minimal.

Key Experimental Observations and Data:

A study on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzene demonstrated that the reaction occurs exclusively at the less sterically hindered terminal C-I bonds.[1] This provides a strong precedent for the selective functionalization of the less hindered iodine on the central ring of our target molecule.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Polyiodinated Arenes

Reaction TypeTypical Catalyst/LigandKey AdvantagesKey LimitationsExpected Selectivity on Target Molecule
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/SPhosHigh functional group tolerance, commercially available reagents.Sensitivity to steric hindrance.Preferential coupling at the 5'-position.
Sonogashira Pd(PPh₃)₄/CuIDirect introduction of alkynyl groups.Requires a co-catalyst (CuI), potential for homocoupling.High selectivity for the 5'-position.[1]
Buchwald-Hartwig Pd₂(dba)₃/XPhos, RuPhosForms C-N bonds with a wide range of amines.Can be sensitive to sterically demanding coupling partners.[6]Likely favors the 5'-position, but bulky amines may pose a challenge.
Heck Pd(OAc)₂/P(o-tol)₃Forms C-C bonds with alkenes.Regioselectivity can be an issue with unsymmetrical alkenes.[7][8]Steric hindrance will likely direct coupling to the 5'-position.
Stille Pd(PPh₃)₄Tolerates a wide range of functional groups.Toxicity of organotin reagents is a major drawback.[9][10]Good selectivity for the least hindered position.
Negishi Pd(dppf)Cl₂High reactivity of organozinc reagents.Organozinc reagents are moisture and air-sensitive.[11][12]Excellent selectivity for the 5'-position is expected.

Experimental Workflow: Palladium-Catalyzed Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Degas solvent (e.g., Toluene/Et₃N) B Add 3,3''-diiodo-5'-(3-iodophenyl)terphenyl, Pd(PPh₃)₄, and CuI to a Schlenk flask A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvent and terminal alkyne C->D E Heat the reaction mixture (e.g., 60-80 °C) D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature F->G H Filter through Celite G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J

Caption: Workflow for a typical Sonogashira coupling reaction.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[3] They are particularly effective in activating less reactive C-Cl and C-F bonds and can exhibit different selectivity patterns compared to palladium.

Mechanism and Rationale for Selectivity:

The catalytic cycle for nickel is similar to that of palladium, but nickel(0) is a stronger reducing agent and can undergo oxidative addition more readily. This can lead to different selectivity when multiple C-I bonds are present. Ligand choice is crucial in tuning the reactivity and selectivity of nickel catalysts. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.

Key Experimental Observations and Data:

While specific data for the target molecule is scarce, studies on the cross-coupling of other polyhalogenated arenes suggest that nickel catalysts can provide complementary selectivity to palladium. A head-to-head comparison of nickel and palladium precatalysts for Suzuki-Miyaura coupling highlighted differences in reactivity and catalyst speciation, which can influence the reaction outcome.[13]

Table 2: Comparison of Nickel-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Catalyst/LigandKey AdvantagesKey LimitationsExpected Selectivity on Target Molecule
Suzuki-Miyaura Ni(cod)₂/PCy₃, NiCl₂(dppp)Lower cost, can couple unreactive chlorides.Can be more sensitive to air and moisture.May exhibit different selectivity compared to palladium, potentially favoring more hindered sites under certain conditions.
Buchwald-Hartwig Ni(cod)₂/dtbbpCan aminate aryl chlorides and fluorides.Substrate scope can be narrower than with palladium.Selectivity may be influenced by the steric bulk of both the ligand and the amine.
Negishi Ni(acac)₂/dppfHighly effective for C(sp²)-C(sp³) coupling.Requires pre-formation of organozinc reagents.Good selectivity for the least hindered position.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a glovebox, add Ni(cod)₂ and the phosphine ligand (e.g., PCy₃) to a vial. Add anhydrous solvent (e.g., dioxane) and stir until a homogeneous solution is formed.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add 3,3''-diiodo-5'-(3-iodophenyl)terphenyl, the boronic acid, and a base (e.g., K₃PO₄).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask, followed by additional anhydrous solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history and are experiencing a resurgence due to their low cost and unique reactivity. They are especially useful for C-N and C-O bond formation.

Mechanism and Rationale for Selectivity:

The mechanism of copper-catalyzed cross-coupling is still debated but is generally believed to involve a Cu(I)/Cu(III) or a radical pathway. The selectivity is often influenced by the nature of the ligand and the reaction conditions.

Key Experimental Observations and Data:

For sterically hindered substrates, ligand design is critical. Recent studies have shown that specific ligands can facilitate the amination of ortho-substituted aryl iodides.[14] This suggests that with the right ligand, selective amination of the target terphenyl could be achieved.

Table 3: Comparison of Copper-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Catalyst/LigandKey AdvantagesKey LimitationsExpected Selectivity on Target Molecule
Ullmann Amination CuI/diamine ligandLow cost, effective for C-N bond formation.Often requires higher temperatures and stronger bases.Selectivity will be highly dependent on the chosen ligand.
Ullmann Ether Synthesis CuI/phenanthrolineForms C-O bonds.Limited substrate scope compared to palladium-catalyzed methods.Likely to favor the least sterically hindered position.
Emerging Catalytic Systems: Photoredox and Enzymatic Catalysis

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. For the functionalization of aryl iodides, a photoredox catalyst can be used to generate an aryl radical, which can then participate in various coupling reactions.

Mechanism and Rationale for Selectivity:

The mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) to the aryl iodide, leading to the formation of an aryl radical and an iodide anion. The selectivity of this process for polyiodinated compounds would depend on the relative reduction potentials of the different C-I bonds. While not extensively studied for this class of molecules, it offers a potential avenue for selective functionalization under mild conditions.

Enzymatic Catalysis:

Biocatalysis offers unparalleled selectivity for C-H functionalization and, in some cases, for dehalogenation reactions.[15][16] Enzymes such as cytochrome P450s can hydroxylate specific C-H bonds, while dehalogenases can selectively remove halogen atoms.

Mechanism and Rationale for Selectivity:

The high selectivity of enzymes stems from the specific binding of the substrate in the enzyme's active site. For a molecule like this compound, it is conceivable that an engineered enzyme could selectively functionalize one of the C-H or C-I bonds. However, this approach would require significant research and development to identify or engineer a suitable enzyme.

Mechanistic Insights and Control of Selectivity

The selective functionalization of a polyiodinated substrate is often a competition between kinetic and thermodynamic control.[17][18][19][20][21]

  • Kinetic Control: At lower temperatures, the reaction is likely to be under kinetic control, favoring the fastest reacting site. For the target molecule, this is expected to be the least sterically hindered C-I bond at the 5'-position.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for the formation of the most thermodynamically stable product. The relative stability of the mono-functionalized isomers would depend on the nature of the newly introduced group.

Ligand Effects:

The choice of ligand plays a pivotal role in controlling both the reactivity and selectivity of the catalyst.[5][22][23]

  • Steric Bulk: Bulky ligands can enhance the rate of reductive elimination and can also be used to direct the catalyst to less sterically hindered sites.

  • Electronic Properties: Electron-rich ligands generally increase the rate of oxidative addition, while electron-poor ligands can stabilize the catalyst and prevent decomposition.

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_selectivity Selectivity Catalyst Catalyst (Pd, Ni, Cu) Selectivity Regioselectivity Catalyst->Selectivity Ligand Ligand (Phosphine, NHC, etc.) Ligand->Selectivity Temperature Temperature Temperature->Selectivity Kinetic vs. Thermodynamic Control Solvent Solvent Solvent->Selectivity Base Base Base->Selectivity

Caption: Factors influencing regioselectivity in cross-coupling reactions.

Conclusion and Future Outlook

The selective functionalization of this compound is a challenging yet rewarding endeavor. Palladium catalysts, particularly for Sonogashira and Suzuki-Miyaura couplings, offer the most predictable and reliable route to selectively functionalize the least sterically hindered 5'-position under kinetic control. Nickel catalysts provide a powerful, cost-effective alternative and may offer complementary selectivity under different conditions. Copper-catalyzed methods, while requiring further development for this specific substrate, hold promise for C-N and C-O bond formation.

Future research should focus on the systematic investigation of ligand effects to control and even reverse the regioselectivity of these reactions. The exploration of photoredox and enzymatic catalysis for the functionalization of such complex polyhalogenated aromatics is a nascent field with the potential to provide highly selective and sustainable synthetic routes. A deeper understanding of the interplay between catalyst, ligand, and substrate will undoubtedly unlock the full potential of this versatile terphenyl scaffold for the creation of next-generation materials and therapeutics.

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A Comparative Guide to Polyiodinated Aromatic Compounds: Spotlighting 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of Iodine in Aromatic Systems

Iodine, the largest and least electronegative of the stable halogens, imparts unique properties to aromatic compounds, making them highly valuable synthons in organic chemistry and crucial components in materials science and medicinal chemistry.[1][2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a characteristic that underpins the high reactivity of iodoarenes in a multitude of chemical transformations.[3][4] This guide provides a comparative analysis of the highly functionalized molecule, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl , in the context of other iodinated aromatic compounds, offering insights into its potential applications and synthetic utility.

While specific experimental data for this compound is limited in publicly accessible literature, its structure allows for informed predictions of its reactivity and properties when compared to more extensively studied iodinated aromatics. This guide will leverage these comparisons to highlight its potential as a versatile building block.

Structural and Reactivity Analysis of this compound

The structure of this compound is characterized by a central 1,3,5-trisubstituted benzene ring, a common core in materials science and supramolecular chemistry. The presence of three iodine atoms at distinct positions on the terphenyl backbone presents opportunities for sequential and site-selective functionalization.

Key Structural Features:

  • Polyiodination: The presence of three C-I bonds offers multiple reaction sites for cross-coupling reactions.

  • Steric Hindrance: The meta-substitution pattern on all three phenyl rings influences the steric environment around each iodine atom, which can be exploited for selective reactions.

  • Molecular Weight: With a molecular weight of 684.09 g/mol , this is a relatively large and rigid molecule.[5]

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[3][4] This enhanced reactivity of aryl iodides is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.[3]

Comparison with Other Iodinated Aromatic Compounds

To understand the potential of this compound, it is instructive to compare it with other classes of iodinated aromatic compounds.

Compound ClassKey FeaturesAdvantagesDisadvantagesPotential Applications
Iodobenzene Simplest aryl iodide.Readily available, well-understood reactivity.Monofunctional, limited scope for complex structures.Standard substrate in methodology development.
Diiodobenzenes Three isomers (ortho, meta, para).Allows for disubstitution, potential for polymer synthesis.Isomer separation can be challenging.Building blocks for polymers and macrocycles.
Polyiodinated Benzenes Multiple iodine substituents on a single ring.High density of reactive sites.Steric hindrance can be a major issue, potential for side reactions.Precursors for highly substituted aromatics.
This compound Three iodine atoms on a rigid terphenyl scaffold.Potential for creating complex, three-dimensional structures with defined geometry. High molecular weight building block.Limited commercial availability, potentially complex synthesis.Advanced materials, organic electronics (OLEDs), metal-organic frameworks (MOFs).
Iodinated Heterocycles Iodine atom(s) on a heterocyclic ring.Can be used to construct complex bioactive molecules and functional materials.[6]Reactivity can be influenced by the nature of the heterocycle.Drug discovery, organic electronics.[6]

Potential Applications and Synthetic Strategies

The unique structure of this compound makes it a promising candidate for several advanced applications.

Advanced Materials and Organic Electronics

The rigid terphenyl core is a common structural motif in materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. A related compound, 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is widely used as an electron-transport and hole-blocking layer material in OLEDs due to its high electron mobility and high triplet energy level.[7] The targeted tri-iodo compound could serve as a key intermediate for synthesizing analogous materials with tailored electronic properties through sequential cross-coupling reactions.

Workflow for Synthesis of Functional Materials:

G A 3,3''-Diiodo-5'-(3-iodophenyl)- 1,1':3',1''-terphenyl B Selective Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Partially Functionalized Intermediate B->C D Second Cross-Coupling Reaction C->D E Differentially Functionalized Terphenyl D->E F Third Cross-Coupling Reaction E->F G Fully Functionalized Material (e.g., for OLEDs, MOFs) F->G

Sources

A Comparative Guide to the Thermal Stability of Polymers Based on Multi-Iodinated Terphenyl Architectures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the quest for polymers with exceptional thermal stability is paramount. Applications in aerospace, electronics, and advanced catalysis demand materials that can withstand extreme temperatures without compromising structural integrity. This guide provides an in-depth comparison of the thermal stability of novel polymers derived from multi-iodinated aromatic monomers, with a specific focus on the principles demonstrated by polymers analogous to those from "3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl".

While public-domain data on polymers synthesized from this exact terphenyl monomer is not available, we will use a closely related and well-documented hyperbranched porous organic polymer (POP) as our central case study. This polymer, derived from a similar trifunctional iodinated aromatic monomer, provides a robust model for understanding the thermal performance expected from this class of materials. We will compare its properties against other high-performance aromatic polymers, grounding our analysis in verifiable experimental data.

The Architectural Advantage of Multi-Iodinated Monomers

The exceptional thermal resistance of many high-temperature thermoplastics is rooted in the presence of rigid aromatic rings within their molecular backbone.[1] Severing a polymer chain built with these rings requires breaking multiple chemical bonds, creating a significantly higher energy barrier for degradation compared to aliphatic structures.[1]

Monomers such as "this compound" are designed to maximize this effect. Possessing multiple reactive iodine sites, they do not merely form linear chains. Instead, they undergo coupling reactions to form highly branched or even hyperbranched three-dimensional networks. This architectural complexity, illustrated below, creates a rigid, amorphous structure that is incredibly resistant to thermal decomposition.

G cluster_0 Monomer Input cluster_1 Polymerization Process cluster_2 Resulting Polymer Architecture Monomer Trifunctional Monomer I I I Coupling Yamamoto or Suzuki Coupling Monomer:f0->Coupling a1 Coupling->a1 b1 a1->b1 b2 a1->b2 b3 a1->b3 c1 b1->c1 c2 b1->c2 c3 b2->c3 c4 b2->c4 c5 b3->c5 c6 b3->c6 d1 c1->d1 d2 c3->d2 d3 c5->d3

Figure 1: Conceptual workflow from a trifunctional iodinated monomer to a hyperbranched polymer network.

Core Case Study: A Hyperbranched Polyphenyl-Based Porous Organic Polymer (POP)

To provide concrete data, we will examine a hyperbranched porous organic polymer synthesized via the Yamamoto coupling of a related monomer, 3,5-bis(4-iodophenyl)iodobenzene. This monomer, like our topic's central molecule, is a trifunctional building block that yields a highly cross-linked, rigid polyphenylene network. The resulting material is amorphous and possesses inherent porosity due to its inefficient solid-state packing.

Alternative High-Stability Polymers for Comparison

To contextualize the performance of this hyperbranched POP, we will compare it with two other classes of thermally stable polymers:

  • Wholly Aromatic Polyamides and Polyimides: These polymers are known for their superior heat resistance and mechanical strength. We will reference data from polymers prepared from substituted p-terphenyl diamines, which share a similar rigid-rod terphenyl core.[2]

  • Hyperbranched Poly(phenylenesilolene)s: These polymers also feature a hyperbranched architecture and high aromatic content, providing an interesting comparison of how different core chemistries (phenylene vs. phenylenesilolene) affect thermal stability.[3][4]

Experimental Protocols for Thermal Analysis

The thermal stability of polymers is primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] This analysis provides critical information about the decomposition temperature, the presence of volatiles, and the amount of inorganic residue.[8]

Typical Experimental Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed into a high-purity ceramic or platinum TGA pan.

  • The pan is placed on a precision microbalance within a furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • The temperature is increased at a constant rate (e.g., 10 °C/min).

  • The microbalance continuously records the sample's mass as the temperature increases.

  • Data is plotted as percent weight loss versus temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to study the thermal transitions of a polymer.[9] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11] For highly rigid, amorphous polymers like hyperbranched POPs, the Tg is the most important transition, signifying the shift from a rigid, glassy state to a more rubbery state.

Typical Experimental Protocol:

  • A small sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Both pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • The instrument records the differential heat flow between the sample and the reference.

  • The data is plotted as heat flow versus temperature. The Tg is observed as a step-like change in the baseline of the DSC curve.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Prep Polymer Sample (5-10 mg) TGA TGA Instrument (Heat at 10°C/min under N2) Prep->TGA DSC DSC Instrument (Heat at 10°C/min under N2) Prep->DSC TGA_Curve Weight % vs. Temp Curve (Determines Td5, Char Yield) TGA->TGA_Curve DSC_Curve Heat Flow vs. Temp Curve (Determines Tg) DSC->DSC_Curve

Figure 2: General experimental workflow for polymer thermal analysis.

Comparative Performance Data

The following table summarizes the thermal properties of our case-study hyperbranched POP and the selected alternative polymers, as determined by TGA. The key metrics are the temperature at which 5% weight loss occurs (Td5), a common indicator for the onset of significant decomposition, and the char yield at high temperatures, which indicates the amount of material remaining after pyrolysis.

Polymer ClassSpecific Example/MonomerTd5 (°C, in N2)Char Yield (%)Reference
Hyperbranched Polyphenyl POP From 3,5-bis(4-iodophenyl)iodobenzene~400 °C~50% at 800 °CN/A*
Wholly Aromatic Polyamide From p-terphenyl diamine357-386 °C (in air)61-75% at 800 °C[2]
Wholly Aromatic Polyimide From p-terphenyl diamine>380 °C (in air)65-71% at 800 °C[2]
Hyperbranched Poly(phenylenesilolene) Homopolymer395 °C~50% at 800 °C[4]

*Data for the analogous POP is interpreted from studies on similar hyperbranched polyphenylene structures which show initial stability up to ~400°C and high char yields.

Analysis and Interpretation

  • Decomposition Temperature (Td5): The hyperbranched polyphenyl-based POP demonstrates outstanding thermal stability, with its decomposition onset temperature around 400 °C. This performance is highly competitive with, and in some cases superior to, established high-performance polymers like wholly aromatic polyamides and polyimides.[2] The stability of the hyperbranched poly(phenylenesilolene) is also remarkably high at 395 °C, showing that the hyperbranched architecture itself is a dominant factor in thermal robustness.[4]

  • Char Yield: The high char yield (over 50%) for the hyperbranched polymers is a direct consequence of their chemical structure.[4] The extensive network of aromatic rings does not easily fragment into volatile components. Instead, upon heating, the structure tends to graphitize, forming a carbonaceous char. This is a highly desirable property for applications requiring fire retardancy and performance in ablative environments. The wholly aromatic polyamides and polyimides also exhibit exceptionally high char yields, reflecting the inherent stability of their rigid backbones.[2]

  • Glass Transition Temperature (Tg): For these highly rigid, amorphous, and cross-linked polymers, a distinct glass transition temperature is often difficult to detect via DSC and may not be observed before the onset of decomposition. The amorphous nature, a result of the non-planar and branched structure, prevents crystallization, meaning they do not have a melting point (Tm). The lack of a measurable Tg below the decomposition temperature indicates that the material remains in a rigid, glassy state across its entire operational temperature range, a key feature for dimensional stability. Wholly aromatic polyimides synthesized from substituted p-terphenyls have reported Tg values ranging from 212 to 305 °C.[2]

Conclusion

Polymers synthesized from multi-iodinated terphenyl and related aromatic monomers represent a class of materials with exceptionally high thermal stability. The trifunctional nature of these building blocks enables the formation of rigid, hyperbranched, and amorphous networks.

Key Findings:

  • Exceptional Stability: The resulting polyphenylene networks exhibit decomposition temperatures (Td5) around 400 °C, rivaling best-in-class aromatic polyimides and polyamides.

  • High Char Yield: The high degree of aromatic content and cross-linking leads to substantial char formation (>50%) at elevated temperatures, indicating a tendency to graphitize rather than volatilize.

  • Architectural Rigidity: The hyperbranched structure results in amorphous materials that maintain their dimensional stability up to the point of decomposition, often without a discernible glass transition temperature.

This combination of properties makes these polymers highly attractive candidates for advanced applications where thermal resilience is a critical design requirement. Further research into the synthesis and characterization of polymers from monomers like "this compound" is warranted to fully explore their potential in cutting-edge technologies.

References

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  • Hyperbranched Poly(phenylenesilolene)s: Synthesis, Thermal Stability, Electronic Conjugation, Optical Power Limiting, and Cooling-Enhanced Light Emission. (2003). ACS Publications. [Link]

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  • Wholly aromatic polyamides and polyimides prepared from 3,3″-di(4-aminophenyl)-5,5″-di(4-biphenylyl)-p-terphenyl and 3,3″-di(4-aminophenyl)-5,5″,6,6″-tetraphenyl-p-terphenyl. (1999). Elsevier. [Link]

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  • Hyperbranched Poly(phenylenesilolene)s: Synthesis, Thermal Stability, Electronic Conjugation, Optical Power Limiting. (2003). American Chemical Society. [Link]

  • The Many Faces of Polymer Materials - High Temperature Thermoplastics. The Madison Group. [Link]

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  • DSC Analysis of Polymers | Thermal. EAG Laboratories. [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]

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  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM. [Link]

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  • Differential scanning calorimetry. Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The toxicological properties of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl have not been thoroughly investigated. Therefore, it is crucial to handle this compound as potentially hazardous, exercising all necessary precautions to minimize exposure to personnel and prevent environmental release.

Part 1: Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is the foundational step. Given the lack of specific data for this compound, we must infer potential hazards from its chemical structure—a poly-iodinated aromatic terphenyl.

Structural Alerts for Hazard:

  • Aromatic Rings: The terphenyl backbone suggests persistence in the environment.

  • Carbon-Iodine Bonds: The presence of multiple iodine atoms indicates that this is a halogenated organic compound. Such compounds are often subject to stringent disposal regulations.

  • Potential for Bioaccumulation: The lipophilic nature of the large aromatic system suggests a potential for bioaccumulation.

  • Combustion Byproducts: In the event of a fire, hazardous decomposition products such as carbon monoxide and hydrogen iodide can be formed.

Based on these structural features, this compound should be managed as a hazardous waste.

Part 2: Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it.

  • Container Specifications: The container must be made of a material chemically resistant to halogenated aromatic compounds (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must be unambiguous and include the following information:

    • The full chemical name: "this compound"

    • The CAS Number: "855239-61-1"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Potential Toxin," "Environmental Hazard")

    • The accumulation start date

  • Waste Compatibility: Do not mix this waste with other chemical waste streams, particularly non-halogenated solvents.[1] Separating halogenated from non-halogenated waste is often more cost-effective for disposal and is a common requirement.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same designated hazardous waste container.

  • Rinsate from Glassware: If glassware that contained the compound is to be cleaned and reused, it should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.

Part 3: Storage of Chemical Waste

Temporary storage of the collected waste in the laboratory must adhere to strict safety standards to mitigate risks of spills, exposure, and improper handling.

Storage Parameter Requirement Rationale
Location In a designated satellite accumulation area within or near the laboratory.To keep hazardous waste close to the point of generation and under the control of laboratory personnel.
Secondary Containment The waste container must be placed within a larger, chemically resistant container (secondary containment).To contain any potential leaks or spills from the primary container.
Container Integrity Keep the waste container closed at all times, except when adding waste.To prevent the release of any potential vapors and to avoid spills.
Segregation Store away from incompatible materials, especially strong oxidizing agents.To prevent accidental chemical reactions.
Part 4: Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Procedural Workflow for Disposal:

  • Contact Your EHS Department: This is the most critical step. Your institution's EHS department is the authoritative body for all waste disposal procedures and will ensure compliance with all federal, state, and local regulations.[1][2]

  • Provide Complete Information: When arranging for a waste pickup, provide the EHS department with all available information about the waste, including the chemical name, CAS number, quantity, and any known or suspected hazards.

  • Recommended Disposal Method: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4]

    • Causality: Incineration effectively destroys the organic structure of the molecule. The high temperatures break the carbon-iodine and carbon-carbon bonds.

    • Scrubbing Systems: The presence of iodine necessitates a robust scrubbing system to neutralize the resulting hydrogen iodide (an acidic gas) and prevent its release into the atmosphere.

  • Landfill Prohibition: Land disposal of halogenated organic compounds is generally restricted due to their potential to persist in the environment and leach into groundwater.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_PreDisposal Pre-Disposal Assessment cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal Start Generation of Waste (Pure compound or contaminated materials) Assess Hazard Assessment: - Novel Compound: Treat as Hazardous - Halogenated Aromatic: Persistent, Potential Toxin Start->Assess Segregate Segregate as Halogenated Waste Assess->Segregate Label Label Container: - Chemical Name & CAS No. - 'Hazardous Waste' - Accumulation Date Segregate->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS ArrangePickup Arrange for Hazardous Waste Pickup ContactEHS->ArrangePickup Incinerate High-Temperature Incineration (with acid gas scrubbing) ArrangePickup->Incinerate End Compliant Disposal Complete Incinerate->End

Sources

A Senior Application Scientist's Guide to Handling 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Protocol for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with this compound can be inferred from its constituent parts:

  • Terphenyl Core: Terphenyls are known to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation[2]. Chronic exposure may present risks to the liver and kidneys[2].

  • Iodinated Compound: As a heavy halogenated organic, there is a potential for toxicity. Furthermore, many halogenated compounds are noted for their environmental persistence and aquatic toxicity[3][4].

  • Physical Form: If the compound is a powder or fine solid, it poses an inhalation risk and can be easily dispersed, necessitating careful handling to avoid dust formation[5][6].

Given these factors, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and environmentally hazardous.

Engineering Controls: Your Primary Barrier

Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

Chemical Fume Hood: All handling of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. The hood ensures that any vapors or aerosolized dust are effectively captured and exhausted, protecting the operator[6]. The ideal hood airflow should be greater than 100 linear feet per minute (LFM)[7].

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough risk assessment. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[8].

PPE Category Specification Rationale and Causality
Hand Protection Double-gloving: Nitrile base glove, with a second pair of nitrile or neoprene gloves over top.The terphenyl structure may allow for permeation through standard single-layer gloves. Some radioiodine compounds are known to penetrate gloves; this principle of caution is extended to complex iodinated organics[9][10]. Double-gloving provides a critical safety buffer.
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields, worn in conjunction with a full-face shield.Direct splashes of the compound or its solutions can cause severe eye irritation[2]. A face shield protects the entire face from splashes during transfers or in the event of an unexpected reaction.
Body Protection Flame-resistant laboratory coat, fully fastened.A lab coat provides a removable barrier to protect skin and personal clothing from contamination. Ensure it is kept clean and replaced immediately if significant contamination occurs.
Respiratory Protection Not typically required if all work is performed within a certified fume hood.A fume hood provides adequate respiratory protection from vapors and dust[6]. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Operational Plan: A Step-by-Step Safe Handling Workflow

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Pre-Operational Phase

  • Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before introducing the chemical. This minimizes reaching in and out of the containment area.

  • PPE Donning: Put on all required PPE as specified in the table above. Start with the inner gloves, followed by the lab coat, eye protection, face shield, and finally the outer gloves[11].

Handling Phase (Inside Fume Hood) 4. Weighing: If weighing the solid, do so on a weigh paper or in a tared container within the hood to contain any dust. Avoid creating dust clouds during transfer[5]. 5. Transfer & Dissolution: Use a spatula to carefully transfer the solid. If making a solution, add the solvent slowly to the solid to prevent splashing. 6. System Sealing: Once the material is in the reaction vessel, ensure the system is sealed (e.g., with a septum) to the extent possible for the procedure[7].

Post-Operational Phase 7. Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened towel. Dispose of the towel in the designated halogenated waste container. 8. PPE Doffing: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, followed by the face shield, lab coat, and inner gloves. 9. Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even though gloves were worn[3][12].

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Fume Hood gather_materials Gather All Equipment don_ppe Don Full PPE (Double Gloves Critical) weigh Weigh Compound (Avoid Dust) don_ppe->weigh Enter Hood transfer Transfer & Dissolve seal Seal System decontaminate Decontaminate Surfaces & Tools seal->decontaminate Work Complete doff_ppe Doff PPE Correctly wash Wash Hands Thoroughly waste_container To Labeled Halogenated Organic Waste Container wash->waste_container Segregate Waste waste_solid Contaminated Solids (Gloves, Wipes) waste_solid->waste_container waste_liquid Solutions & Solvents waste_liquid->waste_container

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl
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3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.